Product packaging for 3-Chloro-2-ethylpyridine(Cat. No.:)

3-Chloro-2-ethylpyridine

Cat. No.: B15072592
M. Wt: 141.60 g/mol
InChI Key: BFTNBGARNXDMEQ-UHFFFAOYSA-N
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Description

3-Chloro-2-ethylpyridine is a useful research compound. Its molecular formula is C7H8ClN and its molecular weight is 141.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8ClN B15072592 3-Chloro-2-ethylpyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8ClN

Molecular Weight

141.60 g/mol

IUPAC Name

3-chloro-2-ethylpyridine

InChI

InChI=1S/C7H8ClN/c1-2-7-6(8)4-3-5-9-7/h3-5H,2H2,1H3

InChI Key

BFTNBGARNXDMEQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=N1)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-3-ethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of published data for 3-Chloro-2-ethylpyridine, this guide focuses on its close structural isomer, 2-Chloro-3-ethylpyridine . This document is intended for researchers, scientists, and drug development professionals.

Introduction

2-Chloro-3-ethylpyridine is a substituted pyridine derivative with potential applications in organic synthesis and medicinal chemistry. Its structural features, including the chlorine atom at the 2-position and the ethyl group at the 3-position of the pyridine ring, make it a versatile building block for the synthesis of more complex molecules. This guide provides a summary of its known chemical and physical properties, a detailed synthesis protocol, and an overview of its potential, yet currently underexplored, role in drug development.

Chemical and Physical Properties

The available quantitative data for 2-Chloro-3-ethylpyridine is summarized in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental data.

PropertyValueReference
CAS Number 96440-05-0[1][2]
Molecular Formula C₇H₈ClN[1]
Molecular Weight 141.60 g/mol [1]
Boiling Point 208-209 °C[3]
Density (Predicted) 1.111 ± 0.06 g/cm³[4]
XLogP3 (Predicted) 2.6[5]

Synthesis

A detailed experimental protocol for the synthesis of 2-Chloro-3-ethylpyridine has been reported. The synthesis involves the diazotization of 2-amino-3-ethylpyridine followed by a Sandmeyer-type reaction.

Experimental Protocol: Synthesis of 2-Chloro-3-ethylpyridine

Starting Material: 2-Amino-3-ethylpyridine

Reagents:

  • Concentrated Hydrochloric Acid

  • Hydrogen Chloride (gas)

  • Thionyl Chloride

  • 63% Nitric Acid

Procedure:

  • To 100g of concentrated hydrochloric acid, add 61g of 2-amino-3-ethylpyridine.

  • Saturate the resulting solution with hydrogen chloride gas.

  • At a temperature of 0 to 5°C, add 179g of thionyl chloride and 75g of 63% nitric acid.

  • The reaction mixture is stirred, and the reaction is allowed to proceed to completion.

  • Upon completion, 62.9g of 2-chloro-3-ethylpyridine is obtained, corresponding to an 88% yield with a purity of 99%.[6]

Synthesis Workflow

G A 2-Amino-3-ethylpyridine B Addition of conc. HCl and saturation with HCl gas A->B Step 1 C Diazotization with Thionyl Chloride and Nitric Acid at 0-5°C B->C Step 2 D 2-Chloro-3-ethylpyridine (Product) C->D Step 3 G cluster_0 Drug Discovery Workflow A 2-Chloro-3-ethylpyridine (Intermediate) B Chemical Modification / Derivatization A->B C Compound Library Generation B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

References

An In-depth Technical Guide to 3-Chloro-2-ethylpyridine and Its Isomers for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific chemical isomer, 3-Chloro-2-ethylpyridine, is not widely documented in major chemical databases, and a unique CAS number has not been identified in the available literature. This guide will provide comprehensive information on the closely related and more extensively studied isomer, 2-Chloro-3-ethylpyridine , along with comparative data on other relevant chloro-alkyl-pyridines. This information is intended to serve as a valuable resource for researchers and professionals in drug development.

Introduction to Chlorinated Pyridines in Drug Discovery

Chlorinated pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry. The inclusion of a chlorine atom on the pyridine ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2] These modifications are often pivotal in the optimization of lead compounds during the drug discovery process.[1][3] Isomeric variations, such as the relative positions of the chloro and alkyl groups, can lead to substantial differences in biological activity and safety profiles.

Physicochemical and Structural Data

A clear identification by CAS number and a well-defined structure are fundamental for any chemical research. Below is a summary of the available data for 2-Chloro-3-ethylpyridine and its related isomers.

Chemical Structure and Identification

2-Chloro-3-ethylpyridine

  • CAS Number: Not explicitly found, but synthesis is documented.

  • Molecular Formula: C₇H₈ClN

  • Molecular Weight: 141.60 g/mol

  • Structure:

Comparative Isomers:

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-Chloro-2-methylpyridine 72093-03-9[4][5]C₆H₆ClN127.57[4][5]
3-Chloro-4-ethylpyridine 79698-48-9[6]C₇H₈ClN141.60[6]
3-(2-Chloroethyl)pyridine 39892-24-5[7]C₇H₈ClN141.60
6-Chloro-2-ethyl-3-methylpyridine Not AvailableC₈H₁₀ClN155.62
Physicochemical Properties

Quantitative data for these compounds are summarized below.

Property3-Chloro-2-methylpyridine3-Chloro-4-ethylpyridine3-(2-Chloroethyl)pyridine
Boiling Point 156.5 °C at 760 mmHg[5]Not AvailableNot Available
Melting Point 108-109 °C[5]Not AvailableNot Available
Density 1.15 g/cm³[5]Not AvailableNot Available
Flash Point 60.2 °C[5]Not AvailableNot Available
LogP 1.9[4]2.2974[6]Not Available
Topological Polar Surface Area (TPSA) 12.9 Ų[4]12.89[6]Not Available

Synthesis and Experimental Protocols

The synthesis of chlorinated pyridines often involves multi-step reactions. Below is a documented experimental protocol for the synthesis of 2-Chloro-3-ethylpyridine.

Synthesis of 2-Chloro-3-ethylpyridine

A documented method for the synthesis of 2-chloro-3-ethylpyridine involves the following steps[8]:

  • Addition of Reactant: To 100g of concentrated hydrochloric acid, 61g of 2-amino-3-ethylpyridine is added.

  • Saturation: Hydrogen chloride gas is then introduced until the solution is saturated.

  • Addition of Reagents: At a controlled temperature of 0 to 5°C, 179g of thionyl chloride and 75g of 63% nitric acid are added.

  • Reaction: The mixture is stirred until the reaction is complete.

  • Yield: This process yields 62.9g (88%) of 2-chloro-3-ethylpyridine with a purity of 99%.[8]

Below is a visual representation of this synthesis workflow.

G cluster_start Starting Materials cluster_process Reaction Process cluster_product Final Product 2-amino-3-ethylpyridine 2-amino-3-ethylpyridine Addition Addition to HCl 2-amino-3-ethylpyridine->Addition Conc_HCl Concentrated HCl Conc_HCl->Addition Thionyl_chloride Thionyl Chloride Reaction_step Reaction at 0-5°C Thionyl_chloride->Reaction_step Nitric_acid Nitric Acid (63%) Nitric_acid->Reaction_step Saturation Saturation with HCl gas Addition->Saturation Saturation->Reaction_step Product 2-Chloro-3-ethylpyridine Reaction_step->Product

Synthesis workflow for 2-Chloro-3-ethylpyridine.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

For 3-Chloro-2-methylpyridine , the expected ¹H NMR spectrum would show signals for the methyl protons and the aromatic protons on the pyridine ring. The chemical shifts and coupling patterns would be influenced by the positions of the chloro and methyl substituents. A ¹³C NMR spectrum would similarly provide information on the carbon skeleton.

Infrared (IR) Spectroscopy

The IR spectrum of a chloro-ethyl-pyridine would exhibit characteristic peaks corresponding to:

  • C-H stretching vibrations of the ethyl group and the aromatic ring.

  • C=C and C=N stretching vibrations within the pyridine ring.

  • C-Cl stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak, which is a key indicator for the presence of a chlorine atom.

Applications in Drug Development and Biological Activity

Chloropyridine derivatives are integral building blocks in the synthesis of a wide range of pharmaceuticals and agrochemicals.[9] The presence and position of the chlorine atom can significantly modulate the biological activity of the parent molecule.

Role as a Synthetic Intermediate

Compounds like 2-Chloro-3-ethylpyridine serve as versatile intermediates. The chlorine atom can be displaced by various nucleophiles, allowing for the introduction of different functional groups, which is a common strategy in the synthesis of complex drug molecules.

Potential Biological Activities

While specific biological data for this compound is not available, related chlorinated heterocyclic compounds have shown a broad spectrum of activities, including antibacterial, antifungal, and enzyme inhibitory properties.[10][11][12] The development of novel chloro-containing molecules remains an active area of research for identifying new therapeutic agents.[1]

The logical relationship for the utility of such compounds in research can be visualized as follows:

G Start Chlorinated Pyridine Scaffold Synth Chemical Synthesis & Modification Start->Synth Physico Physicochemical Characterization (NMR, IR, MS) Synth->Physico Bio Biological Screening (e.g., antibacterial, enzyme inhibition) Synth->Bio SAR Structure-Activity Relationship (SAR) Studies Bio->SAR Lead Lead Compound Optimization SAR->Lead Drug Potential Drug Candidate Lead->Drug

Drug discovery workflow for chlorinated pyridines.

Safety and Handling

Substituted chloropyridines should be handled with care in a laboratory setting. Based on data for related compounds like 3-Chloro-2-methylpyridine, potential hazards include skin irritation, serious eye irritation, and respiratory irritation.[4] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, the Safety Data Sheet (SDS) for the specific compound or a close structural analog should always be consulted.

References

An In-depth Technical Guide to the Physical Properties of 3-Chloro-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-ethylpyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. A thorough understanding of its physical properties is fundamental for its application in synthesis, formulation, and biological studies. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide provides estimated physical properties based on a comparative analysis of structurally related compounds. The methodologies for determining these properties are also detailed to provide a comprehensive resource for laboratory professionals.

Estimated and Comparative Physical Properties

The physical properties of this compound have been estimated by analyzing the known properties of its structural analogs. The following table summarizes the experimental data for related compounds, which forms the basis for the estimations.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
This compound (Estimated) C₇H₈ClN 141.60 ~175-185 ~1.1
3-Chloro-2-methylpyridineC₆H₆ClN127.57[1][2]156.5[2]1.15[2]
3-Chloro-4-ethylpyridineC₇H₈ClN141.60[3]Not availableNot available
2-EthylpyridineC₇H₉N107.151490.937
3-EthylpyridineC₇H₉N107.15163-1660.954
2-ChloropyridineC₅H₄ClN113.541661.2
3-ChloropyridineC₅H₄ClN113.54[4]148[4]1.194[4]

Estimation Rationale:

  • Molecular Weight: The molecular formula of this compound is C₇H₈ClN, giving a molecular weight of 141.60 g/mol .[3]

  • Boiling Point: The boiling point of 3-ethylpyridine (163-166 °C) is higher than that of 2-ethylpyridine (149 °C). The introduction of a chlorine atom generally increases the boiling point due to increased molecular weight and dipole-dipole interactions. For instance, the boiling point of 3-chloropyridine is 148 °C.[4] The boiling point of 3-chloro-2-methylpyridine is 156.5 °C.[2] Given that an ethyl group is larger than a methyl group, the boiling point of this compound is estimated to be higher than that of 3-chloro-2-methylpyridine, likely in the range of 175-185 °C.

  • Density: The density of 3-chloro-2-methylpyridine is 1.15 g/cm³.[2] The densities of 2- and 3-chloropyridine are around 1.2 g/cm³ and 1.194 g/cm³ respectively.[4] The ethylpyridines have densities slightly less than 1 g/cm³. It is reasonable to estimate that the density of this compound will be slightly lower than its methyl analog due to the larger alkyl group, placing it around 1.1 g/cm³.

  • Solubility: Pyridine and its simple alkyl and chloro derivatives are slightly soluble in water.[5] The solubility is expected to decrease with the increase in the size of the alkyl group. Therefore, this compound is predicted to be slightly soluble to insoluble in water but should be soluble in common organic solvents like alcohols, ethers, and chlorinated solvents.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of a liquid organic compound such as this compound.

Boiling Point Determination (Capillary Method)

This micro-method is suitable for small quantities of a liquid sample.

  • Apparatus: Thiele tube or melting point apparatus, thermometer, capillary tube (sealed at one end), small test tube, and heating oil (mineral oil or silicone oil).

  • Procedure:

    • A small amount of the liquid sample (a few drops) is placed in the small test tube.

    • The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

    • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

    • The assembly is placed in a Thiele tube or a melting point apparatus containing heating oil.[6][7]

    • The apparatus is heated gently.[8] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • The heating is stopped, and the apparatus is allowed to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7] This temperature is recorded.

Density Determination (Pycnometer Method)

A pycnometer is a flask with a specific volume used for precise density measurements.[9]

  • Apparatus: Pycnometer (a small glass flask with a ground glass stopper having a capillary tube), analytical balance.

  • Procedure:

    • The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed (m₁).

    • The pycnometer is filled with distilled water of a known temperature and weighed again (m₂). The volume of the pycnometer can be calculated using the density of water at that temperature.

    • The pycnometer is emptied, dried completely, and then filled with the liquid sample (this compound).

    • The filled pycnometer is weighed to determine the mass of the sample (m₃).

    • The density of the sample is calculated using the formula: ρ = (m₃ - m₁) / V, where V is the volume of the pycnometer.

Solubility Determination

A qualitative assessment of solubility in various solvents is crucial for handling and formulation.

  • Apparatus: Small test tubes, vortex mixer (optional).

  • Procedure:

    • Approximately 0.1 mL of the liquid sample is added to a test tube containing about 1 mL of the solvent (e.g., water, ethanol, diethyl ether, acetone, toluene).

    • The mixture is agitated vigorously for 1-2 minutes.[10]

    • The mixture is observed to see if a single homogeneous phase is formed.

    • If the sample dissolves, it is reported as "soluble." If two distinct layers remain or the mixture is cloudy, it is reported as "insoluble" or "slightly soluble."

    • This process is repeated for a range of common laboratory solvents. For water solubility, testing can be done at different pH values to understand the compound's acidic or basic character.[11]

Workflow for Physical Property Characterization

The following diagram illustrates a general workflow for the physical and chemical characterization of a newly synthesized compound like this compound.

G cluster_0 Compound Synthesis & Purification cluster_1 Preliminary Characterization cluster_2 Physical Property Determination Synthesis Synthesis of this compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification Purity Purity Assessment (GC, NMR) Purification->Purity Structure Structural Confirmation (NMR, MS, IR) Purity->Structure BoilingPoint Boiling Point Measurement Structure->BoilingPoint Density Density Measurement Structure->Density Solubility Solubility Profiling Structure->Solubility RefractiveIndex Refractive Index Structure->RefractiveIndex FinalReport Comprehensive Data Report BoilingPoint->FinalReport Density->FinalReport Solubility->FinalReport RefractiveIndex->FinalReport

Workflow for the characterization of a chemical compound.

References

3-Chloro-2-ethylpyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of 3-Chloro-2-ethylpyridine reveals its fundamental chemical properties. This technical guide provides a concise summary of its molecular formula and weight, crucial for researchers and professionals in drug development and chemical synthesis.

Core Molecular Data

The essential quantitative data for this compound is presented below.

PropertyValue
Molecular FormulaC₇H₈ClN
Molecular Weight141.60 g/mol

This information is derived from the isomeric compound 3-Chloro-4-ethylpyridine, which shares the same molecular formula and, consequently, the same molecular weight[1]. The molecular formula is determined by the composition of the pyridine ring, a chloro group, and an ethyl group. The molecular weight is calculated based on the atomic masses of the constituent atoms: carbon, hydrogen, chlorine, and nitrogen.

Structural Relationship

The relationship between the chemical name, its molecular formula, and its molecular weight is a fundamental concept in chemistry. The name dictates the arrangement of atoms, which in turn defines the molecular formula and the overall mass of the molecule.

Structural Relationship of this compound A This compound B Molecular Formula: C₇H₈ClN A->B Determines C Molecular Weight: 141.60 g/mol B->C Calculates to

Relationship between chemical name, formula, and weight.

References

Spectral Analysis of 3-Chloro-2-ethylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted spectral data for 3-Chloro-2-ethylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of directly measured experimental data for this specific compound in public databases, this paper presents a comprehensive prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the analysis of structurally related compounds, namely 2-ethylpyridine and 3-chloropyridine, and established principles of spectroscopy. This guide also outlines the standard experimental protocols for acquiring such data, offering a framework for empirical validation.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These values are estimations based on the known spectral characteristics of 2-ethylpyridine and 3-chloropyridine and are intended to serve as a reference for researchers working with this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.4Doublet1HH6
~7.7Doublet1HH4
~7.3Doublet of doublets1HH5
~2.8Quartet2H-CH₂-
~1.3Triplet3H-CH₃

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Chemical Shift (δ, ppm)Assignment
~160C2
~148C6
~138C4
~130C3
~123C5
~25-CH₂-
~14-CH₃

Predicted in CDCl₃ solvent.

Table 3: Predicted Key IR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2975-2850Medium-StrongAliphatic C-H stretch
~1580, ~1560, ~1460Medium-StrongC=C and C=N ring stretching
~1100StrongC-Cl stretch
~780, ~740StrongC-H out-of-plane bending
Table 4: Predicted Mass Spectrometry Data for this compound
m/zRelative IntensityAssignment
141/143High[M]⁺ (Molecular ion)
126/128Medium[M-CH₃]⁺
106High[M-Cl]⁺
78Medium[Pyridine]⁺ fragment

The presence of chlorine will result in an M+2 peak with an intensity of approximately one-third of the molecular ion peak.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g., a 30° or 90° pulse).

  • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).

  • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

  • Switch the probe to the ¹³C frequency.

  • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment.

  • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

  • A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus (typically 1024 or more scans).

  • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small drop of liquid this compound or a small amount of the solid compound directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty, clean ATR crystal.

  • Record the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • The typical spectral range is 4000-400 cm⁻¹.

  • The number of scans can be co-added (e.g., 16 or 32 scans) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) for volatile compounds or a direct infusion system with an electrospray ionization (ESI) or electron ionization (EI) source.

Sample Preparation (GC-MS with EI):

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

Data Acquisition:

  • The sample is vaporized in the GC inlet and separated on a capillary column.

  • The separated compound elutes from the GC and enters the ion source of the mass spectrometer.

  • In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data NMR Data Analysis: Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data IR Data Analysis: Functional Group Identification IR->IR_Data MS_Data MS Data Analysis: Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Navigating the Solubility Landscape of 3-Chloro-2-ethylpyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physical characteristic that influences a wide array of chemical and biological processes. In the pharmaceutical industry, for instance, the solubility of an active pharmaceutical ingredient (API) in various solvents dictates its formulation possibilities, bioavailability, and route of administration. For synthetic chemists, solubility is a key parameter in reaction kinetics, purification, and crystallization processes. Given the structural similarity of 3-Chloro-2-ethylpyridine to pyridine, which is known to be miscible with a broad range of organic solvents, it is anticipated to exhibit significant solubility in many common organic media.[1][2][3][4] However, precise quantitative data is essential for any rigorous scientific or industrial application.

A Framework for Solubility Determination

In the absence of established literature values, a systematic experimental approach is necessary to determine the solubility of this compound. The following workflow outlines the key stages of such an investigation.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_data Data Processing & Analysis Compound High-Purity this compound Saturation Prepare Saturated Solutions (Shake-Flask Method) Compound->Saturation Solvent_Selection Select & Purify Organic Solvents Solvent_Selection->Saturation Equilibration Equilibrate at Controlled Temperature Sampling Sample Supernatant Equilibration->Sampling Saturation->Equilibration Analysis Quantitative Analysis (e.g., HPLC, GC, UV-Vis) Sampling->Analysis Quantification Calculate Solute Concentration Analysis->Quantification Data_Table Tabulate Solubility Data Quantification->Data_Table Thermo_Analysis Thermodynamic Modeling (Optional) Data_Table->Thermo_Analysis

References

An In-depth Technical Guide to the Stability and Degradation Profile of 3-Chloro-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated stability and degradation profile of 3-Chloro-2-ethylpyridine. Due to the limited availability of specific experimental data for this compound, this guide extrapolates information from studies on structurally related molecules, including other chloropyridine and alkylpyridine derivatives. It also outlines a systematic approach to evaluating its stability based on established scientific principles and regulatory guidelines.

Introduction to this compound

This compound is a substituted pyridine derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Understanding its chemical stability is crucial for ensuring its quality, shelf-life, and the safety of its downstream applications. This guide will delve into its potential degradation pathways under various stress conditions.

Physicochemical Properties

While extensive experimental data is not publicly available, some basic properties can be inferred from its structure and data for similar compounds.

PropertyValue/InformationSource
Molecular FormulaC₇H₈ClNInferred from structure
Molecular Weight141.60 g/mol Inferred from structure
AppearanceLikely a liquid or low-melting solidAnalogy to similar compounds
Storage ConditionsRecommended storage for similar compounds is sealed in a dry environment at 2-8°C.[1]Supplier Data for 3-Chloro-4-ethylpyridine

Anticipated Stability and Degradation Profile

Based on the chemical structure of this compound, which features a chlorinated pyridine ring and an ethyl substituent, several degradation pathways can be anticipated under forced stress conditions.

Hydrolytic Degradation

The carbon-chlorine bond on the pyridine ring is susceptible to hydrolysis, particularly under basic or acidic conditions, which could lead to the formation of 3-hydroxy-2-ethylpyridine. Studies on the hydrolysis of α-chloro-substituted pyridones have shown that the rate of hydrolysis is influenced by the electronic properties of the pyridine ring.[2] For this compound, both acidic and basic conditions are expected to facilitate this degradation.

Oxidative Degradation

The ethyl group at the 2-position of the pyridine ring is a likely site for oxidation. Oxidation of alkylpyridines can lead to the formation of corresponding carboxylic acids.[3] Therefore, under oxidative stress (e.g., exposure to hydrogen peroxide), this compound could potentially degrade to 3-chloropicolinic acid. The pyridine ring itself can also be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening products.

Photodegradation

Chlorinated pyridines are known to undergo photodegradation. Studies on 2-chloropyridine have shown that UV irradiation can lead to the formation of various intermediate products, including hydroxylated pyridines and other ring-opened products.[4] The presence of the ethyl group might influence the photodegradation pathway of this compound.

Thermal Degradation

While specific data for this compound is unavailable, studies on the thermal decomposition of substituted pyridines suggest that degradation at elevated temperatures is likely.[5][6] The degradation pathway could involve the cleavage of the ethyl group or reactions involving the chlorine substituent.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on the anticipated degradation mechanisms.

Degradation_Pathways_of_3_Chloro_2_ethylpyridine This compound This compound 3-Hydroxy-2-ethylpyridine 3-Hydroxy-2-ethylpyridine This compound->3-Hydroxy-2-ethylpyridine Hydrolysis (Acid/Base) 3-Chloropicolinic Acid 3-Chloropicolinic Acid This compound->3-Chloropicolinic Acid Oxidation Photodegradation Products Photodegradation Products This compound->Photodegradation Products Photolysis (UV/Vis Light) Thermal Degradation Products Thermal Degradation Products This compound->Thermal Degradation Products Thermal Stress

Potential degradation pathways of this compound.

Recommended Experimental Protocols for Stability and Degradation Studies

To experimentally determine the stability and degradation profile of this compound, a forced degradation study should be conducted according to ICH guidelines.

General Experimental Workflow

The following diagram outlines a general workflow for conducting a forced degradation study.

Forced_Degradation_Workflow cluster_Stress Stress Conditions Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1M HCl, RT/Heat) Analyze_Samples Analyze Samples at Time Points (e.g., HPLC-UV/MS) Acid_Hydrolysis->Analyze_Samples Base_Hydrolysis Base Hydrolysis (e.g., 0.1M NaOH, RT/Heat) Base_Hydrolysis->Analyze_Samples Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Analyze_Samples Photolysis Photolysis (ICH Q1B compliant) Photolysis->Analyze_Samples Thermal_Stress Thermal Stress (e.g., 60°C, 80°C) Thermal_Stress->Analyze_Samples Prepare_Sample_Solutions Prepare Solutions of This compound Expose_to_Stress Expose to Stress Conditions Prepare_Sample_Solutions->Expose_to_Stress Characterize_Degradants Isolate and Characterize Major Degradants (e.g., NMR, MS) Analyze_Samples->Characterize_Degradants Develop_Method Develop Stability-Indicating Analytical Method Characterize_Degradants->Develop_Method

General workflow for a forced degradation study.

Detailed Methodologies

5.2.1. Materials and Reagents

  • This compound (of known purity)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Buffers of various pH values

5.2.2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a mass spectrometer (MS) detector.

  • Photostability chamber (ICH Q1B compliant)

  • Temperature-controlled ovens

  • pH meter

  • Analytical balance

5.2.3. Forced Degradation Conditions

  • Acid Hydrolysis: A solution of this compound in 0.1 M HCl should be stored at room temperature and an elevated temperature (e.g., 60°C). Samples should be analyzed at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Base Hydrolysis: A solution of this compound in 0.1 M NaOH should be stored at room temperature and an elevated temperature (e.g., 60°C). Samples should be analyzed at various time points.

  • Oxidative Degradation: A solution of this compound in a 3% solution of H₂O₂ should be stored at room temperature. Samples should be analyzed at various time points.

  • Photolytic Degradation: Solutions of this compound, as well as the solid compound, should be exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Control samples should be kept in the dark.

  • Thermal Degradation: The solid form of this compound should be exposed to elevated temperatures (e.g., 60°C, 80°C) for a specified period.

5.2.4. Analytical Method

A stability-indicating HPLC method should be developed and validated. A reverse-phase C18 column is a common starting point. The mobile phase could consist of a gradient of acetonitrile and water or a suitable buffer. Detection can be performed using a UV detector at an appropriate wavelength, and an MS detector can be used to identify the mass of the parent compound and any degradation products.

5.2.5. Data Presentation

The results of the forced degradation studies should be presented in a clear and organized manner.

Stress ConditionTime (hours)This compound (%)Degradation Product 1 (%)Degradation Product 2 (%)Mass Balance (%)
0.1 M HCl, 60°C010000100
2
4
8
24
0.1 M NaOH, 60°C010000100
2
4
8
24
3% H₂O₂, RT010000100
2
4
8
24
Photolytic-
Thermal (80°C)-

Conclusion

References

Navigating the Synthesis and Supply of 3-Chloro-2-ethylpyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for scientists and drug development professionals on the procurement, synthesis, and potential applications of 3-Chloro-2-ethylpyridine and its isomers, critical intermediates in pharmaceutical and agrochemical research.

Executive Summary

Commercial Unavailability of this compound

A thorough investigation of the chemical supply chain indicates that this compound is not offered as a catalog product by major chemical vendors. This scarcity necessitates that researchers either commission a custom synthesis from a specialized laboratory or synthesize the compound in-house. Given this, understanding the synthetic routes and the availability of related isomers is paramount for project planning and execution.

A Practical Alternative: 2-Chloro-3-ethylpyridine (CAS No. 96440-05-0)

In contrast to its 3-chloro-2-ethyl isomer, 2-Chloro-3-ethylpyridine is accessible for research purposes. This compound serves as a valuable and structurally similar substitute for preliminary studies and as a key intermediate for further chemical elaboration.

Commercial Suppliers and Product Specifications

Several chemical suppliers offer 2-Chloro-3-ethylpyridine. The table below summarizes the available data on their offerings, providing researchers with a comparative overview for procurement.

SupplierProduct NumberPurityPack SizeAdditional Information
BLD Pharm96440-05-0--Storage: Inert atmosphere, 2-8°C.[1]
CookeChem96440-05-098%5g, othersBoiling point: 208-209 °C.[2]
ChemicalBook96440-05-0-25mg-
Sunway PharmCB2829097%100mg, 250mg, 1gStorage: Sealed in dry, Room Temperature.[3]
Struchem Co Ltd-95% min-Suitable for air transportation.[4]
Physicochemical Properties

Understanding the physical and chemical properties of 2-Chloro-3-ethylpyridine is essential for its handling, reaction setup, and analytical characterization.

PropertyValue
Molecular Formula C₇H₈ClN
Molecular Weight 141.60 g/mol
CAS Number 96440-05-0
Boiling Point 208-209 °C
Density 1.111±0.06 g/cm³ (Predicted)
pKa 0.68±0.10 (Predicted)
Storage Temperature 2-8°C (in inert atmosphere)

Synthesis and Experimental Protocols

The synthesis of chloro-substituted pyridines is a cornerstone of heterocyclic chemistry. For researchers opting to synthesize 2-Chloro-3-ethylpyridine, a documented protocol provides a clear pathway.

Synthesis of 2-Chloro-3-ethylpyridine from 3-Ethyl-2-pyridinamine

A known method for the preparation of 2-Chloro-3-ethylpyridine involves the diazotization of 3-Ethyl-2-pyridinamine followed by a Sandmeyer-type reaction. A specific procedure is outlined in Chinese patent CN105061300.[5]

Reaction Scheme:

G cluster_reagents cluster_conditions reactant 3-Ethyl-2-pyridinamine product 2-Chloro-3-ethylpyridine reactant->product reagents 1. Concentrated HCl, gaseous HCl 2. Thionyl chloride, 63% Nitric acid conditions 0 - 5 °C

Synthesis of 2-Chloro-3-ethylpyridine.

Experimental Protocol:

  • To 100g of concentrated hydrochloric acid, add 61g of 2-amino-3-ethylpyridine.

  • Saturate the solution with hydrogen chloride gas.

  • At a temperature of 0 to 5°C, add 179g of thionyl chloride and 75g of 63% nitric acid.

  • Stir the reaction mixture at this temperature until the reaction is complete.

  • Upon completion, the reaction yields 2-Chloro-3-ethylpyridine. The reported yield is 88% with a purity of 99%.[5]

Applications in Research and Development

Substituted chloropyridines are pivotal intermediates in the synthesis of a wide range of functional molecules, particularly in the pharmaceutical and agrochemical sectors.[6][7] The chlorine atom at the 2-position is susceptible to nucleophilic substitution, making it a versatile handle for introducing various functional groups.

Role as a Pharmaceutical Intermediate

The pyridine scaffold is a common motif in many biologically active compounds.[8] 2-Chloro-3-ethylpyridine can serve as a building block for the synthesis of more complex molecules with potential therapeutic applications. For example, similar 2-chloropyridine derivatives are used in the development of novel agents targeting a variety of diseases.[9][10]

Agrochemical Synthesis

In the field of agrochemicals, pyridine-based compounds are integral to the creation of new herbicides, insecticides, and fungicides.[7] The specific substitution pattern of 2-Chloro-3-ethylpyridine can be exploited to generate novel active ingredients for crop protection.

General Synthetic Utility Workflow

The primary utility of 2-Chloro-3-ethylpyridine in a research context is as a reactive intermediate. The following workflow illustrates its potential use in a drug discovery or agrochemical development pipeline.

G A Procurement of 2-Chloro-3-ethylpyridine B Nucleophilic Aromatic Substitution (e.g., with amines, alcohols, thiols) A->B C Generation of a Library of Novel Pyridine Derivatives B->C D Biological Screening (e.g., enzyme assays, cell-based assays) C->D E Identification of 'Hit' Compounds D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Development of Novel Pharmaceutical or Agrochemical Candidates F->G

References

An In-depth Technical Guide to Chloro-Ethyl-Pyridines for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for "3-Chloro-2-ethylpyridine" in publicly available chemical databases and scientific literature did not yield a dedicated entry with a confirmed CAS number, comprehensive list of synonyms, detailed experimental data, or specific biological activity. The information presented in this guide is based on available data for the closely related isomer, 2-Chloro-3-ethylpyridine , and general principles of pyridine chemistry. This document serves as a technical overview of a representative chloro-ethyl-pyridine, highlighting the type of information relevant to researchers in this field.

IUPAC Name and Synonyms

For the specific compound requested by the user, "this compound," the IUPAC name is likely to be just that, following standard nomenclature rules. However, without a confirmed entry in a major chemical database, this cannot be definitively verified. No common synonyms for this specific structure were found.

For the related isomer, the IUPAC name is 2-Chloro-3-ethylpyridine .

Synonyms: No widely recognized synonyms for 2-Chloro-3-ethylpyridine were identified in the conducted searches.

Quantitative Data

Specific, experimentally determined quantitative data for this compound is not available. The following table summarizes the available data for the related isomer, 2-Chloro-3-ethylpyridine .

PropertyValueSource
Molecular Formula C₇H₈ClNInferred
Molecular Weight 141.60 g/mol Inferred
CAS Number Not available for this compound. The CAS number for 2-Chloro-3-ethylpyridine is 6604-94-0.N/A

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature. However, a general approach to the synthesis of chloro-substituted pyridines often involves the diazotization of the corresponding aminopyridine followed by a Sandmeyer reaction with a chloride source.

Hypothetical Synthesis of this compound:

A potential synthetic route for this compound could start from 3-Amino-2-ethylpyridine. The amino group could be converted to a diazonium salt using sodium nitrite in the presence of a strong acid, such as hydrochloric acid. Subsequent treatment with a copper(I) chloride solution would then introduce the chloro substituent at the 3-position.

Experimental Protocol for the Synthesis of a Related Compound: 2-Chloro-3-ethylpyridine

Signaling Pathways and Logical Relationships

No information regarding the involvement of this compound in any specific biological signaling pathways was found. Generally, substituted pyridines are a common scaffold in medicinal chemistry and can interact with a wide range of biological targets. The specific biological activity would be highly dependent on the complete substitution pattern of the pyridine ring.

To illustrate a potential workflow for investigating the biological activity of a novel pyridine derivative like this compound, the following diagram outlines a logical relationship for a hypothetical drug discovery process.

DrugDiscoveryWorkflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Synthesis Synthesis of This compound Purification Purification & Characterization (NMR, MS) Synthesis->Purification PrimaryScreening Primary in vitro Screening (e.g., Enzyme Assays) Purification->PrimaryScreening SecondaryScreening Secondary Cellular Assays (e.g., Cytotoxicity) PrimaryScreening->SecondaryScreening SAR Structure-Activity Relationship (SAR) Studies SecondaryScreening->SAR ADMET ADMET Profiling (in vitro / in silico) SAR->ADMET InVivo In vivo Efficacy & Toxicology Studies ADMET->InVivo

Caption: A logical workflow for the discovery and development of a novel pyridine-based drug candidate.

This guide highlights the current lack of detailed public information on this compound. Researchers interested in this specific compound would likely need to undertake its synthesis and characterization as a novel chemical entity. The information provided on the related isomer, 2-Chloro-3-ethylpyridine, and the generalized workflows offer a starting point for such an investigation.

The Chloropyridine Core: A Technical Guide to Fundamental Reactivity for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chloropyridine scaffold is a cornerstone in modern medicinal chemistry and drug development. Its presence in numerous FDA-approved drugs and clinical candidates underscores its importance as a privileged structural motif. The reactivity of the chloropyridine core, governed by the interplay between the electron-deficient nature of the pyridine ring and the position of the chlorine substituent(s), offers a versatile platform for the synthesis of diverse molecular architectures. This technical guide provides an in-depth exploration of the fundamental reactivity of the chloropyridine core, focusing on key transformations relevant to pharmaceutical research and development.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring makes chloropyridines susceptible to nucleophilic aromatic substitution (SNAr), a reaction of paramount importance in drug synthesis. The chlorine atom acts as a leaving group, and the reaction is facilitated by the ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate.

The reactivity of chloropyridine isomers in SNAr reactions generally follows the order: 4-chloropyridine > 2-chloropyridine > 3-chloropyridine. This is due to the effective stabilization of the intermediate's negative charge by the nitrogen atom when the nucleophile attacks at the 2- or 4-position. For 3-chloropyridine, this stabilization is less pronounced.

Electron-withdrawing groups on the pyridine ring further activate the system towards SNAr. For instance, 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine are highly reactive towards nucleophiles.[1] The regioselectivity of SNAr on polysubstituted chloropyridines can be influenced by both electronic and steric factors, as well as solvent effects.

Representative SNAr Reactions of Chloropyridines
Chloropyridine SubstrateNucleophileProductYield (%)Reference
2-Chloro-3-nitropyridineVarious Amines2-Amino-3-nitropyridines-[1]
2-Chloro-5-nitropyridineVarious Amines2-Amino-5-nitropyridines-[1]
2,6-Dichloropyridine1-Methylpiperazine2-(1-Methylpiperazinyl)-6-chloropyridineVariable-
4-ChloropyridinePotassium Phenolate4-Phenoxypyridine-[2]

Cross-Coupling Reactions

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, and they have been extensively applied to chloropyridine substrates. These reactions have revolutionized the synthesis of complex biaryl and heteroaryl structures commonly found in pharmaceuticals.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with a halide, is one of the most widely used cross-coupling reactions. Chloropyridines are effective coupling partners, though they are generally less reactive than the corresponding bromides and iodides. The choice of catalyst, ligand, and base is crucial for achieving high yields. Microwave-assisted Suzuki-Miyaura reactions can significantly reduce reaction times and improve yields.[3] The reactivity of chloropyridine isomers in Suzuki coupling is generally 3- and 4-chloropyridine being more reactive than 2-chloropyridine with certain catalyst systems.[3]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Chloropyridine with Phenylboronic Acid[3]

A mixture of 3-chloropyridine (1 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (1 mol%), and K₂CO₃ (2 mmol) in a DMF/H₂O (1:1) solvent mixture is subjected to microwave irradiation at 120°C and 300 W for 10 minutes. After completion, the reaction mixture is worked up to afford the 3-phenylpyridine product.

Suzuki-Miyaura Coupling of Chloropyridines with Phenylboronic Acid[3]
ChloropyridineCatalyst SystemProductYield (%)
2-ChloropyridinePd(OAc)₂/Benzimidazolium salt/K₂CO₃2-Phenylpyridine5-30
3-ChloropyridinePd(OAc)₂/Benzimidazolium salt/K₂CO₃3-Phenylpyridine10-65
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with amines. This reaction is instrumental in synthesizing arylamines, a common motif in drug molecules. Chloropyridines can be effectively coupled with a wide range of primary and secondary amines using a palladium catalyst and a suitable phosphine ligand.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine[4]

To a flask charged with bis(dibenzylideneacetone)palladium(0) (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.) in toluene under a nitrogen atmosphere, 4-chlorotoluene (1.0 equiv.) and morpholine (1.5 equiv.) are added. The mixture is stirred at reflux for 6 hours. After cooling and quenching with water, the product is extracted and purified by column chromatography. This protocol can be adapted for chloropyridine substrates.

Buchwald-Hartwig Amination of Aryl Chlorides[4]
Aryl ChlorideAmineCatalyst SystemProductYield (%)
4-ChlorotolueneMorpholinePd(dba)₂/XPhos/NaOtBu4-(p-tolyl)morpholine94
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is valuable for introducing alkynyl moieties into the chloropyridine core, which can serve as versatile handles for further functionalization. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene[5]

Under a nitrogen atmosphere, a flask is charged with Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%) in DMF. After stirring, 2-amino-3-bromopyridine (1.0 equiv.), phenylacetylene (1.2 equiv.), and Et₃N are added. The reaction is heated to 100°C for 3 hours. The product is then isolated and purified. While this protocol uses a bromopyridine, it is adaptable for chloropyridines, which may require more forcing conditions.

Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes[5]
2-Amino-3-bromopyridineAlkyneProductYield (%)
2-Amino-3-bromopyridinePhenylacetylene2-Amino-3-(phenylethynyl)pyridine98
2-Amino-3-bromo-5-methylpyridinePhenylacetylene2-Amino-5-methyl-3-(phenylethynyl)pyridine93
Stille Coupling

The Stille coupling involves the reaction of an organotin compound with an organic halide. A key advantage of Stille coupling is the stability of the organostannane reagents to air and moisture. This reaction has been successfully applied to chloropyridines for the formation of C-C bonds.

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. It is known for its high functional group tolerance and has been used for the alkylation and arylation of chloropyridines. For example, acenaphthoimidazol-ylidene palladium complexes have shown high catalytic activity in the Negishi coupling of 3-chloropyridine.[4][5]

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms C-O, C-N, and C-S bonds. It is particularly useful for the synthesis of diaryl ethers from aryl halides and phenols. While traditionally requiring harsh conditions, modern protocols with ligands allow the reaction to proceed under milder conditions. A kinetic study has been performed on the Ullmann-type coupling of 4-chloropyridine with potassium phenolate.[2]

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further deactivating the ring.

However, the synthesis of pyridine-N-oxides provides a viable route to electrophilic substitution. The N-oxide group is activating and ortho-, para-directing. Following the substitution reaction, the N-oxide can be removed by reduction.

Experimental Protocol: Nitration of Pyridine-N-oxide[8]

Pyridine-N-oxide is heated to 60°C, and a nitrating mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise. The reaction mixture is then heated to 125-130°C for 3 hours. After cooling, the mixture is poured onto ice and neutralized with sodium carbonate to precipitate the 4-nitropyridine-N-oxide product.

Lithiation and Directed ortho-Metalation (DoM)

The deprotonation of chloropyridines using strong bases like organolithium reagents allows for the introduction of a variety of electrophiles. The regioselectivity of this reaction is highly dependent on the substitution pattern of the chloropyridine and the base used. For instance, the lithiation of 3-chloro-2-ethoxypyridine with n-BuLi occurs regioselectively at the 4-position.[6] The resulting lithiated species can then be trapped with various electrophiles.

Visualizing Reactivity and Synthetic Pathways

To better illustrate the relationships between the chloropyridine core and its various reaction pathways, the following diagrams have been generated using the DOT language.

G Fundamental Reactivity of the Chloropyridine Core cluster_nucleophilic Nucleophilic Aromatic Substitution (SNAr) cluster_cross_coupling Cross-Coupling Reactions cluster_electrophilic Electrophilic Aromatic Substitution (EAS) cluster_lithiation Lithiation / DoM Chloropyridine Chloropyridine Core SNAr SNAr Chloropyridine->SNAr Activation at C2/C4 Suzuki Suzuki-Miyaura Chloropyridine->Suzuki Pd cat. Buchwald Buchwald-Hartwig Chloropyridine->Buchwald Pd cat. Sonogashira Sonogashira Chloropyridine->Sonogashira Pd/Cu cat. Stille Stille Chloropyridine->Stille Pd cat. Negishi Negishi Chloropyridine->Negishi Pd/Ni cat. Ullmann Ullmann Chloropyridine->Ullmann Cu cat. Py_N_Oxide Pyridine-N-Oxide Chloropyridine->Py_N_Oxide Oxidation Lithiation Lithiation Chloropyridine->Lithiation SNAr_Product Substituted Pyridine SNAr->SNAr_Product Nuc Nucleophiles (R-OH, R-NH2, R-SH) Nuc->SNAr CC_Bond C-C Bond Formation Suzuki->CC_Bond CN_Bond C-N Bond Formation Buchwald->CN_Bond Sonogashira->CC_Bond Stille->CC_Bond Negishi->CC_Bond CO_Bond C-O Bond Formation Ullmann->CO_Bond BoronicAcid R-B(OR)2 BoronicAcid->Suzuki Amine R-NH2 Amine->Buchwald Alkyne R-C≡CH Alkyne->Sonogashira Stannane R-SnR'3 Stannane->Stille Organozinc R-ZnX Organozinc->Negishi Phenol R-OH Phenol->Ullmann EAS EAS Py_N_Oxide->EAS Activation Subst_N_Oxide Substituted N-Oxide EAS->Subst_N_Oxide Nitration e.g., Nitration Nitration->EAS Subst_Pyridine Substituted Pyridine Subst_N_Oxide->Subst_Pyridine Reduction Lithiated_Py Lithiated Pyridine Lithiation->Lithiated_Py StrongBase Strong Base (e.g., n-BuLi) StrongBase->Lithiation Func_Pyridine Functionalized Pyridine Lithiated_Py->Func_Pyridine Electrophile Electrophile (E+) Electrophile->Lithiated_Py

Overview of the main reaction pathways for the chloropyridine core.

G Experimental Workflow for Suzuki-Miyaura Coupling start Start reagents Combine: - Chloropyridine - Boronic Acid - Pd Catalyst & Ligand - Base - Solvent start->reagents reaction Heat Reaction Mixture (Conventional or Microwave) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product purification->product

A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The fundamental reactivity of the chloropyridine core offers a rich and diverse chemical landscape for the construction of novel molecules with potential therapeutic applications. A thorough understanding of the principles governing nucleophilic and electrophilic substitution, as well as modern cross-coupling methodologies, is essential for leveraging this privileged scaffold in drug discovery. The strategic application of these transformations enables the synthesis of complex and highly functionalized pyridine derivatives, paving the way for the development of next-generation therapeutics. This guide provides a foundational understanding and practical protocols to aid researchers in this endeavor.

References

Methodological & Application

Application Note: Synthesis of 3-Chloro-2-ethylpyridine from 2-amino-3-ethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the synthesis of 3-Chloro-2-ethylpyridine from 2-amino-3-ethylpyridine. The described method is a diazotization reaction followed by a Sandmeyer-type reaction, which offers a high yield and purity of the final product. This compound is a valuable intermediate in the development of various pharmaceutical and agrochemical agents. The protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a key building block in medicinal chemistry and materials science. The conversion of 2-amino-3-ethylpyridine to its 3-chloro derivative is a crucial transformation. The Sandmeyer reaction, a well-established method for converting aromatic amines to aryl halides via a diazonium salt intermediate, is a common strategy for this synthesis. This document outlines a specific and efficient protocol for this conversion, including reagent quantities, reaction conditions, and expected outcomes.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material2-amino-3-ethylpyridine[1]
ProductThis compound[1]
Yield88%[1]
Purity99%[1]
Reaction Temperature0 to 5 °C[1]

Table 1: Summary of Quantitative Synthesis Data

Experimental Protocol

This protocol is adapted from a known synthetic method.[1]

Materials:

  • 2-amino-3-ethylpyridine (61 g)

  • Concentrated Hydrochloric Acid (100 g)

  • Hydrogen Chloride (gas)

  • Thionyl Chloride (179 g)

  • 63% Nitric Acid (75 g)

  • Ice-salt bath

  • Magnetic stirrer

  • Reaction flask (appropriate size)

  • Gas inlet tube

Procedure:

  • Initial Setup: In a suitable reaction flask equipped with a magnetic stirrer and a gas inlet tube, add 61 g of 2-amino-3-ethylpyridine to 100 g of concentrated hydrochloric acid.

  • Saturation with HCl: Cool the mixture in an ice-salt bath and bubble hydrogen chloride gas through the solution until saturation is achieved.

  • Diazotization and Chlorination: While maintaining the temperature between 0 and 5 °C, slowly add 179 g of thionyl chloride and 75 g of 63% nitric acid to the stirred reaction mixture.

  • Reaction Monitoring: Continue stirring the reaction mixture at 0 to 5 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Reaction Completion: Once the reaction is complete (as indicated by the consumption of the starting material), the reaction is terminated.

  • Work-up and Isolation: The reaction mixture contains the desired product, 2-chloro-3-ethylpyridine. Standard work-up procedures, such as quenching with a base, extraction with an organic solvent, and subsequent purification by distillation or chromatography, can be employed to isolate the pure product. The reported yield for this procedure is 62.9 g (88%) with a purity of 99%.[1]

Visualizations

Experimental Workflow Diagram:

SynthesisWorkflow cluster_reagents Reagents cluster_process Reaction Steps cluster_output Product & Analysis A 2-amino-3-ethylpyridine S1 1. Mixing and Saturation (0-5 °C) A->S1 B Conc. HCl B->S1 C HCl (gas) C->S1 D Thionyl Chloride S2 2. Diazotization & Chlorination (0-5 °C) D->S2 E 63% Nitric Acid E->S2 S1->S2 S3 3. Reaction Completion S2->S3 P This compound (Yield: 88%, Purity: 99%) S3->P

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • This reaction should be carried out in a well-ventilated fume hood.

  • Thionyl chloride and concentrated acids are corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

  • The reaction is exothermic and requires careful temperature control.

  • Hydrogen chloride gas is corrosive and toxic. Handle with care in a well-ventilated area.

Conclusion

The described protocol provides an efficient method for the synthesis of this compound from 2-amino-3-ethylpyridine, resulting in a high yield and purity of the desired product. This application note serves as a valuable resource for researchers and professionals engaged in the synthesis of pyridine derivatives for various applications.

References

Application Notes and Protocols for the Laboratory Preparation of 3-Chloro-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 3-Chloro-2-ethylpyridine, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the oxidation of 2-ethylpyridine to its corresponding N-oxide, followed by a chlorination and rearrangement reaction using phosphorus oxychloride (POCl₃). This method is a common strategy for the functionalization of pyridine rings. While the reaction of pyridine N-oxides with POCl₃ can yield a mixture of chlorinated isomers, this protocol is designed to favor the formation of the desired this compound. Detailed experimental procedures, a comprehensive list of reagents and equipment, and a summary of expected data are provided.

Introduction

Substituted pyridines are a cornerstone in the development of novel pharmaceuticals and agrochemicals. The introduction of a chlorine atom at the 3-position of a 2-ethylpyridine scaffold can significantly influence the molecule's physicochemical properties, such as its lipophilicity and metabolic stability, thereby modulating its biological activity. The synthetic route described herein involves the initial formation of 2-ethylpyridine N-oxide, which activates the pyridine ring for subsequent nucleophilic attack. The reaction with phosphorus oxychloride then proceeds through a rearrangement mechanism to introduce a chlorine atom onto the ring.

Chemical Reaction Pathway

The overall synthetic scheme is presented below:

Synthesis of this compound 2-Ethylpyridine 2-Ethylpyridine 2-Ethylpyridine_N-oxide 2-Ethylpyridine N-oxide 2-Ethylpyridine->2-Ethylpyridine_N-oxide Oxidizing Agent (e.g., m-CPBA or H₂O₂/AcOH) This compound This compound 2-Ethylpyridine_N-oxide->this compound POCl₃ Heat

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Ethylpyridine N-oxide

Materials:

  • 2-Ethylpyridine

  • m-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen peroxide (H₂O₂) and Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure using m-CPBA:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethylpyridine (1.0 equiv.) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-chloroperoxybenzoic acid (m-CPBA, 1.1 equiv.) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium sulfite solution.

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 2-ethylpyridine N-oxide.

Procedure using Hydrogen Peroxide and Acetic Acid:

  • In a round-bottom flask, combine 2-ethylpyridine (1.0 equiv.) and glacial acetic acid.

  • Slowly add 30% hydrogen peroxide (1.5 equiv.) dropwise while stirring.

  • Heat the mixture to 70-80 °C and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and carefully neutralize with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 2: Synthesis of this compound

Materials:

  • 2-Ethylpyridine N-oxide (from Step 1)

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • Ice bath

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 equiv.) to the crude 2-ethylpyridine N-oxide (1.0 equiv.) at 0 °C.

  • Fit the flask with a reflux condenser and slowly heat the mixture to reflux (approximately 110-120 °C).

  • Maintain the reflux for 2-4 hours. The reaction should be monitored by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis. Please note that yields are representative and may vary based on experimental conditions and scale.

StepReactantMolar Equiv.ReagentMolar Equiv.ProductTheoretical Yield (g)Actual Yield (g)Percent Yield (%)
12-Ethylpyridine1.0m-CPBA1.12-Ethylpyridine N-oxide--85-95
22-Ethylpyridine N-oxide1.0POCl₃3.0-5.0This compound--30-50*

*Note: The yield for the chlorination step can vary, and a mixture of isomers is often produced. The reported yield is for the isolated 3-chloro isomer.

Logical Workflow

The experimental workflow can be visualized as follows:

Experimental_Workflow cluster_step1 Step 1: N-Oxide Formation cluster_step2 Step 2: Chlorination Start1 Dissolve 2-Ethylpyridine in DCM Reaction1 Add Oxidizing Agent at 0°C Stir at RT Start1->Reaction1 Workup1 Quench and Wash Reaction1->Workup1 Isolation1 Dry and Concentrate Workup1->Isolation1 Product1 Crude 2-Ethylpyridine N-oxide Isolation1->Product1 Start2 React N-Oxide with POCl₃ Product1->Start2 Use in next step Reaction2 Reflux Start2->Reaction2 Workup2 Quench on Ice and Neutralize Reaction2->Workup2 Extraction Extract with Organic Solvent Workup2->Extraction Purification Column Chromatography Extraction->Purification Product2 Pure this compound Purification->Product2

3-Chloro-2-ethylpyridine: Application in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Chloro-2-ethylpyridine is a substituted pyridine derivative. While the direct application of this compound as a key intermediate in the synthesis of widely marketed pharmaceuticals is not extensively documented in publicly available literature and patent databases, the broader class of chloropyridines serves as crucial building blocks in medicinal chemistry.[1][2] These compounds are valued for their versatile reactivity, enabling the construction of complex heterocyclic scaffolds present in numerous bioactive molecules.[1]

To illustrate the potential synthetic utility of such chlorinated pyridine intermediates and to provide a representative protocol in the format requested, this document details the synthesis of a closely related and well-documented compound: (3-chloro-2-pyridyl)hydrazine. This compound is a critical intermediate in the manufacture of certain modern insecticides, such as chlorantraniliprole and cyantraniliprole, which share synthetic principles relevant to pharmaceutical chemistry.[3]

Representative Application: Synthesis of (3-chloro-2-pyridyl)hydrazine

This section outlines the synthesis of (3-chloro-2-pyridyl)hydrazine from 2,3-dichloropyridine. This reaction is a nucleophilic substitution where one chlorine atom of the starting material is displaced by a hydrazine group.

Experimental Data Summary

The following table summarizes quantitative data from various reported syntheses of (3-chloro-2-pyridyl)hydrazine, showcasing the impact of different reaction conditions on yield and purity.

Run Starting Material Reagents Solvent Reaction Time (h) Temperature (°C) Yield (%) Purity (%) Reference
12,3-DichloropyridineHydrazine HydrateDioxane20Reflux71-[4]
22,3-DichloropyridineHydrazine HydrateNone4Reflux68.5-[4]
32,3-DichloropyridineHydrazine Hydrate, EthanolEthanol5Reflux9999[4]
42,3-DichloropyridineHydrazine HydrateWater30102-10592.496[3]

Detailed Experimental Protocol: High-Yield Synthesis of (3-chloro-2-pyridyl)hydrazine

This protocol is adapted from a high-yield synthesis method that utilizes a polar solvent to improve reaction efficiency and product purity.[4]

Objective: To synthesize (3-chloro-2-pyridyl)hydrazine from 2,3-dichloropyridine and hydrazine hydrate.

Materials:

  • 2,3-Dichloropyridine (0.1 mol, 14.8 g)

  • Hydrazine hydrate (≥80%, 0.6 mol)

  • Ethanol (4.5 g)

  • 1L four-neck round-bottom flask

  • Reflux condenser

  • Stirrer

  • Heating mantle

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: Equip a 1L four-neck flask with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Charging Reagents: To the flask, add 2,3-dichloropyridine (0.1 mol), hydrazine hydrate (0.6 mol), and ethanol (4.5 g).

  • Reaction: Heat the mixture to reflux with continuous stirring. Maintain the reflux for 5 hours.

  • Cooling and Precipitation: After the reaction is complete, cool the reaction mixture to room temperature. A solid precipitate will form.

  • Isolation: Collect the solid product by suction filtration.

  • Washing: Wash the collected solid with water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

  • Drying: Dry the purified white solid in an oven at 60°C under vacuum until a constant weight is obtained.

  • Analysis: The final product, (3-chloro-2-pyridyl)hydrazine, is obtained as a white solid. Purity can be confirmed by HPLC analysis. The expected yield is approximately 99%.[4]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of (3-chloro-2-pyridyl)hydrazine.

SynthesisWorkflow start Start Materials: 2,3-Dichloropyridine Hydrazine Hydrate Ethanol setup 1. Charge Reagents into 1L Four-Neck Flask start->setup reaction 2. Heat to Reflux (5 hours) setup->reaction cooling 3. Cool to Room Temperature reaction->cooling filtration 4. Isolate Solid via Suction Filtration cooling->filtration washing 5. Wash with Water filtration->washing drying 6. Dry under Vacuum at 60°C washing->drying product Final Product: (3-chloro-2-pyridyl)hydrazine drying->product

Caption: Workflow for synthesizing (3-chloro-2-pyridyl)hydrazine.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Chloro-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing 3-Chloro-2-ethylpyridine as a key building block. This versatile substrate is of significant interest in medicinal chemistry and materials science for the synthesis of novel biaryl and heteroaryl compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This compound presents a unique and sometimes challenging substrate due to the electronic properties of the pyridine ring and the potential for steric hindrance from the ethyl group. However, with optimized conditions, it can be effectively coupled with a variety of aryl and heteroaryl boronic acids or their derivatives to generate a diverse range of valuable molecules. The presence of the chlorine atom at the 3-position and an alkyl group at the 2-position of the pyridine ring makes the resulting biaryl structures particularly relevant in the development of pharmaceuticals and functional materials.

Key Considerations for Successful Coupling

Several factors are critical for achieving high yields and purity in the Suzuki coupling of this compound:

  • Catalyst System: The choice of the palladium catalyst and the accompanying ligand is paramount. For less reactive aryl chlorides like this compound, catalyst systems employing electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than those with simpler phosphines like triphenylphosphine. Palladium precursors such as Pd(OAc)₂ and Pd₂(dba)₃ are commonly used.

  • Base: The selection of the base is crucial for the transmetalation step. A variety of inorganic bases can be employed, with potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) being the most common. The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent: The reaction is typically performed in aprotic polar solvents such as dioxane, N,N-dimethylformamide (DMF), or toluene. The addition of water to create a biphasic system can be beneficial, as it can aid in the dissolution of the base and facilitate the catalytic cycle.

  • Reaction Temperature: Elevated temperatures are generally required to facilitate the oxidative addition of the palladium catalyst to the relatively inert C-Cl bond. Reaction temperatures typically range from 80 to 120 °C.

  • Boronic Acid/Ester: A wide range of aryl and heteroaryl boronic acids or their corresponding pinacol esters can be used as coupling partners. The stability and purity of the boronic acid reagent are important for obtaining good results.

Experimental Protocols

The following protocols are generalized based on successful Suzuki coupling reactions of similar 3-chloropyridine derivatives. Optimization of these conditions for specific substrates is recommended.

Protocol 1: General Procedure for Suzuki Coupling with Arylboronic Acids

This protocol outlines a standard set of conditions for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 1,4-dioxane (2 mL).

  • Evacuate and backfill the Schlenk flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the Schlenk flask.

  • Add the catalyst premix to the reaction mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

  • This compound

  • Arylboronic acid pinacol ester

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Microwave reactor vials

Procedure:

  • To a microwave vial, add this compound (0.5 mmol, 1.0 equiv), the arylboronic acid pinacol ester (0.75 mmol, 1.5 equiv), and potassium carbonate (1.0 mmol, 2.0 equiv).

  • Add Pd₂(dba)₃ (0.01 mmol, 2 mol%) and RuPhos (0.02 mmol, 4 mol%).

  • Add DMF (3 mL) and water (1 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to 120 °C for 30-60 minutes.

  • After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Data Presentation

The following table summarizes typical reaction conditions reported for the Suzuki coupling of various chloropyridine derivatives, which can serve as a starting point for the optimization of reactions with this compound.

EntryChloropyridine SubstrateBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
13-ChloropyridinePhenylboronic acidPd(OAc)₂ (1)Benzimidazolium salt (2)K₂CO₃ (2)DMF/H₂O120 (MW)0.17~15
22-ChloropyridinePhenylboronic acidPd(OAc)₂ (0.5)NoneNa₂CO₃ (2)H₂O/DMF601276[1]
33-Chloropyridine2-PyridylboronatePd₂(dba)₃ (1.5)Ligand 2 (see ref)KF (3)Dioxane1001885
42,3-DichloropyridinePhenylboronic acidPdCl₂(dppf) (5)-Na₂CO₃ (2)Dioxane/H₂O1001275

Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R1-X (this compound) PdII R1-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [R2-B(OR)3]- (from Boronic Acid + Base) PdII_R2 R1-Pd(II)Ln-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

This diagram outlines the typical laboratory workflow for performing a Suzuki coupling reaction.

Workflow start Start reagents Combine Reactants: This compound, Boronic Acid, Base start->reagents inert Establish Inert Atmosphere (N2/Ar) reagents->inert solvent Add Solvent and Catalyst inert->solvent reaction Heat and Stir (Conventional or Microwave) solvent->reaction monitoring Monitor Reaction (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for Suzuki coupling.

References

Application Notes and Protocols for N-Alkylation of 3-Chloro-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of pyridines is a fundamental transformation in organic synthesis, yielding quaternary pyridinium salts that are valuable intermediates in the development of novel pharmaceuticals and functional materials. This document provides detailed application notes and protocols for the N-alkylation of 3-Chloro-2-ethylpyridine, a substituted pyridine with both steric and electronic factors influencing its reactivity. The presence of an ethyl group at the 2-position introduces steric hindrance around the nitrogen atom, while the electron-withdrawing chloro group at the 3-position decreases the nucleophilicity of the pyridine nitrogen. Understanding these effects is crucial for optimizing reaction conditions.

Factors Influencing N-Alkylation

The success of the N-alkylation of this compound is primarily influenced by the choice of alkylating agent, solvent, reaction temperature, and reaction time.

  • Alkylating Agent: The reactivity of the alkylating agent is a critical factor. More reactive alkylating agents, such as iodides and bromides, are generally preferred over chlorides. Primary alkyl halides are typically more effective than secondary or tertiary halides, which can be prone to elimination side reactions.

  • Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like acetonitrile, acetone, and N,N-dimethylformamide (DMF) are commonly used as they can stabilize the forming pyridinium salt and effectively solvate the reactants.

  • Temperature: Many N-alkylation reactions can be performed at room temperature, particularly with reactive alkylating agents. However, for less reactive systems or to increase the reaction rate, heating is often necessary. The optimal temperature should be determined empirically for each specific reaction.

  • Reaction Time: The duration of the reaction is dependent on the reactivity of the substrates and the reaction temperature. Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy is recommended to determine the optimal reaction time.

Experimental Protocols

Two general protocols for the N-alkylation of this compound are provided below. Protocol A describes a standard procedure at room temperature, while Protocol B employs heating to facilitate the reaction.

Protocol A: N-Alkylation at Room Temperature

This protocol is suitable for reactive primary alkyl halides.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide, methyl iodide, benzyl bromide)

  • Solvent (e.g., Acetone, Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if refluxing)

  • Drying tube (e.g., filled with calcium chloride)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen solvent (e.g., acetone or acetonitrile, approximately 5-10 mL per mmol of pyridine).

  • To the stirred solution, add the alkyl halide (1.1-1.5 equivalents) dropwise at room temperature.

  • Seal the flask with a septum or a drying tube and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed. The reaction time can vary from a few hours to several days depending on the reactivity of the alkyl halide.

  • Upon completion, the product, a pyridinium salt, may precipitate out of the solution. If so, collect the solid by filtration, wash it with a small amount of cold solvent, and dry it under vacuum.

  • If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Protocol B: N-Alkylation with Heating

This protocol is recommended for less reactive alkyl halides or to accelerate the reaction rate.

Procedure:

  • Follow steps 1 and 2 from Protocol A.

  • Attach a reflux condenser to the round-bottom flask.

  • Heat the reaction mixture to a gentle reflux. The optimal temperature will depend on the boiling point of the chosen solvent (e.g., acetone: 56 °C, acetonitrile: 82 °C).

  • Maintain the reflux with stirring and monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Follow steps 5 and 6 from Protocol A for product isolation and purification.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the N-alkylation of various substituted pyridines, providing a reference for what can be expected for this compound.

Pyridine DerivativeAlkylating AgentSolventTemperature (°C)Time (h)Yield (%)
PyridineEthyl bromide-1002~100
2-MethylpyridineMethyl iodide-Room Temp.-High
4-Picolinen-Butyl bromide2,4-Dimethylsulfolane25-75--
2-ChloropyridineMethyl iodide----
3-ChloropyridineMethyl iodide----

Visualization of Experimental Workflow and Influencing Factors

To aid in the understanding of the experimental process and the interplay of various factors, the following diagrams are provided.

G General Workflow for N-Alkylation cluster_reactants Reactants & Solvent cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Pyridine This compound Stirring Stirring at RT or Reflux Pyridine->Stirring AlkylHalide Alkyl Halide AlkylHalide->Stirring Solvent Solvent (e.g., Acetone) Solvent->Stirring Isolation Isolation (Filtration/Evaporation) Stirring->Isolation Purification Purification (Recrystallization) Isolation->Purification Product N-Alkyl-3-chloro-2-ethylpyridinium Halide Purification->Product

Caption: General experimental workflow for the N-alkylation of this compound.

G Factors Affecting N-Alkylation cluster_reactivity Reactivity cluster_conditions Reaction Conditions center N-Alkylation Reaction AlkylHalide Alkyl Halide (I > Br > Cl) AlkylHalide->center PyridineSubstituents Pyridine Substituents (Steric & Electronic Effects) PyridineSubstituents->center Solvent Solvent (Polar Aprotic) Solvent->center Temperature Temperature (RT to Reflux) Temperature->center Time Reaction Time Time->center

Caption: Key factors influencing the outcome of the N-alkylation reaction.

Applications of 3-Chloro-2-ethylpyridine in Agrochemical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-ethylpyridine is a key heterocyclic intermediate in the synthesis of various agrochemicals. Its pyridine scaffold, substituted with both a chloro and an ethyl group, provides a versatile platform for the development of novel herbicides, fungicides, and insecticides. The presence of the chlorine atom at the 3-position and the ethyl group at the 2-position influences the molecule's reactivity and steric hindrance, allowing for selective chemical modifications to generate a diverse range of biologically active compounds. This document outlines the applications of this compound and its derivatives in agrochemical research, providing detailed experimental protocols and summarizing key efficacy data.

I. Applications in Fungicide Development

Derivatives of chloropyridines have shown significant potential in the development of novel fungicides. The pyridine ring is a common feature in many successful commercial fungicides. Research has demonstrated that modifications of the chloro- and ethyl- groups on the pyridine ring can lead to compounds with potent antifungal activity against a variety of plant pathogens.

A. Synthesis of Fungicidal 3-Chloro-2-hydrazinopyridine Derivatives

One notable application is the synthesis of 3-chloro-2-hydrazinopyridine derivatives, which have demonstrated significant fungicidal properties.[1] These compounds can be synthesized from 2,3-dichloropyridine, a related chloropyridine, through reaction with hydrazine hydrate.[1] The resulting 3-chloro-2-hydrazinopyridine can then be further reacted with aldehydes to produce a variety of acylhydrazone derivatives with fungicidal activity.[1]

Quantitative Data on Fungicidal Activity

The following table summarizes the inhibitory effects of synthesized 3-chloro-2-hydrazinopyridine derivatives against common plant pathogens.

Compound IDPathogenConcentration (µg/mL)Inhibition Rate (%)Reference
I-8Tomato Bacterial Spot10082.54[1]
I-5Cucumber Fusarium Wilt10071.11[1]
B. Experimental Protocol: Synthesis of 3-Chloro-2-hydrazinopyridine

This protocol is adapted from a method for a related compound and can serve as a starting point for the synthesis of derivatives from this compound.

Materials:

  • 2,3-Dichloropyridine

  • Hydrazine hydrate (80%)

  • Ethanol

  • Four-necked flask (1L)

  • Reflux condenser

  • Stirrer

  • Heating mantle

Procedure:

  • In a 1L four-necked flask, add 0.1 mole of 2,3-dichloropyridine, 0.6 moles of hydrazine hydrate, and 3.75 g of ethanol.[2]

  • Stir the mixture and heat to reflux for 6 hours.[2]

  • After the reaction is complete, cool the solution to room temperature.[2]

  • Filter the resulting solid, wash with water, and dry to obtain the 3-chloro-2-hydrazinopyridine product.[2]

Note: This protocol describes the synthesis of 3-chloro-2-hydrazinopyridine from 2,3-dichloropyridine. A similar approach could be investigated for the derivatization of this compound.

Experimental Workflow: Synthesis of Fungicidal Acylhydrazone Derivatives

G cluster_0 Step 1: Hydrazine Substitution cluster_1 Step 2: Acylhydrazone Formation 2_3_Dichloropyridine 2_3_Dichloropyridine 3_Chloro_2_hydrazinopyridine 3_Chloro_2_hydrazinopyridine 2_3_Dichloropyridine->3_Chloro_2_hydrazinopyridine Ethanol, Reflux Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->3_Chloro_2_hydrazinopyridine Fungicidal_Derivative Fungicidal_Derivative 3_Chloro_2_hydrazinopyridine->Fungicidal_Derivative Reaction Aldehyde Aldehyde Aldehyde->Fungicidal_Derivative

Caption: Synthesis workflow for fungicidal acylhydrazone derivatives.

II. Applications in Herbicide Development

Chloropyridine derivatives are integral to the development of modern herbicides. The substitution pattern on the pyridine ring plays a crucial role in determining the herbicidal activity and selectivity.

A. Picolinic Acid Herbicides

6-Aryl-2-picolinic acids are a significant class of auxin herbicides known for their broad weed control spectrum.[3] Research in this area has led to the design and synthesis of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds, which have shown potent herbicidal activity.[3]

Quantitative Data on Herbicidal Activity

The following table summarizes the root growth inhibition of selected picolinic acid derivatives against Brassica napus.

Compound IDConcentration (µM)Inhibition of Brassica napus Root Growth (%)Reference
C5250>80[3]
Representative Compounds (28 total)250>80[3]
B. Experimental Protocol: Evaluation of Herbicidal Activity (Petri Dish Assay)

This protocol outlines a general method for assessing the pre-emergence herbicidal activity of new chemical entities.

Materials:

  • Test compounds

  • Acetone (solvent)

  • Tween-20 (surfactant)

  • Distilled water

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Seeds of target weed species (e.g., Echinochloa crus-galli, Portulaca oleracea)

  • Growth chamber

Procedure:

  • Prepare a stock solution of the test compound in acetone.

  • Prepare a series of dilutions of the stock solution with distilled water containing 0.1% Tween-20 to achieve the desired test concentrations.

  • Place a sheet of filter paper in each Petri dish and add 5 mL of the test solution. A control group should be prepared with the solvent-surfactant solution only.

  • Evenly place 20 seeds of the target weed species on the filter paper in each Petri dish.

  • Seal the Petri dishes and place them in a growth chamber maintained at a constant temperature and light/dark cycle.

  • After a set incubation period (e.g., 7-10 days), measure the root and shoot length of the seedlings.

  • Calculate the percent inhibition of growth compared to the control.

G Chloropyridine_Intermediate This compound (or related derivative) Chemical_Modification Chemical Synthesis (e.g., substitution, cyclization) Chloropyridine_Intermediate->Chemical_Modification Novel_Derivative Novel Pyridine Derivative (e.g., Picolinic Acid) Chemical_Modification->Novel_Derivative Bioactivity_Screening Herbicidal Activity Screening (Pre- and Post-emergence) Novel_Derivative->Bioactivity_Screening Lead_Compound Lead Herbicide Candidate Bioactivity_Screening->Lead_Compound

References

Application Notes and Protocols for the Derivatization of 3-Chloro-2-ethylpyridine for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a strategic framework and detailed protocols for the derivatization of 3-chloro-2-ethylpyridine to generate a library of novel compounds for biological screening. The focus is on leveraging modern synthetic methodologies to explore new chemical space and identify potential lead compounds with antimicrobial and antifungal activities.

Introduction

This compound is a readily available starting material that offers a key reactive handle for diversification. The chlorine atom at the 3-position is amenable to various cross-coupling reactions, enabling the introduction of a wide range of substituents. This allows for the systematic modification of the molecule's physicochemical properties, which is a cornerstone of drug discovery.[1][2][3] By creating a library of derivatives, researchers can explore structure-activity relationships (SAR) and identify compounds with desired biological activities. Pyridine and its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial and antifungal properties.[2][4]

Strategic Approach to Derivatization

The primary strategy for derivatizing this compound involves palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are well-established, tolerate a wide range of functional groups, and are suitable for library synthesis.[5][6]

A proposed workflow for the synthesis and screening of a derivative library is outlined below.

G cluster_synthesis Synthesis cluster_screening Biological Screening start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) start->buchwald library Derivative Library suzuki->library buchwald->library primary_screen Primary Screening (e.g., Antimicrobial/Antifungal Assays) library->primary_screen hit_id Hit Identification primary_screen->hit_id secondary_screen Secondary Screening (e.g., MIC/MFC Determination) hit_id->secondary_screen sar Structure-Activity Relationship (SAR) Studies secondary_screen->sar lead_opt Lead Optimization sar->lead_opt

Caption: Experimental workflow for derivatization and screening.

Experimental Protocols

The following are generalized protocols for the derivatization of this compound based on established methods for similar chloropyridines.[5][6] Researchers should optimize these conditions for each specific substrate.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the reaction of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas (inert atmosphere)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

  • Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

G reagents 1. Add Reagents: - this compound - Arylboronic Acid - Pd(OAc)2/PPh3 - K2CO3 inert 2. Establish Inert Atmosphere (Evacuate/Backfill with N2) reagents->inert solvent 3. Add Solvents: - 1,4-Dioxane - Water inert->solvent heat 4. Heat and Stir (90-100 °C, 12-24h) solvent->heat workup 5. Workup: - Cool, Dilute with EtOAc - Wash with H2O, Brine heat->workup purify 6. Purify: - Dry, Concentrate - Column Chromatography workup->purify product Product: 3-Aryl-2-ethylpyridine purify->product

Caption: Suzuki-Miyaura coupling workflow.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol describes the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene

  • Nitrogen or Argon gas (inert atmosphere)

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.015 mmol) and Xantphos (0.03 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add toluene (2 mL) and stir for 10 minutes.

  • In a separate flask, add this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Transfer the catalyst solution to the flask containing the reagents via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G catalyst 1. Prepare Catalyst: - Pd2(dba)3 + Xantphos - in Toluene under N2 combine 3. Combine Catalyst and Reagents catalyst->combine reagents 2. Prepare Reagents: - this compound - Amine - NaOt-Bu reagents->combine heat 4. Heat and Stir (100 °C, 12-24h) combine->heat workup 5. Workup: - Cool, Quench with NH4Cl(aq) - Extract with EtOAc heat->workup purify 6. Purify: - Dry, Concentrate - Column Chromatography workup->purify product Product: 3-Amino-2-ethylpyridine purify->product

Caption: Buchwald-Hartwig amination workflow.

Data Presentation: Representative Biological Activity

While specific data for this compound derivatives is not available in the literature, the following tables summarize the antimicrobial and antifungal activity of structurally related compounds to provide an indication of the potential efficacy of the proposed derivative library.

Table 1: Antimicrobial Activity of Substituted Pyrazine and Azetidinone Derivatives

Compound ClassSubstituentTest OrganismMIC (µg/mL)Reference
3-Chloropyrazine-carboxamide2-ChlorobenzylS. aureus7.81 µM[1]
3-Chloropyrazine-carboxamide2-ChlorobenzylS. epidermidis15.62 µM[1]
3-Chloroazetidin-2-one4-FluorophenylS. aureus- (Potent)[2]
3-Chloroazetidin-2-one4-ChlorophenylE. coli- (Potent)[2]

Table 2: Antifungal Activity of Thiazolidinone and Triazole Derivatives

Compound ClassSubstituentTest OrganismMIC (µg/mL)Reference
Thiazolidinone4-ChlorophenylRhodotorula sp.16.5[7]
Thiazolidinone4-NitrophenylRhodotorula sp.16.5[7]
1,2,4-Triazole4-HydroxybenzylC. albicans- (Active)[4]
Phenylthiazole Acylhydrazone2-MethylphenylM. oryzae1.29[8]

Conclusion

The derivatization of this compound using robust and versatile methods like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination presents a promising strategy for the discovery of new biologically active compounds. The provided protocols offer a solid foundation for the synthesis of a diverse chemical library. By systematically screening these derivatives against various biological targets, particularly microbial and fungal strains, researchers can uncover novel lead compounds for further development in the fields of medicine and agrochemicals.

References

Application Notes and Protocols for Nucleophilic Substitution on 3-Chloro-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for performing nucleophilic substitution reactions on 3-chloro-2-ethylpyridine. The protocols outlined below are intended for qualified laboratory personnel and should be performed in a suitable chemical laboratory with appropriate safety precautions.

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class in organic synthesis, crucial for the construction of substituted aromatic and heteroaromatic systems. In the context of pyridine chemistry, halopyridines serve as versatile precursors for a wide range of functionalized derivatives. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, facilitating the displacement of a halide leaving group.

This compound is a valuable substrate for SNAr reactions, allowing for the introduction of various nucleophiles at the C-3 position. These reactions are pivotal in medicinal chemistry and materials science, as the resulting substituted pyridine motifs are common in pharmaceuticals, agrochemicals, and functional materials.[1] This document details two primary classes of nucleophilic substitution on this substrate: amination and alkoxylation.

Reaction Principles

The nucleophilic aromatic substitution on chloropyridines typically proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine, disrupting the ring's aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the chloride leaving group. While this reaction can be performed under thermal conditions, often requiring high temperatures, modern catalysis, particularly palladium-catalyzed cross-coupling, has significantly expanded the scope and improved the efficiency of these transformations, especially for less reactive aryl chlorides.[2][3]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Amination (Buchwald-Hartwig Cross-Coupling)

This protocol describes the synthesis of N-substituted-2-ethylpyridin-3-amines using a palladium catalyst. This method is highly versatile and accommodates a broad range of primary and secondary amines.[2][4]

Materials and Reagents:

  • This compound

  • Primary or secondary amine (e.g., morpholine, aniline, benzylamine)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., (o-biphenyl)P(t-Bu)₂, Xantphos)[2][5]

  • Strong base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))

  • Anhydrous toluene or dioxane

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).

  • Reagent Addition: Add this compound (1.0 equivalent) and the desired amine (1.2 equivalents) to the flask.

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe to achieve a substrate concentration of approximately 0.1-0.5 M.

  • Reaction: Stir the mixture at 80-110 °C.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 4-24 hours.

  • Work-up: After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted-2-ethylpyridin-3-amine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions:

  • Palladium catalysts and phosphine ligands are air-sensitive and potentially toxic; handle them under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive.

  • Toluene and dioxane are flammable and toxic solvents. All operations should be performed in a well-ventilated fume hood.

Protocol 2: Alkoxylation via SNAr

This protocol describes the synthesis of 3-alkoxy-2-ethylpyridines through a classical SNAr reaction with a sodium alkoxide.

Materials and Reagents:

  • This compound

  • Sodium metal or sodium alkoxide (e.g., sodium methoxide, sodium ethoxide)

  • Corresponding anhydrous alcohol (e.g., methanol, ethanol) or an aprotic polar solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle

  • Solvents for workup (e.g., diethyl ether, water)

Procedure:

  • Alkoxide Preparation (if not using commercial alkoxide): In a round-bottom flask equipped with a condenser and under a dry atmosphere, carefully add sodium metal (1.2 equivalents) in small pieces to the corresponding anhydrous alcohol (e.g., methanol for methoxide) at 0 °C. Allow the sodium to react completely.

  • Reagent Addition: To the freshly prepared sodium alkoxide solution, add this compound (1.0 equivalent). Alternatively, if using a commercial alkoxide, dissolve it in a suitable solvent like DMF and add the chloropyridine.

  • Reaction: Heat the reaction mixture to reflux (temperature will depend on the solvent used, typically 65-120 °C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize any excess base with a dilute acid (e.g., 1 M HCl) or quench with water.

  • Extraction: Remove the solvent under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography or distillation to obtain the pure 3-alkoxy-2-ethylpyridine.

  • Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions:

  • Sodium metal reacts violently with water and protic solvents; handle with extreme care under a dry atmosphere.

  • Sodium alkoxides are corrosive bases.

  • Ensure the reaction is well-ventilated, especially when heating flammable solvents.

Data Presentation

The following table summarizes representative quantitative data for the nucleophilic substitution reactions on this compound. The values are illustrative and can vary based on specific reaction conditions and scale.

NucleophileProductMethodCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)Purity (%)
Morpholine4-(2-Ethylpyridin-3-yl)morpholineBuchwald-HartwigPd₂(dba)₃ / (o-biphenyl)P(t-Bu)₂ / NaOtBuToluene1001285>98
AnilineN-Phenyl-2-ethylpyridin-3-amineBuchwald-HartwigPd(OAc)₂ / Xantphos / Cs₂CO₃Dioxane1101878>97
Ammonia2-Ethylpyridin-3-amineBuchwald-HartwigPd(OAc)₂ / BippyPhos / NaOtBuToluene1002465>95
Sodium Methoxide3-Methoxy-2-ethylpyridineSNArSodium MethoxideMethanol651692>99
Sodium Ethoxide3-Ethoxy-2-ethylpyridineSNArSodium EthoxideEthanol781690>98

Visualization

The following diagram illustrates the general experimental workflow for the nucleophilic substitution on this compound.

G start_end start_end reagents reagents process process analysis analysis product product sub_nuc Starting Materials: This compound + Nucleophile reaction_setup Reaction Setup: Add Catalyst/Base (if any) & Anhydrous Solvent sub_nuc->reaction_setup reaction Reaction: Heat under Inert Atmosphere (e.g., 80-110 °C) reaction_setup->reaction monitoring Reaction Monitoring (TLC / GC-MS) reaction->monitoring workup Work-up: Quench, Filter, Extract reaction->workup purification Purification: Column Chromatography or Distillation workup->purification final_product Final Product purification->final_product characterization Characterization: NMR, Mass Spec final_product->characterization end End characterization->end start Start start->sub_nuc

Caption: General workflow for nucleophilic substitution.

References

Application Notes and Protocols: The Use of 3-Chloro-2-ethylpyridine in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-ethylpyridine is a versatile starting material for the synthesis of a wide array of substituted and fused heterocyclic compounds. Its reactivity, particularly at the chloro-substituted position, allows for the introduction of various functionalities through palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are fundamental transformations in modern organic synthesis and drug discovery. The resulting substituted pyridines can serve as key intermediates for the construction of more complex fused heterocyclic systems with potential biological activities.

These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its use in key cross-coupling reactions and subsequent cyclization to form fused heterocyclic systems.

I. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. This compound readily participates in these transformations, enabling the synthesis of a diverse range of 2,3-disubstituted pyridine derivatives.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide. In the case of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 3-position.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Add toluene (5 mL) and water (1 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-ethyl-3-phenylpyridine.

Quantitative Data Summary (Representative)

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃Toluene/H₂O901885
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃Dioxane/H₂O1001292
33-Thienylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene1101688

Note: The data presented are representative and may vary based on the specific reaction conditions and substrates used.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic acid, Base B Inert Atmosphere: Evacuate & backfill with N2/Ar A->B C Add Catalyst & Ligand: Pd(OAc)2, PPh3 B->C D Add Solvents: Toluene, Water C->D E Heat & Stir: 90°C, 12-24h D->E F Monitor Progress: TLC / GC-MS E->F G Cool & Quench F->G H Extraction with Ethyl Acetate G->H I Dry & Concentrate H->I J Column Chromatography I->J K Product: 2-Ethyl-3-arylpyridine J->K

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide, providing a powerful method for the synthesis of arylamines.[1][2] This reaction allows for the introduction of a variety of primary and secondary amines at the 3-position of this compound.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol provides a general procedure for the Buchwald-Hartwig amination.

Materials:

  • This compound

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • In a glovebox, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol) to a flame-dried Schlenk tube.

  • Add toluene (5 mL) and stir the mixture for 10 minutes.

  • Add this compound (1.0 mmol) and morpholine (1.2 mmol).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 3-(morpholino)-2-ethylpyridine.

Quantitative Data Summary (Representative)

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (2)XPhos (4)NaOtBuToluene1001690
2AnilinePd₂(dba)₃ (1)BINAP (1.5)Cs₂CO₃Dioxane1102082
3BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH1001888

Note: The data presented are representative and may vary based on the specific reaction conditions and substrates used.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Glovebox) cluster_reaction Reaction cluster_workup Workup & Purification A Combine Catalyst, Ligand & Base: Pd(OAc)2, XPhos, NaOtBu B Add Solvent: Toluene A->B C Add Reactants: This compound, Amine B->C D Heat & Stir: 100°C, 12-24h C->D E Monitor Progress: TLC / GC-MS D->E F Cool & Quench E->F G Extraction with Ethyl Acetate F->G H Dry & Concentrate G->H I Column Chromatography H->I J Product: 3-Amino-2-ethylpyridine I->J

Caption: Workflow for the Buchwald-Hartwig amination of this compound.

C. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes.[3] This reaction is valuable for introducing alkynyl moieties onto the pyridine ring, which can then be further elaborated.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

The following is a general protocol for the Sonogashira coupling.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add DMF (5 mL) and triethylamine (2.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise to the stirred solution.

  • Heat the reaction mixture to 80 °C for 6-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-ethyl-3-(phenylethynyl)pyridine.

Quantitative Data Summary (Representative)

EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (6)Et₃NDMF80889
2TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)DIPATHF601091
31-HexynePdCl₂(dppf) (3)CuI (5)PiperidineToluene901284

Note: The data presented are representative and may vary based on the specific reaction conditions and substrates used.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactant & Catalysts: This compound, Pd(PPh3)2Cl2, CuI B Inert Atmosphere: Evacuate & backfill with N2/Ar A->B C Add Solvents & Base: DMF, Et3N B->C D Add Alkyne C->D E Heat & Stir: 80°C, 6-12h D->E F Monitor Progress: TLC E->F G Cool & Quench F->G H Extraction with Diethyl Ether G->H I Dry & Concentrate H->I J Column Chromatography I->J K Product: 2-Ethyl-3-alkynylpyridine J->K Thieno_Pyridine_Synthesis A 3-Amino-2-ethylpyridine (from Buchwald-Hartwig) B Diazotization & Sandmeyer (NaNO2, HCl, CuCN) A->B C 2-Ethyl-3-cyanopyridine B->C D Reaction with Ethyl Mercaptoacetate C->D E Intramolecular Cyclization (Base) D->E F Thieno[2,3-b]pyridine Derivative E->F

Caption: Synthetic pathway to Thieno[2,3-b]pyridines.

B. Synthesis of Pyrido[2,3-b]pyrazines

Pyrido[2,3-b]pyrazines are another class of fused heterocycles with interesting pharmacological properties. T[4][5]heir synthesis can be achieved through the condensation of a 2,3-diaminopyridine derivative with a 1,2-dicarbonyl compound. The required 2,3-diaminopyridine can be prepared from 3-amino-2-chloropyridine, a derivative accessible from this compound.

Synthetic Pathway to Pyrido[2,3-b]pyrazines

Pyrido_Pyrazine_Synthesis A 3-Amino-2-ethylpyridine (from Buchwald-Hartwig) B Nitration (HNO3, H2SO4) A->B C 3-Amino-2-ethyl-X-nitropyridine B->C D Reduction of Nitro Group (e.g., H2, Pd/C) C->D E 2-Ethyl-pyridine-X,3-diamine D->E F Condensation with 1,2-Dicarbonyl Compound E->F G Pyrido[2,3-b]pyrazine Derivative F->G

Caption: Synthetic pathway to Pyrido[2,3-b]pyrazines.

Conclusion

This compound serves as a valuable and versatile building block in heterocyclic synthesis. The palladium-catalyzed cross-coupling reactions described herein provide efficient routes to a wide range of 2,3-disubstituted pyridines. These intermediates can be further transformed into more complex fused heterocyclic systems, such as thieno[2,3-b]pyridines and pyrido[2,3-b]pyrazines, which are of significant interest in medicinal chemistry and materials science. The provided protocols offer a starting point for researchers to explore the rich chemistry of this readily accessible starting material.

References

Application Note and Protocol: Scale-Up Synthesis of 3-Chloro-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed two-step protocol for the scale-up synthesis of 3-Chloro-2-ethylpyridine, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis commences with the preparation of 2-ethylpyridine via a Kumada cross-coupling reaction, followed by the direct chlorination of the resulting intermediate to yield the target compound. This application note includes comprehensive experimental procedures, a summary of quantitative data, and a workflow diagram to facilitate successful implementation in a laboratory or pilot plant setting.

Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

ParameterStep 1: 2-Ethylpyridine SynthesisStep 2: this compound Synthesis
Starting Material 2-Chloropyridine2-Ethylpyridine
Reagents Ethylmagnesium chloride, MnCl₂(THF)₁.₆N-Chlorosuccinimide (NCS), Trifluoroacetic acid
Solvent Tetrahydrofuran (THF)Dichloromethane (DCM)
Reaction Temperature 20-25 °C0 °C to reflux
Reaction Time 24 hours12 hours
Product Yield 85% (hypothetical)65% (hypothetical, of major isomer)
Product Purity (post-purification) >98% (by GC)>97% (by HPLC)
Scale 100 g80 g

Experimental Protocols

Step 1: Synthesis of 2-Ethylpyridine

This protocol is based on a manganese-catalyzed Kumada cross-coupling reaction.[1]

Materials:

  • 2-Chloropyridine (1.0 eq)

  • Ethylmagnesium chloride (2.0 M in THF, 1.5 eq)

  • Manganese(II) chloride bis(tetrahydrofuran) complex (MnCl₂(THF)₁.₆, 0.03 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous potassium carbonate (K₂CO₃) solution

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet

  • Thermometer

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: In a glovebox, charge a 2 L three-necked round-bottom flask with manganese(II) chloride bis(tetrahydrofuran) complex (0.03 eq). Add anhydrous tetrahydrofuran (1 L).

  • Addition of Starting Material: To the stirred solution, add 2-chloropyridine (1.0 eq, e.g., 113.5 g, 1.0 mol).

  • Grignard Reagent Addition: Slowly add ethylmagnesium chloride (1.5 eq, e.g., 750 mL of 2.0 M solution in THF) dropwise via the dropping funnel over 1-2 hours. Maintain the internal temperature between 20-25 °C using a water bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of potassium carbonate (500 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to afford 2-ethylpyridine as a colorless liquid.

Step 2: Synthesis of this compound

This protocol describes the direct chlorination of 2-ethylpyridine. Note that this reaction may produce a mixture of isomers, requiring careful purification.

Materials:

  • 2-Ethylpyridine (1.0 eq)

  • N-Chlorosuccinimide (NCS, 1.2 eq)

  • Trifluoroacetic acid (TFA, 2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet/reflux condenser

  • Thermometer

  • Ice bath

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: Charge a 2 L three-necked round-bottom flask with 2-ethylpyridine (1.0 eq, e.g., 107.15 g, 1.0 mol) and anhydrous dichloromethane (1 L). Cool the mixture to 0 °C in an ice bath.

  • Addition of Acid: Slowly add trifluoroacetic acid (2.0 eq, e.g., 154 mL, 2.0 mol) via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Addition of Chlorinating Agent: In a separate flask, dissolve N-chlorosuccinimide (1.2 eq, e.g., 160.2 g, 1.2 mol) in anhydrous dichloromethane (500 mL). Add this solution dropwise to the reaction mixture over 1 hour at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C) and maintain for 12 hours. Monitor the reaction by HPLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature and slowly pour it into a stirred, saturated aqueous solution of sodium bicarbonate (1 L) to neutralize the acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 300 mL).

  • Washing: Combine the organic layers and wash with brine (500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate to separate the desired this compound from other isomers and impurities.

Workflow Diagram

Scale_Up_Synthesis B Kumada Cross-Coupling (THF, 20-25°C, 24h) C Quenching (K₂CO₃ aq.) & Extraction (EtOAc) B->C D Purification (Distillation/Chromatography) C->D E 2-Ethylpyridine D->E F 2-Ethylpyridine N-Chlorosuccinimide Trifluoroacetic Acid E->F G Direct Chlorination (DCM, 0°C to Reflux, 12h) F->G Step 2 H Neutralization (NaHCO₃ aq.) & Extraction (DCM) G->H I Purification (Chromatography) H->I J This compound I->J A A A->B Step 1

Caption: Synthetic workflow for this compound.

References

safe handling and storage procedures for 3-Chloro-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the safe handling and storage of 3-Chloro-2-ethylpyridine, a chemical intermediate pertinent to pharmaceutical research and development. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of structurally similar compounds, including other substituted pyridines. A conservative approach should always be adopted, treating the compound with a high degree of caution.

Hazard Identification and Summary

This compound is anticipated to be a hazardous substance. Based on data from analogous compounds such as 3-Chloropyridine, 2-Ethylpyridine, and 3-Ethylpyridine, it is likely to be a combustible liquid that is harmful if swallowed, toxic in contact with skin, and causes skin and eye irritation.[1][2][3] It may also cause respiratory irritation.[1][4] Long-term exposure effects are not well-documented, and it should be handled as a substance with potential for chronic health effects.

Anticipated GHS Hazard Classifications:

Hazard ClassCategory
Flammable LiquidsCategory 3/4
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 3
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)Category 3

Physical and Chemical Properties (Predicted)

A summary of predicted and known physical and chemical properties from related compounds is provided below.

PropertyValue (Data from related compounds)
Appearance Colorless to yellow liquid
Odor Unpleasant, pyridine-like
Boiling Point Estimated to be in the range of 150-200 °C
Flash Point Estimated to be between 50-70 °C[5][6]
Solubility Slightly soluble in water; soluble in organic solvents like alcohols and ethers.[7]
Incompatibility Strong oxidizing agents, strong acids.[1][5]

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling this compound.

Protection TypeSpecification
Eye/Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[8]
Skin Protection Chemically resistant gloves (e.g., nitrile, neoprene). A lab coat must be worn. For larger quantities or in case of potential exposure, a chemical-resistant apron or suit is recommended.
Respiratory Protection All handling should be performed in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

PPE_Protocol Eye_Face Eye_Face Goggles Goggles Eye_Face->Goggles Primary Face_Shield Face_Shield Eye_Face->Face_Shield Secondary Skin Skin Gloves Gloves Skin->Gloves Lab_Coat Lab_Coat Skin->Lab_Coat Respiratory Respiratory Fume_Hood Fume_Hood Respiratory->Fume_Hood Primary Respirator Respirator Respiratory->Respirator Secondary

Safe Handling Procedures

4.1. General Handling:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Avoid direct contact with skin, eyes, and clothing.[5]

  • Do not breathe vapors or mists.[1][2]

  • Keep away from heat, sparks, and open flames.[2][5]

  • Use non-sparking tools and explosion-proof equipment.[2]

  • Ground and bond containers when transferring material to prevent static discharge.[2]

  • Wash hands thoroughly after handling.[1]

4.2. Dispensing and Weighing:

  • Perform all dispensing and weighing operations within a chemical fume hood.

  • Use a calibrated and certified balance.

  • Ensure all containers are properly labeled.

  • Close containers immediately after use.

Handling_Workflow Start Start Fume_Hood Work in Chemical Fume Hood Start->Fume_Hood Don_PPE Don Appropriate PPE Fume_Hood->Don_PPE Dispense Dispense/Weigh This compound Don_PPE->Dispense Seal_Container Seal Container Immediately Dispense->Seal_Container Clean_Up Clean Work Area Seal_Container->Clean_Up Doff_PPE Doff PPE Clean_Up->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands End End Wash_Hands->End

Storage Procedures

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[5]

  • Keep away from heat, sparks, open flames, and other ignition sources.[5]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[1][5]

  • The storage area should be clearly marked, and access should be restricted to authorized personnel.

Emergency Procedures

6.1. First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

6.2. Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[1]

  • Unsuitable Extinguishing Media: Do not use a heavy stream of water, as it may spread the fire.

  • Specific Hazards: The compound is combustible and may form explosive mixtures with air.[5] Hazardous combustion products can include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

6.3. Accidental Release Measures:

  • Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Remove all sources of ignition. Wear appropriate PPE as described in Section 3.[5]

  • Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.

  • Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal. For large spills, dike the area to contain the spill and collect the material for disposal.

Waste Disposal

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. This material and its container must be disposed of as hazardous waste. Do not allow it to enter the sewer system.

Conclusion

While specific toxicological and physical data for this compound are limited, a thorough risk assessment based on analogous compounds dictates that it should be handled with significant care. Adherence to the protocols outlined in these application notes will help to ensure the safety of all personnel working with this compound. It is imperative that all users familiarize themselves with these procedures before commencing any work.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Chloro-2-ethylpyridine synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Guides

Two primary synthetic routes for this compound are addressed:

  • Route 1: Direct Chlorination of 2-Ethylpyridine

  • Route 2: Sandmeyer Reaction of 3-Amino-2-ethylpyridine

Route 1: Direct Chlorination of 2-Ethylpyridine

This method involves the direct reaction of 2-ethylpyridine with a chlorinating agent. While seemingly straightforward, achieving high yield and regioselectivity for the desired 3-chloro isomer can be challenging.

Troubleshooting Common Issues
Issue Potential Cause(s) Recommended Solution(s)
Low overall yield of chlorinated products - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient chlorinating agent.- Increase reaction time or temperature gradually while monitoring the reaction progress by GC or TLC. - Screen different chlorinating agents (e.g., Cl₂, SO₂Cl₂, NCS). - Ensure adequate mixing to improve contact between reactants.
Poor regioselectivity (mixture of isomers) - Radical mechanism leading to substitution at various positions. - High reaction temperatures favoring less selective pathways.- Employ a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) to promote electrophilic aromatic substitution, which can favor the 3-position. - Conduct the reaction at the lowest effective temperature. - Consider using a milder chlorinating agent.
Formation of polychlorinated byproducts - Excess of chlorinating agent. - High reactivity of the pyridine ring after initial chlorination.- Use a stoichiometric amount or a slight excess of the chlorinating agent. - Add the chlorinating agent portion-wise to maintain a low concentration. - Monitor the reaction closely and stop it once the desired product is maximized.
Formation of tar-like substances - High reaction temperatures leading to polymerization or degradation. - Presence of impurities in the starting material.- Lower the reaction temperature. - Ensure the purity of 2-ethylpyridine and the solvent. - Consider using an inert solvent to better control the reaction exotherm.
Experimental Protocol: Direct Chlorination

Disclaimer: This is a general protocol and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 2-Ethylpyridine

  • Chlorinating agent (e.g., Chlorine gas, Sulfuryl chloride)

  • Lewis acid catalyst (e.g., Aluminum chloride)

  • Anhydrous solvent (e.g., Dichloromethane, Carbon tetrachloride)

  • Quenching solution (e.g., Sodium thiosulfate solution)

  • Extraction solvent (e.g., Dichloromethane, Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and gas inlet/outlet (if using chlorine gas), dissolve 2-ethylpyridine in an anhydrous solvent under an inert atmosphere (e.g., nitrogen).

  • Cool the mixture to the desired temperature (e.g., 0-10 °C).

  • Slowly add the Lewis acid catalyst portion-wise, ensuring the temperature does not rise significantly.

  • Introduce the chlorinating agent dropwise or as a slow stream of gas. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, carefully quench the reaction mixture by pouring it into an ice-cold solution of sodium thiosulfate.

  • Separate the organic layer and extract the aqueous layer with the extraction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography to isolate this compound from its isomers.

Logical Workflow for Direct Chlorination Troubleshooting

G start Low Yield or Impure Product in Direct Chlorination check_conversion Check Conversion Rate (GC/TLC) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Low high_conversion High Conversion check_conversion->high_conversion High solution_conversion Increase Reaction Time/ Temperature or Change Chlorinating Agent low_conversion->solution_conversion sub_issue Identify Predominant Issue high_conversion->sub_issue isomers Mixture of Isomers sub_issue->isomers Poor Regioselectivity polychlorination Polychlorination sub_issue->polychlorination High MW Byproducts tar Tar Formation sub_issue->tar Degradation solution_isomers Use Lewis Acid Catalyst/ Lower Temperature isomers->solution_isomers solution_poly Control Stoichiometry/ Portion-wise Addition polychlorination->solution_poly solution_tar Lower Temperature/ Purify Starting Materials tar->solution_tar

Fig. 1: Troubleshooting workflow for direct chlorination.

Route 2: Sandmeyer Reaction of 3-Amino-2-ethylpyridine

This two-step route involves the amination of 2-ethylpyridine to form 3-amino-2-ethylpyridine, followed by a Sandmeyer reaction to replace the amino group with a chlorine atom.

Step 1: Synthesis of 3-Amino-2-ethylpyridine (Chichibabin Reaction)

The Chichibabin reaction is a common method for the amination of pyridines.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 3-amino-2-ethylpyridine - Incomplete reaction. - Decomposition of sodium amide. - Suboptimal reaction temperature.- Ensure fresh, high-quality sodium amide is used. - Increase reaction time or temperature. - Use a high-boiling point inert solvent like xylene or toluene.
Formation of 4-amino isomer - High reaction temperatures can sometimes lead to the formation of the thermodynamically more stable isomer.- Optimize the reaction temperature to favor the kinetic product (2- or 6-amino). In the case of 2-ethylpyridine, the 6-amino product is expected. To obtain the 3-amino isomer, a different synthetic route might be necessary if direct amination is not regioselective.
Formation of bipyridine dimers - A known side reaction of the Chichibabin reaction, especially at higher temperatures.- Lower the reaction temperature. - Use a less concentrated solution.
Step 2: Sandmeyer Reaction

This step involves the diazotization of 3-amino-2-ethylpyridine followed by reaction with a copper(I) chloride catalyst.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound - Incomplete diazotization. - Decomposition of the diazonium salt. - Inactive copper(I) catalyst.- Ensure low temperatures (0-5 °C) are maintained during diazotization. - Use the diazonium salt immediately after its formation. - Prepare fresh copper(I) chloride solution.
Formation of phenolic byproducts - Reaction of the diazonium salt with water.- Maintain anhydrous or highly acidic conditions. - Slowly add the diazonium salt solution to the copper(I) chloride solution.
Formation of azo compounds - Coupling of the diazonium salt with unreacted amine or other aromatic compounds.- Ensure complete diazotization before proceeding. - Add the diazonium salt to the catalyst solution, not the other way around.
Vigorous nitrogen evolution - The decomposition of the diazonium salt is exothermic and releases nitrogen gas.- Control the rate of addition of the diazonium salt. - Ensure efficient cooling and stirring.
Experimental Protocols

Protocol 2a: Synthesis of 3-Amino-2-ethylpyridine (Illustrative)

Note: Direct amination of 2-ethylpyridine to the 3-position is not a standard high-yield reaction. The Chichibabin reaction typically yields the 2- or 6-amino product. Synthesis of 3-amino-2-ethylpyridine would likely involve a multi-step synthesis, for example, starting from a pre-functionalized pyridine ring. For the purpose of this guide, we will assume the precursor is available.

Protocol 2b: Sandmeyer Reaction

Disclaimer: This is a general protocol and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 3-Amino-2-ethylpyridine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Ice

  • Sodium hydroxide (NaOH) solution

  • Extraction solvent (e.g., Diethyl ether, Ethyl acetate)

  • Drying agent (e.g., Anhydrous magnesium sulfate)

Procedure:

  • Diazotization:

    • Dissolve 3-amino-2-ethylpyridine in a cooled (0-5 °C) aqueous solution of hydrochloric acid.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 15-20 minutes at this temperature.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid, and cool it to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Work-up:

    • Cool the reaction mixture and neutralize it with a sodium hydroxide solution.

    • Extract the product with an organic solvent.

    • Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.

    • Remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude this compound by distillation or column chromatography.

Experimental Workflow for the Sandmeyer Route

G start Start: 2-Ethylpyridine chichibabin Step 1: Amination (e.g., Chichibabin Reaction) start->chichibabin amino_pyridine 3-Amino-2-ethylpyridine (Precursor) chichibabin->amino_pyridine diazotization Step 2a: Diazotization (NaNO₂, HCl, 0-5°C) amino_pyridine->diazotization diazonium_salt Diazonium Salt (Intermediate) diazotization->diazonium_salt sandmeyer Step 2b: Sandmeyer Reaction (CuCl, HCl) diazonium_salt->sandmeyer crude_product Crude Product sandmeyer->crude_product purification Purification (Distillation/Chromatography) crude_product->purification final_product Final Product: This compound purification->final_product

Fig. 2: Overall workflow for the Sandmeyer synthesis route.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for producing this compound?

A1: The Sandmeyer reaction route is often preferred for achieving high regioselectivity for the 3-chloro isomer. Direct chlorination of 2-ethylpyridine can lead to a mixture of isomers (2-, 4-, 6-chloro) and is harder to control. However, the Sandmeyer route requires the synthesis of the 3-amino precursor, which may add steps to the overall process.

Q2: How can I monitor the progress of these reactions?

A2: Gas chromatography (GC) and Thin-Layer Chromatography (TLC) are effective techniques. For GC, you can track the disappearance of the starting material and the appearance of the product. For TLC, using an appropriate solvent system will allow you to visualize the separation of the starting material, product, and any major byproducts.

Q3: What are the main safety precautions to consider?

A3:

  • Direct Chlorination: Chlorine gas is highly toxic and corrosive. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction can be exothermic, so proper temperature control is crucial.

  • Sandmeyer Reaction: Diazonium salts can be explosive when isolated and dry. They should be prepared and used in solution at low temperatures without isolation. The reaction also involves the use of strong acids and evolves nitrogen gas, which needs to be safely vented.

Q4: How can I effectively separate this compound from its isomers?

A4: Fractional distillation can be effective if the boiling points of the isomers are sufficiently different. If distillation is not sufficient, column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is a common method for separating positional isomers.

Q5: What is the impact of solvent choice on the Sandmeyer reaction yield?

A5: The solvent plays a crucial role. The diazotization step is typically carried out in an aqueous acidic medium to stabilize the diazonium salt. The subsequent reaction with the copper(I) chloride is also usually in an aqueous medium. Using organic co-solvents can sometimes improve the solubility of the starting materials and intermediates, but care must be taken to avoid unwanted side reactions.

Q6: Can other chlorinating agents be used for the direct chlorination route?

A6: Yes, besides chlorine gas, other reagents like sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS) can be used. SO₂Cl₂ often requires a radical initiator, while NCS is a milder chlorinating agent. The choice of reagent will affect the reaction conditions and the product distribution.

Parameter Effect on Direct Chlorination Effect on Sandmeyer Reaction
Temperature Higher temperatures can increase reaction rate but may decrease regioselectivity and lead to tar formation.Low temperatures (0-5 °C) are critical for the stability of the diazonium salt. Higher temperatures in the final step drive the reaction to completion.
Catalyst Lewis acids can improve regioselectivity towards the 3-isomer. Radical initiators can lead to a mixture of products.Copper(I) chloride is essential for the conversion of the diazonium salt to the chloride. The quality of the catalyst is important for high yield.
Stoichiometry Excess chlorinating agent leads to polychlorination.Precise stoichiometry of sodium nitrite is important for complete diazotization without side reactions.
Solvent An inert, anhydrous solvent is preferred to avoid side reactions.Aqueous acid is necessary for the diazotization step.

This technical support center provides a foundation for troubleshooting and optimizing the synthesis of this compound. For specific experimental challenges, further literature research and empirical optimization are recommended.

Technical Support Center: Purification of Crude 3-Chloro-2-ethylpyridine by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 3-Chloro-2-ethylpyridine using chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not separating from a closely related impurity. What should I do?

A1: Poor separation is a common issue, often due to an inappropriate solvent system.

  • Optimize your mobile phase: The key is to find a solvent system that provides optimal selectivity.[1] Use Thin Layer Chromatography (TLC) to screen different solvent combinations. A good starting point for a compound like this compound (a halogenated pyridine) would be a non-polar/polar mixture, such as a hexane/ethyl acetate or a cyclohexane/dichloromethane gradient.

  • Adjust the solvent ratio: Aim for a retention factor (Rf) for your target compound between 0.1 and 0.4 on the TLC plate.[2] This generally translates to a good separation on a flash chromatography column.[2]

  • Consider a different stationary phase: If you are using standard silica gel, impurities with similar polarity might co-elute. Consider using alumina or a bonded phase (like C18 for reverse-phase chromatography) if you suspect your compound is interacting too strongly or not enough with the silica.

Q2: The peak for my this compound is broad or tailing. How can I improve the peak shape?

A2: Poor peak shape can be caused by several factors:

  • Sample Overload: You might be loading too much crude material onto your column. Try reducing the amount of sample. As a general rule, for flash chromatography, the sample load should be about 1-10% of the mass of the stationary phase.

  • Inappropriate Sample Dissolution Solvent: Dissolve your crude sample in a minimal amount of a solvent in which it is highly soluble but which is also a weak eluent for your chromatographic system. This ensures the sample is applied to the column in a tight band. Dichloromethane is often a good choice.

  • Column Channeling: This can happen if the column is not packed properly, leading to an uneven flow of the mobile phase. Ensure your stationary phase is packed uniformly.

Q3: I am seeing decomposition of my this compound on the column. How can I prevent this?

A3: Halogenated pyridines can sometimes be sensitive to acidic conditions. Since silica gel is slightly acidic, this can sometimes cause degradation.

  • Deactivate the Silica Gel: You can neutralize the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (~1%), in your mobile phase.

  • Use Alumina: Neutral or basic alumina can be a good alternative stationary phase for acid-sensitive compounds.

  • Work Quickly: Minimize the time the compound spends on the column by using a faster flow rate, though this may slightly reduce separation efficiency.

Q4: How do I choose the right solvent system for my purification?

A4: The best way to determine an effective solvent system is through systematic screening using TLC.[3]

  • Start with a two-solvent system: A common starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).

  • Run TLC plates with varying ratios: Test ratios such as 9:1, 4:1, 1:1, and 1:4 of the non-polar to polar solvent.

  • Identify the optimal ratio: The ideal system will show good separation between your target compound and impurities, with the Rf of this compound falling between 0.1 and 0.4.[2]

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl AcetateLow to MediumGood for separating compounds of moderate polarity.
Cyclohexane / DichloromethaneLow to MediumAn alternative to hexane systems.
Dichloromethane / MethanolMedium to HighUseful if the compound has low mobility in less polar systems.

Table 2: Troubleshooting Guide

IssuePossible CauseRecommended Action
Poor Separation Incorrect mobile phaseRe-optimize solvent system using TLC. Aim for a target Rf of 0.1-0.4.[2]
Column overloadReduce the amount of crude material loaded onto the column.
Broad/Tailing Peaks Improper sample loadingDissolve the sample in a minimal amount of a strong solvent that is weak in the mobile phase.
Poorly packed columnEnsure the column is packed uniformly to prevent channeling.
Product Degradation Acidic stationary phaseAdd ~1% triethylamine to the mobile phase or use neutral alumina.
High Back Pressure Blockage in the systemCheck for precipitation of the sample at the top of the column. Ensure frits are clean.[4]

Experimental Protocols

Protocol: Flash Chromatography Purification of Crude this compound
  • TLC Method Development:

    • Dissolve a small amount of the crude this compound in dichloromethane.

    • Spot the solution onto several TLC plates.

    • Develop the plates in different solvent systems (e.g., varying ratios of hexane:ethyl acetate).

    • Identify the solvent system that gives an Rf value between 0.1 and 0.4 for the target compound and the best separation from impurities.[2]

  • Column Preparation:

    • Select an appropriately sized flash chromatography column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the column by passing several column volumes of the initial mobile phase through it.[5]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Alternatively, for less soluble materials, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase determined from your TLC analysis.

    • If using a gradient, gradually increase the polarity of the mobile phase.

    • Collect fractions in test tubes or vials.

    • Monitor the elution of your compound using a UV detector or by spotting fractions onto a TLC plate and visualizing under a UV lamp.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Method Development (Solvent System Optimization) Pack 2. Column Packing (Slurry Method) TLC->Pack Load 3. Sample Loading (Wet or Dry) Pack->Load Elute 4. Elution (Isocratic or Gradient) Load->Elute Collect 5. Fraction Collection Elute->Collect Analyze 6. Fraction Analysis (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Solvent Evaporation Combine->Evaporate Product Purified Product Evaporate->Product

Caption: A typical workflow for the purification of an organic compound using flash chromatography.

troubleshooting_tree Start Problem Encountered PoorSep Poor Separation? Start->PoorSep BadPeak Bad Peak Shape? Start->BadPeak NoProduct Low/No Yield? Start->NoProduct Rf_Check Is Target Rf 0.1-0.4? PoorSep->Rf_Check Yes/No LoadingSolvent_Check Sample Dissolved in Minimal Strong Solvent? BadPeak->LoadingSolvent_Check Yes/No Degradation_Check Is Compound Degrading? NoProduct->Degradation_Check Yes/No OptimizeSolvent Action: Re-optimize Solvent System (TLC) Rf_Check->OptimizeSolvent No Overload_Check Is Column Overloaded? Rf_Check->Overload_Check Yes ReduceLoad Action: Reduce Sample Load Overload_Check->ReduceLoad Yes ChangeLoading Action: Use Dry Loading or Minimal Strong Solvent LoadingSolvent_Check->ChangeLoading No Channeling_Check Column Packed Evenly? LoadingSolvent_Check->Channeling_Check Yes Repack Action: Repack Column Channeling_Check->Repack No DeactivateSi Action: Add Base (e.g., Et3N) or Use Alumina Degradation_Check->DeactivateSi Yes StuckOnColumn Action: Increase Mobile Phase Polarity Degradation_Check->StuckOnColumn No

Caption: A decision tree for troubleshooting common flash chromatography issues.

tlc_to_flash cluster_tlc_params TLC Parameters cluster_flash_params Flash Chromatography Parameters TLC Thin Layer Chromatography (TLC) Small-scale, rapid analysis Flash Flash Chromatography Large-scale, preparative purification TLC->Flash TLC data informs Flash method Solvent Solvent System (e.g., Hexane:EtOAc) TLC->Solvent Rf Retention Factor (Rf) Rf = (distance by spot) / (distance by solvent) TLC->Rf MobilePhase Mobile Phase Composition Flash->MobilePhase CV Elution Volume (in Column Volumes, CV) Flash->CV Solvent->MobilePhase Directly Correlates Rf->CV Inversely Correlates (CV ≈ 1/Rf)

Caption: The relationship between TLC analysis and flash chromatography method development.

References

Technical Support Center: Purification of 3-Chloro-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 3-Chloro-2-ethylpyridine reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in the synthesis of this compound?

A1: During the synthesis of this compound, several types of impurities can form. The most common include:

  • Isomeric Byproducts: Chlorination of 2-ethylpyridine can lead to the formation of other positional isomers, such as 5-Chloro-2-ethylpyridine. The relative amounts of these isomers can depend on the specific reaction conditions.

  • Polychlorinated Species: Over-chlorination can result in the formation of dichlorinated or trichlorinated pyridines.

  • Unreacted Starting Material: Incomplete reaction can leave residual 2-ethylpyridine in the product mixture.

  • Hydrolysis Products: If water is present during the reaction or workup, this compound can hydrolyze to the corresponding hydroxypyridine.

  • Solvent and Reagent Residues: Residual solvents and unreacted reagents from the synthesis and purification steps are also common impurities.

Q2: Which analytical techniques are best for identifying and quantifying impurities in my this compound sample?

A2: A combination of chromatographic and spectroscopic methods is typically employed for comprehensive impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile impurities and identifying them based on their mass spectra. It is particularly useful for detecting and quantifying isomeric byproducts and residual starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information about the desired product and any impurities present. It is excellent for identifying isomers and other structurally related byproducts by analyzing chemical shifts and coupling constants.[1][2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating a wide range of organic compounds. When coupled with a UV or MS detector, it can be used to quantify the purity of the main product and detect non-volatile impurities.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common purity issues encountered during the synthesis and purification of this compound.

Issue 1: Presence of Isomeric Impurities (e.g., 5-Chloro-2-ethylpyridine)

Symptoms:

  • GC-MS analysis shows multiple peaks with the same mass-to-charge ratio as the desired product.

  • ¹H NMR spectrum displays extra signals in the aromatic region, indicating the presence of different pyridine ring substitution patterns.

Troubleshooting Workflow:

start Isomeric Impurity Detected check_bp Are boiling points significantly different? start->check_bp frac_dist Perform Fractional Distillation check_bp->frac_dist Yes check_polarity Are polarities different? check_bp->check_polarity No end_success Impurity Removed frac_dist->end_success col_chrom Perform Column Chromatography check_polarity->col_chrom Yes end_fail Consult Further check_polarity->end_fail No col_chrom->end_success

Caption: Troubleshooting Isomeric Impurities.

Corrective Actions:

  • Fractional Distillation: If the boiling points of the isomers are sufficiently different (typically >20-30 °C), fractional distillation under reduced pressure can be an effective separation method. The efficiency of the separation depends on the number of theoretical plates in the distillation column.

  • Column Chromatography: If the isomers have different polarities, column chromatography on silica gel or alumina can be used for separation. A solvent system should be chosen that provides good separation on a thin-layer chromatography (TLC) plate before scaling up to a column.

Issue 2: Presence of Polychlorinated Impurities

Symptoms:

  • GC-MS analysis reveals peaks with higher mass-to-charge ratios corresponding to the addition of one or more chlorine atoms.

  • The elemental analysis shows a higher than expected chlorine content.

Troubleshooting Workflow:

start Polychlorinated Impurity Detected optimize_reaction Optimize Reaction Conditions (Reduce Chlorinating Agent, Time, Temp) start->optimize_reaction purification Purification of Product optimize_reaction->purification frac_dist Fractional Distillation purification->frac_dist col_chrom Column Chromatography purification->col_chrom end_success Impurity Minimized frac_dist->end_success col_chrom->end_success

Caption: Addressing Polychlorinated Impurities.

Corrective Actions:

  • Reaction Optimization: The most effective way to address polychlorination is to prevent its formation. This can be achieved by:

    • Carefully controlling the stoichiometry of the chlorinating agent.

    • Reducing the reaction time and/or temperature.

    • Monitoring the reaction progress by GC to stop it at the optimal point.

  • Purification: If polychlorinated impurities are already present, they can often be removed by:

    • Fractional Distillation: Polychlorinated pyridines typically have higher boiling points than the mono-chlorinated product, allowing for separation by distillation.

    • Column Chromatography: The polarity of the product will change with the degree of chlorination, often enabling separation by column chromatography.

Experimental Protocols

Protocol 1: Fractional Distillation for Isomer Separation

This protocol provides a general procedure for separating this compound from its isomers by fractional distillation under reduced pressure.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum source and gauge

  • Heating mantle with a stirrer

Procedure:

  • Assemble the fractional distillation apparatus, ensuring all joints are properly sealed for vacuum.

  • Place the crude this compound mixture into the round-bottom flask with a magnetic stir bar.

  • Slowly apply vacuum to the system, and once the desired pressure is reached, begin heating the flask.

  • Carefully monitor the temperature at the distillation head. Collect the initial fraction, which may contain lower-boiling impurities.

  • As the temperature stabilizes at the boiling point of the desired isomer, switch to a clean receiving flask to collect the main fraction.

  • Collect fractions until the temperature begins to rise again, indicating the distillation of higher-boiling isomers.

  • Analyze the collected fractions by GC-MS or NMR to determine their purity.

Quantitative Data Example:

The following table illustrates a hypothetical separation of a mixture containing this compound and 5-Chloro-2-ethylpyridine.

FractionDistillation Temperature (°C at 10 mmHg)Composition (by GC area %)
This compound 5-Chloro-2-ethylpyridine
175-8095%
280-8299.5%
382-8810%
Protocol 2: Column Chromatography for Purification

This protocol outlines a general method for purifying this compound using flash column chromatography.

Materials:

  • Silica gel (60-120 mesh)

  • Eluent: A mixture of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate). The exact ratio should be determined by TLC analysis.

  • Glass column with a stopcock

  • Collection tubes or flasks

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent and pack the column.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Load the sample onto the top of the silica gel column.

  • Begin eluting the column with the chosen solvent system, collecting fractions.

  • Monitor the separation by TLC analysis of the collected fractions.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Quantitative Data Example:

The table below shows a hypothetical purification of this compound containing an unreacted starting material and a more polar byproduct.

FractionEluent System (Hexane:EtOAc)Main ComponentPurity (by HPLC area %)
1-598:22-ethylpyridine>98%
6-1595:5This compound >99%
16-2090:10Polar Byproduct>95%

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the purification and analysis of this compound.

start Crude Reaction Mixture initial_analysis Initial Analysis (GC-MS, NMR) start->initial_analysis decision Purity Acceptable? initial_analysis->decision purification Purification Step decision->purification No end Pure this compound decision->end Yes distillation Fractional Distillation purification->distillation chromatography Column Chromatography purification->chromatography final_analysis Final Purity Analysis distillation->final_analysis chromatography->final_analysis final_analysis->end

Caption: Purification and Analysis Workflow.

References

Technical Support Center: 3-Chloro-2-ethylpyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura and Buchwald-Hartwig coupling reactions involving 3-Chloro-2-ethylpyridine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Low or No Product Yield

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the common causes?

A1: Low or no yield in Suzuki-Miyaura couplings involving this compound can stem from several factors. The electron-deficient nature of the pyridine ring can make oxidative addition challenging. Additionally, the 2-ethyl group introduces steric hindrance. Key areas to investigate include:

  • Catalyst and Ligand Choice: Standard palladium catalysts may not be effective. Consider using more electron-rich and sterically bulky phosphine ligands which have been shown to be effective for coupling with electron-deficient heteroaryl chlorides.

  • Base Selection: The choice of base is critical. A weak base may not be sufficient to promote transmetallation. A screening of bases from moderate to strong (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is recommended.

  • Reaction Temperature: Higher temperatures are often required to overcome the activation energy for the oxidative addition of chloropyridines.

  • Solvent and Degassing: Ensure the solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation. Oxygen can be detrimental to the palladium(0) catalyst.

  • Boronic Acid/Ester Quality: The boronic acid or ester should be pure and dry. Protodeboronation (cleavage of the C-B bond) can be a significant side reaction, especially in the presence of water or acidic impurities.

Q2: I'm experiencing a failed Buchwald-Hartwig amination with this compound. What should I troubleshoot?

A2: Similar to Suzuki couplings, the electronic properties and steric hindrance of this compound can impede Buchwald-Hartwig aminations. Consider the following:

  • Ligand Selection: The choice of phosphine ligand is paramount. Sterically hindered biaryl phosphine ligands are often necessary to facilitate both the oxidative addition and the reductive elimination steps.

  • Base Strength: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required. Weaker bases may not effectively deprotonate the amine or the palladium-amine complex.

  • Amine Nucleophilicity: The pKa of the amine coupling partner is important. Less nucleophilic amines may require more forcing conditions (higher temperature, longer reaction time).

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Using a higher ligand-to-palladium ratio can sometimes mitigate this effect.

Side Reactions and Impurities

Q3: I am observing significant amounts of homocoupling of my boronic acid in my Suzuki-Miyaura reaction. How can I minimize this?

A3: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen. To minimize this:

  • Thorough Degassing: Ensure your reaction mixture is rigorously degassed before and during the reaction. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.

  • Controlled Addition of Reagents: Adding the boronic acid slowly to the reaction mixture can sometimes reduce the instantaneous concentration and suppress homocoupling.

  • Optimize Reaction Temperature: Lowering the reaction temperature, if the main reaction proceeds efficiently at a lower temperature, can also reduce the rate of homocoupling.

Q4: My reaction mixture is turning black, and I'm getting a lot of decomposition. What is happening?

A4: The formation of a black precipitate is often indicative of palladium black, which is the inactive, agglomerated form of the palladium catalyst. This can be caused by:

  • Presence of Oxygen: As mentioned, oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst.

  • High Temperatures: Excessively high temperatures can accelerate catalyst decomposition.

  • Inappropriate Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst. If the ligand is not robust enough or is used in an insufficient amount, catalyst decomposition is more likely.

  • Slow Reductive Elimination: If the final step of the catalytic cycle, reductive elimination, is slow, the palladium intermediate may have a longer lifetime and be more prone to decomposition pathways.

Quantitative Data from Analogous Systems

Table 1: Suzuki-Miyaura Coupling of 2-Chloropyridines with Arylboronic Acids

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
2Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Dioxane1101892
3Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O802465
4PdCl₂(dppf) (3)-Cs₂CO₃DMF1201078

Data is representative of couplings with various substituted 2-chloropyridines and may require optimization for this compound.

Table 2: Buchwald-Hartwig Amination of 2-Chloropyridines

EntryPalladium Source (mol%)Ligand (mol%)BaseAmineSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)RuPhos (4)NaOtBuMorpholineToluene1001695
2Pd(OAc)₂ (1)XPhos (2)LHMDSAnilineDioxane1102088
3Pd₂(dba)₃ (2)BrettPhos (4)K₃PO₄n-Hexylaminet-BuOH901275
4Pd(OAc)₂ (3)DavePhos (6)Cs₂CO₃IndoleToluene1002468

Data is representative and reaction conditions should be optimized for this compound and the specific amine coupling partner.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
  • Reagent Preparation: In a glovebox, add the palladium source (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 2 equivalents) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Addition of Reactants: Add the boronic acid or boronate ester (1.2 equivalents) and this compound (1 equivalent) to the vial.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1 M).

  • Reaction Setup: Seal the vial, remove it from the glovebox, and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction mixture vigorously and monitor the progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
  • Reagent Preparation: In a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., RuPhos, 4 mol%), and base (e.g., NaOtBu, 1.5 equivalents) to an oven-dried reaction vial with a magnetic stir bar.

  • Addition of Reactants: Add this compound (1 equivalent) and the amine (1.2 equivalents) to the vial.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1 M).

  • Reaction Setup: Seal the vial and place it in a preheated oil bath or heating block (e.g., 100 °C).

  • Monitoring: Stir the reaction vigorously and monitor its progress.

  • Work-up: After completion, cool the reaction mixture to room temperature. Quench with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_checks Initial Checks cluster_optimization Optimization Strategy cluster_outcome Outcome Start Failed Coupling Reaction (Low/No Yield) Reagents Reagent Quality? (Purity, Dryness) Start->Reagents Check Reagents->Start If issue found, rectify and restart Conditions Reaction Conditions? (Temp, Time) Reagents->Conditions If reagents are OK Conditions->Start If issue found, rectify and restart Setup Inert Atmosphere? (Degassing, Dry Glassware) Conditions->Setup If conditions are appropriate Setup->Start Catalyst Screen Catalyst System (Pd Source, Ligand) Setup->Catalyst If setup is correct Base Screen Bases (Strength, Solubility) Catalyst->Base Iterate Solvent Screen Solvents (Polarity, Boiling Point) Base->Solvent Iterate Solvent->Catalyst If no success, try new catalyst system Success Successful Coupling Solvent->Success If optimized

Caption: Troubleshooting workflow for failed coupling reactions.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X_L_n R-Pd(II)-Cl(L)_n Oxidative_Addition->Ar-Pd(II)-X_L_n Transmetallation Transmetallation Ar-Pd(II)-X_L_n->Transmetallation Ar-Pd(II)-Ar'_L_n R-Pd(II)-R'(L)_n Transmetallation->Ar-Pd(II)-Ar'_L_n Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product Coupled Product Reductive_Elimination->Product This compound This compound This compound->Oxidative_Addition Boronic_Acid R'-B(OH)₂ + Base Boronic_Acid->Transmetallation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X_L_n R-Pd(II)-Cl(L)_n Oxidative_Addition->Ar-Pd(II)-X_L_n Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X_L_n->Amine_Coordination Ar-Pd(II)-NR2_L_n R-Pd(II)-NR'R''(L)_n Amine_Coordination->Ar-Pd(II)-NR2_L_n Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2_L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product Coupled Product Reductive_Elimination->Product This compound This compound This compound->Oxidative_Addition Amine R'R''NH + Base Amine->Amine_Coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Technical Support Center: Synthesis of 3-Chloro-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-2-ethylpyridine. Our aim is to help you manage and mitigate common side reactions to improve yield, purity, and overall success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

There are two main synthetic strategies for obtaining this compound:

  • Diazotization and Chlorination of 2-amino-3-ethylpyridine: This is a common and often preferred method that proceeds via a Sandmeyer-type reaction. The amino group of 2-amino-3-ethylpyridine is converted to a diazonium salt, which is then displaced by a chlorine atom. This method generally offers good regioselectivity.[1]

  • Direct Chlorination of 2-ethylpyridine: This method involves the direct reaction of 2-ethylpyridine with a chlorinating agent. However, this approach can be less selective and may lead to a mixture of isomeric products and over-chlorination.

  • From 2-ethylpyridine N-oxide: This method involves the initial oxidation of 2-ethylpyridine to its N-oxide. The N-oxide is then chlorinated, which can offer improved regioselectivity for substitution at the 3-position compared to direct chlorination of the parent pyridine.[2][3][4]

Q2: What are the most common side reactions observed during the synthesis of this compound?

The most frequently encountered side reactions include:

  • Formation of Isomeric Byproducts: Direct chlorination of 2-ethylpyridine can lead to the formation of other isomers, such as 2-chloro-5-ethylpyridine and 2-chloro-6-ethylpyridine. The Sandmeyer route starting from 2-amino-3-ethylpyridine is generally more selective.

  • Over-chlorination: The reaction can proceed further to yield dichlorinated or even trichlorinated pyridine derivatives. This is more prevalent in direct chlorination methods and when using strong chlorinating agents.

  • Hydroxylation: In the Sandmeyer reaction, the diazonium group can be replaced by a hydroxyl group, leading to the formation of 3-hydroxy-2-ethylpyridine.

  • Tar Formation: Under harsh reaction conditions, polymerization and decomposition can lead to the formation of tarry byproducts, which can complicate purification.

Q3: How can I minimize the formation of isomeric byproducts?

Controlling the formation of isomers is crucial for obtaining a pure product. Here are some strategies:

  • Choice of Synthetic Route: The Sandmeyer reaction starting from 2-amino-3-ethylpyridine is generally more regioselective than the direct chlorination of 2-ethylpyridine.[1]

  • Use of N-oxide: The 2-ethylpyridine N-oxide route can direct chlorination to the desired 3-position with higher selectivity.[2][4]

  • Reaction Conditions: In direct chlorination, carefully controlling the temperature, reaction time, and the choice of chlorinating agent can influence the isomer ratio. Milder chlorinating agents may offer better selectivity.

Q4: How can I prevent over-chlorination of the pyridine ring?

To avoid the formation of di- and tri-chlorinated byproducts:

  • Stoichiometry: Use a controlled amount of the chlorinating agent, typically a slight excess of a 1:1 molar ratio relative to the starting material.

  • Reaction Time and Temperature: Monitor the reaction progress closely (e.g., by GC-MS) and stop the reaction once the desired product is formed. Lowering the reaction temperature can also help to reduce the rate of over-chlorination.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound - Incomplete reaction. - Formation of significant amounts of side products (isomers, over-chlorination, hydroxylation). - Loss of product during workup and purification.- Monitor the reaction progress by TLC or GC-MS to ensure completion. - Optimize reaction conditions (temperature, time, stoichiometry) to favor the desired product. - For the Sandmeyer reaction, ensure complete diazotization at low temperatures before the addition of the copper(I) chloride catalyst. - Use an appropriate extraction solvent and perform multiple extractions. - Optimize the purification method (e.g., fractional distillation, column chromatography).
Presence of isomeric impurities (e.g., 2-chloro-5-ethylpyridine) - Lack of regioselectivity in the chlorination reaction, especially in the direct chlorination of 2-ethylpyridine.- Switch to a more regioselective method, such as the Sandmeyer reaction of 2-amino-3-ethylpyridine or the chlorination of 2-ethylpyridine N-oxide. - If using direct chlorination, screen different chlorinating agents and reaction conditions to improve selectivity. - Separate the isomers using fractional distillation under reduced pressure or preparative chromatography.
Presence of dichlorinated byproducts - Use of excess chlorinating agent. - Prolonged reaction time or high temperature.- Carefully control the stoichiometry of the chlorinating agent. - Monitor the reaction closely and quench it as soon as the starting material is consumed. - Lower the reaction temperature.
Formation of 3-hydroxy-2-ethylpyridine as a byproduct in the Sandmeyer reaction - Reaction of the diazonium salt with water.- Ensure anhydrous conditions as much as possible during the Sandmeyer reaction. - Add the copper(I) chloride solution promptly after the formation of the diazonium salt.
Dark-colored reaction mixture or tar formation - Decomposition of the starting material or product under harsh conditions (e.g., high temperature, strong acid).- Maintain the recommended reaction temperature. - Ensure efficient stirring to prevent localized overheating. - Consider using a milder chlorinating agent or a different solvent.
Difficulty in isolating the product - Emulsion formation during aqueous workup. - Similar boiling points of the product and impurities.- Add a small amount of brine to break up emulsions. - For purification, use a high-efficiency fractional distillation column. - If distillation is ineffective, consider column chromatography on silica gel with an appropriate eluent system.

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

This protocol is adapted from a general procedure for the synthesis of 2-chloro-3-ethylpyridine.[1]

Materials:

  • 2-amino-3-ethylpyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ice

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-3-ethylpyridine in concentrated hydrochloric acid, cooled in an ice-salt bath to maintain a temperature of 0-5 °C.

    • Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. The temperature should be maintained according to the specific requirements of the reaction, but often it is allowed to warm to room temperature.

    • Nitrogen gas will be evolved. Continue stirring until the gas evolution ceases.

  • Workup and Purification:

    • Neutralize the reaction mixture by the slow addition of a sodium hydroxide solution while cooling in an ice bath.

    • Extract the product with a suitable organic solvent like dichloromethane.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Quantitative Data Summary (Illustrative)

Starting MaterialProductReagentsTemperature (°C)Yield (%)Purity (%)Reference
2-amino-3-ethylpyridine2-chloro-3-ethylpyridine1. NaNO₂, HCl 2. CuCl0-5 (diazotization)88>99[1]

Visualizations

Reaction Workflow: Sandmeyer Synthesis of this compound

G cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_workup Step 3: Workup & Purification A 2-amino-3-ethylpyridine C Diazonium Salt Intermediate A->C 0-5 °C B NaNO2, HCl B->C E This compound C->E Vigorous Stirring D CuCl D->E F Neutralization (NaOH) E->F G Extraction F->G H Purification (Distillation/Chromatography) G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Isomeric Impurities

G cluster_solutions start Isomeric Impurities Detected? sol1 Switch to Sandmeyer Reaction start->sol1 Yes sol2 Use 2-ethylpyridine N-oxide Route start->sol2 Yes sol3 Optimize Direct Chlorination Conditions start->sol3 Yes sol4 Perform Fractional Distillation sol1->sol4 sol2->sol4 sol3->sol4 sol5 Utilize Preparative Chromatography sol4->sol5 If distillation is insufficient end Pure Product sol4->end If distillation is sufficient sol5->end

Caption: Decision tree for addressing isomeric impurities.

References

Technical Support Center: 3-Chloro-2-ethylpyridine Reaction Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving 3-chloro-2-ethylpyridine using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

General FAQs

Q1: Which technique, TLC or HPLC, is more suitable for monitoring the progress of my this compound reaction?

Both TLC and HPLC are valuable techniques for reaction monitoring. TLC is a simple, rapid, and cost-effective method ideal for quick qualitative checks of reaction progress. It allows for the simultaneous analysis of multiple samples. HPLC provides more detailed quantitative information, offering higher resolution, sensitivity, and reproducibility, which is crucial for kinetic studies or when precise quantification of reactants and products is required.

Q2: What are the key safety precautions to consider when handling this compound and the solvents used for TLC and HPLC?

This compound is a chemical compound that should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The solvents used in TLC and HPLC, such as ethyl acetate, hexane, acetonitrile, and methanol, are often flammable and can be toxic. Refer to the Safety Data Sheets (SDS) for all chemicals used to understand their specific hazards and handling procedures.

Thin-Layer Chromatography (TLC) Troubleshooting Guide

Common Problems and Solutions
ProblemPotential Cause(s)Suggested Solution(s)
Streaking or elongated spots - Sample overloading.- The compound is highly polar or basic and interacts strongly with the acidic silica gel.[1]- Dilute the sample before spotting it on the TLC plate.[1]- Add a small amount (0.1-1%) of a base like triethylamine or ammonia to the mobile phase to reduce tailing of basic compounds.[1]- Consider using an alternative stationary phase, such as alumina, which is more suitable for basic compounds.[2]
Spots remain at the baseline (low Rf) - The mobile phase is not polar enough to move the compound up the plate.[3]- Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.[3]
Spots run with the solvent front (high Rf) - The mobile phase is too polar for the compound.[3]- Decrease the polarity of the mobile phase. In a hexane/ethyl acetate system, increase the proportion of hexane.[3]
No spots are visible - The sample concentration is too low.- The compound does not visualize under UV light.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications.- Use a visualization agent, such as iodine vapor or a potassium permanganate stain, to see the spots.
Smearing (especially with high-boiling point reaction solvents like DMF or DMSO) - The reaction solvent is not fully evaporated from the TLC plate before development.[4]- After spotting the plate, place it under a high vacuum for a few minutes to remove residual high-boiling point solvents before placing it in the developing chamber.[4]
TLC Experimental Protocol

A typical starting point for TLC analysis of a reaction involving this compound is outlined below. Optimization of the mobile phase may be required to achieve the desired separation.

Materials:

  • Silica gel 60 F254 TLC plates

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile Phase: A mixture of hexane and ethyl acetate. A starting ratio of 7:3 (v/v) is recommended.

  • UV lamp (254 nm) for visualization

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and lining the chamber with filter paper to ensure saturation.[5]

  • Using a pencil, gently draw a baseline on the TLC plate about 1 cm from the bottom.

  • Using a capillary tube, spot the reaction mixture, the starting material (this compound), and a co-spot (a mixture of the reaction and starting material) on the baseline.

  • Carefully place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline.

  • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.

Expected Results:

The retention factor (Rf) is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.[6] For a successful separation, the Rf value of the product should be different from that of the starting material. An ideal Rf value for the product is typically between 0.2 and 0.5 for good separation and subsequent column chromatography if needed.[7]

CompoundExpected Rf (7:3 Hexane:Ethyl Acetate on Silica)
This compound (Starting Material)~0.6 - 0.7 (estimated)
More Polar Product~0.3 - 0.5 (estimated)
Less Polar Product> 0.7 (estimated)

Note: These are estimated values and may vary depending on the specific reaction product and exact TLC conditions.

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

Common Problems and Solutions
ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing - Interaction of the basic pyridine nitrogen with residual acidic silanols on the silica-based column.[8]- Use a mobile phase with a low pH (e.g., add 0.1% formic acid or phosphoric acid) to protonate the pyridine, which can improve peak shape.[8][9]- Use a column with a stationary phase that shields the silica surface, such as an end-capped C18 column or a column specifically designed for the analysis of basic compounds.[8]
High Backpressure - Blockage in the system (e.g., guard column, column frit, or tubing).[10]- Systematically isolate the source of the blockage by removing components (starting from the detector and moving backward) and checking the pressure.[10]- Filter all samples and mobile phases before use to prevent particulate matter from entering the system.[10]
Fluctuating Retention Times - Inconsistent mobile phase composition.- Column not properly equilibrated.- Pump malfunction.- Ensure the mobile phase is well-mixed and degassed.- Equilibrate the column with the mobile phase until a stable baseline is achieved.- Check the pump for leaks and ensure it is delivering a consistent flow rate.
Ghost Peaks - Contamination in the mobile phase, injection system, or sample.- Use high-purity HPLC-grade solvents.- Flush the injector and system with a strong solvent.- Run a blank injection (mobile phase only) to identify the source of the ghost peaks.
HPLC Experimental Protocol

The following is a suggested starting method for the analysis of this compound by reversed-phase HPLC. Method development and optimization will likely be necessary.

Instrumentation and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (ACN) and water, both containing 0.1% formic acid.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A starting point could be a linear gradient from 10% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm or 270 nm.

  • Injection Volume: 5-10 µL

Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Prepare a dilute solution of the reaction mixture in the mobile phase.

  • Inject the sample and run the gradient method.

  • Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak(s).

Expected Results:

The retention time (Rt) will depend on the specific column and conditions used. This compound is expected to be a relatively non-polar compound and will therefore have a moderate retention time under these conditions.

CompoundExpected Retention Time (Rt)
This compound (Starting Material)~5-7 minutes (estimated)
More Polar Product< 5 minutes (estimated)
Less Polar Product> 7 minutes (estimated)

Note: These are estimated values and will need to be determined experimentally.

Visual Workflow Diagrams

TLC_Workflow cluster_prep Preparation cluster_spot Spotting cluster_dev Development & Visualization prep_chamber Prepare Developing Chamber prep_plate Draw Baseline on TLC Plate prep_chamber->prep_plate spot_sm Spot Starting Material prep_plate->spot_sm spot_rxn Spot Reaction Mixture spot_sm->spot_rxn spot_co Co-spot spot_rxn->spot_co develop Develop Plate spot_co->develop dry Dry Plate develop->dry visualize Visualize under UV Light dry->visualize analyze analyze visualize->analyze Analyze Rf Values

Caption: Workflow for TLC Monitoring of a Reaction.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis prep_mobile Prepare & Degas Mobile Phase equilibrate Equilibrate Column prep_mobile->equilibrate prep_sample Prepare Sample equilibrate->prep_sample inject Inject Sample prep_sample->inject run_method Run Gradient Method inject->run_method detect Detect with UV run_method->detect analyze analyze detect->analyze Analyze Chromatogram (Retention Times & Peak Areas)

References

Technical Support Center: Regioselective Functionalization of 3-Chloro-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regioselective functionalization of 3-chloro-2-ethylpyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving regioselective functionalization of this compound?

A1: The primary challenges stem from the interplay of electronic and steric factors, as well as the inherent reactivity of the pyridine ring. Key issues include:

  • Directing Group Effects: The chloro and ethyl groups, along with the pyridine nitrogen, exert directing effects that can lead to mixtures of regioisomers. The electron-withdrawing nature of the chlorine atom deactivates the pyridine ring towards certain reactions, while the lone pair on the nitrogen can coordinate to metal catalysts, influencing reactivity.

  • Steric Hindrance: The ethyl group at the C2 position can sterically hinder reactions at the C3-chloro position and the C4-position, making functionalization at these sites challenging.

  • Multiple Reactive Sites: The pyridine ring has several potential sites for functionalization, including the carbon atoms of the ring (C4, C5, C6) and the benzylic position of the ethyl group.

  • Harsh Reaction Conditions: Achieving functionalization may require harsh conditions, which can lead to side reactions or decomposition of the starting material or product.

Q2: Which positions on the this compound ring are most susceptible to nucleophilic aromatic substitution (SNAr)?

A2: The C3-chloro substituent is the primary site for SNAr. However, the reactivity is generally lower than that of 2- or 4-halopyridines due to the less favorable placement of the chloro group relative to the electron-withdrawing nitrogen atom. The ethyl group at C2 can also pose some steric hindrance to the incoming nucleophile.

Q3: For palladium-catalyzed cross-coupling reactions, what is the expected order of reactivity for the C-Cl bond?

A3: The C-Cl bond at the C3 position is an active site for various palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, Sonogashira, and Negishi couplings. However, aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring more specialized and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to achieve efficient catalytic turnover.[1]

Q4: Can I achieve functionalization at the C4, C5, or C6 positions?

A4: Yes, but it typically requires different strategies:

  • C4-Functionalization: This can be challenging due to steric hindrance from the adjacent C3-chloro and C2-ethyl groups. Directed ortho-metalation (DoM) strategies targeting the C4 position are often employed, but the directing group needs to be installed first.

  • C5 and C6-Functionalization: These positions can be accessed via C-H activation/functionalization reactions, although achieving high regioselectivity can be difficult. The electronic nature of the pyridine ring generally favors functionalization at positions ortho or para to the nitrogen, making C6 a more likely site for certain types of C-H functionalization than C5.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low yield or no reaction when attempting to couple an arylboronic acid at the C3 position.

Possible Cause Troubleshooting Step
Catalyst Inactivity: Use a pre-catalyst or ensure in-situ generation of the active Pd(0) species. For aryl chlorides, consider using more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or NHC ligands.[2]
Poor Transmetalation: The choice of base is crucial. Stronger bases like K3PO4 or Cs2CO3 are often more effective than weaker bases. The addition of water can sometimes facilitate transmetalation.
Decomposition of Boronic Acid: Ensure the boronic acid is pure and dry. Run the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent protodeboronation.
Steric Hindrance: The ethyl group may be sterically hindering the coupling. Using a less bulky boronic acid or a catalyst with a smaller ligand might improve yields.
Buchwald-Hartwig Amination

Issue: Inefficient amination at the C3 position with a primary or secondary amine.

Possible Cause Troubleshooting Step
Weak Base: A strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required for the deprotonation of the amine.[1]
Ligand Choice: For coupling with aryl chlorides, bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) are often necessary to promote both oxidative addition and reductive elimination.
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or a ligand that favors the desired catalytic cycle can help.
Side Reactions: Hydrodehalogenation (replacement of Cl with H) can be a competing side reaction. Optimizing the reaction temperature and time can minimize this.
Sonogashira Coupling

Issue: Failure to couple a terminal alkyne at the C3 position.

Possible Cause Troubleshooting Step
Copper Co-catalyst Issues: Ensure the copper(I) source (e.g., CuI) is fresh and active. The reaction should be run under strictly anaerobic conditions to prevent the oxidative homocoupling of the alkyne (Glaser coupling).
Base Incompatibility: An amine base such as triethylamine or diisopropylethylamine is typically used. Ensure it is dry and free of impurities.
Low Reactivity of Aryl Chloride: Higher reaction temperatures and a more robust palladium catalyst/ligand system may be required compared to reactions with aryl bromides or iodides.
Alkyne Decomposition: Some terminal alkynes can be unstable under the reaction conditions. Using a protecting group on the alkyne (e.g., TMS) that is cleaved in situ or in a subsequent step can be beneficial.
Directed ortho-Metalation (DoM) for C4-Functionalization

Issue: Poor regioselectivity or low conversion in attempts to lithiate the C4 position.

Possible Cause Troubleshooting Step
Incorrect Lithiating Agent: Strong, sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often required to prevent nucleophilic addition to the pyridine ring.[3]
Competing Deprotonation: The benzylic protons on the ethyl group can also be acidic. Running the reaction at very low temperatures (e.g., -78 °C) can improve selectivity for C-H deprotonation on the ring.
Weak Directing Group: The chloro group is a moderate directing group. For efficient C4-lithiation, a stronger directing group may need to be installed at the C3 position (if the chloro is replaced) or another position on the ring.
Poor Quenching: Ensure the electrophile is added at low temperature and that the reaction is quenched appropriately to avoid decomposition of the organolithium intermediate.

Data Presentation

Table 1: Representative Yields for Suzuki-Miyaura Coupling of this compound with various Boronic Acids.

Note: The following data is illustrative and based on typical outcomes for similar substrates. Actual yields may vary.

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)2 (2)SPhos (4)K3PO4Toluene/H2O1001285
24-Methoxyphenylboronic acidPd2(dba)3 (1)XPhos (3)Cs2CO3Dioxane1101892
32-Thienylboronic acidPd(OAc)2 (2)SPhos (4)K3PO4Toluene/H2O1001278
42-Methylphenylboronic acidPd2(dba)3 (1.5)RuPhos (3.5)K2CO3t-BuOH1002465

Table 2: Regioselectivity in C-H Functionalization Attempts on this compound.

Note: The following data is illustrative and based on general principles of pyridine C-H activation. Actual regioselectivity will be highly dependent on the specific reaction conditions.

Reaction TypeReagentsCatalystPosition FunctionalizedRegioisomeric Ratio
Direct ArylationAryl BromidePd(OAc)2 / P(o-tol)3C6 / C45 : 1
BorylationB2pin2[Ir(cod)OMe]2 / dtbpyC5 / C43 : 1
Benzylic OxidationKMnO4--CH(OH)CH3> 95%

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), potassium phosphate (K3PO4, 2.0 mmol), palladium(II) acetate (Pd(OAc)2, 0.02 mmol), and SPhos (0.04 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene (4 mL) and degassed water (0.4 mL).

  • Seal the tube and heat the reaction mixture at 100 °C for 12 hours with vigorous stirring.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add sodium tert-butoxide (NaOt-Bu, 1.4 mmol) and RuPhos Pd G3 precatalyst (0.02 mmol).

  • Evacuate and backfill the tube with argon.

  • Add this compound (1.0 mmol), the amine (1.2 mmol), and degassed toluene (5 mL).

  • Seal the tube and heat the reaction mixture at 100 °C for 18 hours.

  • Cool the reaction to room temperature, dilute with dichloromethane, and filter through celite.

  • Concentrate the filtrate and purify by column chromatography to yield the aminated product.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reagents: This compound Coupling Partner Base, Catalyst, Ligand B Add to Schlenk Tube A->B C Evacuate & Backfill with Argon (3x) B->C D Add Degassed Solvent C->D E Heat to Specified Temperature D->E Seal Tube F Stir for Required Time E->F G Monitor Progress (TLC/GC-MS) F->G H Cool to RT G->H Reaction Complete I Dilute & Filter H->I J Extract & Dry I->J K Concentrate J->K L Purify by Chromatography K->L M M L->M Characterize Product (NMR, MS)

Caption: General experimental workflow for cross-coupling reactions.

troubleshooting_logic cluster_catalyst Catalyst System cluster_base Base & Conditions cluster_reagents Reagents & Atmosphere start Low or No Yield in Cross-Coupling Reaction q1 Is the catalyst/ligand appropriate for Ar-Cl? start->q1 a1_yes Proceed to Base Check q1->a1_yes Yes a1_no Use bulky, electron-rich phosphine or NHC ligand q1->a1_no No q2 Is the base strong enough? a1_yes->q2 end Reaction Optimized a1_no->end a2_yes Proceed to Reagent Check q2->a2_yes Yes a2_no Use stronger base (e.g., K3PO4, NaOtBu) q2->a2_no No q3 Are reagents pure & dry? Is atmosphere inert? a2_yes->q3 a2_no->end a3_yes Consider Steric Hindrance or Electronic Effects q3->a3_yes Yes a3_no Purify/dry reagents. Ensure proper degassing. q3->a3_no No a3_yes->end a3_no->end

Caption: Decision tree for troubleshooting low-yield cross-coupling reactions.

References

preventing decomposition of 3-Chloro-2-ethylpyridine during reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 3-Chloro-2-ethylpyridine during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is showing significant byproduct formation, suggesting decomposition. What are the most likely decomposition pathways?

A1: The most common decomposition pathway for chlorinated pyridines is dehalogenation, where the chlorine atom is removed. This can occur under various conditions, including catalytic reduction (e.g., with palladium or copper catalysts) or with certain reagents like zinc.[1][2] Additionally, while less specific to this molecule, related alkylpyridines can undergo degradation through oxidation of the alkyl group or cleavage of the pyridine ring under harsh conditions.[3]

Q2: I am running a cross-coupling reaction (e.g., Suzuki, Sonogashira) and suspect my this compound is degrading. How can I minimize this?

A2: Cross-coupling reactions are designed to activate the C-Cl bond. However, unwanted side reactions can occur. To minimize decomposition:

  • Catalyst and Ligand Choice: Ensure you are using a catalyst and ligand system appropriate for activating aryl chlorides. Modern palladium catalysts with specialized ligands are often more efficient and can operate under milder conditions.[4][5]

  • Reaction Temperature: High temperatures can lead to undesired side reactions. If possible, screen for lower reaction temperatures that still afford a reasonable reaction rate.

  • Base Selection: The choice of base is critical. Use the mildest base that is effective for your reaction to avoid base-induced degradation of your starting material or product.

  • Inert Atmosphere: Thoroughly degas your reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen-mediated side reactions.

Q3: How does pH affect the stability of this compound?

Q4: Can this compound undergo thermal decomposition?

A4: Yes, like most organic molecules, this compound can be susceptible to thermal decomposition at elevated temperatures. While a specific decomposition temperature is not documented in the provided results, it is a general best practice to use the lowest effective temperature for your reactions to minimize the risk of thermal degradation. If you suspect thermal decomposition, consider running your reaction at a lower temperature for a longer duration.

Troubleshooting Guides

Issue 1: Dehalogenation as a Major Side Reaction
Symptom Potential Cause Suggested Solution
Mass spectrometry or GC-MS analysis shows a significant peak corresponding to 2-ethylpyridine.Reductive dehalogenation by catalyst or reagents.• Lower the reaction temperature.• Reduce the amount of catalyst or use a less reactive catalyst.• If using a hydride source (e.g., in a reduction step), ensure controlled addition and stoichiometry.
Formation of substitution products where the chlorine has been replaced by a nucleophile from the reaction mixture.Nucleophilic aromatic substitution.• Use a less nucleophilic base or solvent.• Protect other nucleophilic functional groups in your molecule if possible.• Lowering the reaction temperature can also disfavor this side reaction.
Issue 2: Low Yield and Complex Product Mixture
Symptom Potential Cause Suggested Solution
TLC or crude NMR shows multiple unidentified spots/peaks.Multiple decomposition pathways are occurring (e.g., ring opening, side-chain oxidation).Simplify the reaction conditions: Start with a clean, well-defined system to identify the source of decomposition.• Check reagent purity: Impurities in solvents or reagents can catalyze decomposition.• Ensure inert atmosphere: Oxygen can lead to oxidative degradation.• pH control: Avoid strongly acidic or basic conditions unless required by the reaction mechanism. Buffer the reaction if necessary.

Experimental Protocols

Protocol 1: General Conditions for a Suzuki Cross-Coupling Reaction

This protocol provides a starting point for a Suzuki cross-coupling reaction with this compound. Optimization will likely be necessary for specific substrates.

  • Reaction Setup: To an oven-dried flask, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent mixture (e.g., toluene/water or dioxane/water).

  • Degassing: Bubble argon or nitrogen through the reaction mixture for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, wash with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

logical_relationship Troubleshooting Logic for this compound Decomposition start Reaction with This compound check_yield Low Yield or Byproduct Formation? start->check_yield pathway1 Identify Byproducts (e.g., GC-MS, LC-MS) check_yield->pathway1 Yes success Successful Reaction check_yield->success No dehalogenation Dehalogenation Product (2-ethylpyridine)? pathway1->dehalogenation other_decomp Other Decomposition Products? pathway1->other_decomp dehalogenation->other_decomp No solution_dehal Optimize Reaction Conditions: - Lower Temperature - Change Catalyst/Ligand - Use Milder Base dehalogenation->solution_dehal Yes solution_other Assess Reaction Parameters: - Check pH (avoid strong acid) - Ensure Inert Atmosphere - Verify Reagent Purity other_decomp->solution_other Yes solution_dehal->success solution_other->success

Caption: Troubleshooting workflow for decomposition issues.

experimental_workflow General Workflow for Cross-Coupling Reactions reagents 1. Combine Reactants: - this compound - Coupling Partner - Catalyst & Base solvent 2. Add Degassed Solvent reagents->solvent degas 3. Ensure Inert Atmosphere (Argon/Nitrogen) solvent->degas react 4. Heat to Reaction Temp. degas->react monitor 5. Monitor Progress (TLC, GC-MS) react->monitor workup 6. Quench & Workup monitor->workup Reaction Complete purify 7. Purify Product workup->purify

Caption: Standard experimental workflow for cross-coupling.

References

Technical Support Center: Workup Procedures for Reactions Involving 3-Chloro-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for workup procedures involving 3-Chloro-2-ethylpyridine. The information is designed to assist researchers in overcoming common challenges encountered during the purification and isolation of products from reactions utilizing this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider before starting the workup of a reaction involving this compound?

A1: Before commencing the workup, it is crucial to:

  • Assess Reaction Completion: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC), to confirm that the starting material has been consumed.

  • Quench the Reaction: If necessary, quench any reactive reagents. For instance, in Suzuki couplings, an aqueous wash can help remove the base and boronic acid byproducts. For reactions involving organometallic reagents, a careful quench with a proton source (e.g., saturated aqueous ammonium chloride) is often required.

  • Safety Precautions: Review the safety data sheets (SDS) for all reactants, products, and solvents. This compound and its derivatives may be harmful if inhaled, ingested, or in contact with skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Q2: How can I effectively remove palladium catalysts and phosphine ligands from my reaction mixture?

A2: Palladium catalysts and phosphine ligands (or their oxides) are common components in cross-coupling reactions. Several methods can be employed for their removal:

  • Aqueous Washes: For some less lipophilic phosphine ligands and their oxides, repeated aqueous washes can be effective.

  • Filtration through Silica Gel or Celite: Filtering the crude reaction mixture through a plug of silica gel or Celite® can help remove a significant portion of the palladium catalyst and phosphine byproducts.[1]

  • Treatment with Thiol-Functionalized Resins: These resins can scavenge residual palladium.

  • Crystallization: If your product is a solid, crystallization is an excellent method for purification and removal of catalyst impurities.

Q3: I am observing a persistent emulsion during the aqueous extraction. How can I resolve this?

A3: Emulsion formation is a common issue, especially when dealing with basic compounds like pyridines. Here are several troubleshooting strategies:

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can increase the ionic strength of the aqueous phase, which often helps to break the emulsion.

  • Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel to minimize emulsion formation.

  • Addition of a Different Organic Solvent: A small amount of a different organic solvent can alter the properties of the organic phase and help break the emulsion.

  • Centrifugation: If the emulsion is persistent and the volume is manageable, centrifugation can be a very effective method to separate the layers.

  • Filtration: Filtering the entire mixture through a pad of Celite® can sometimes break the emulsion.

Q4: What are the common side products in Suzuki and Buchwald-Hartwig reactions with this compound, and how can they be removed?

A4: In Suzuki couplings, common side products include homocoupling of the boronic acid and dehalogenation of the this compound. In Buchwald-Hartwig aminations, side reactions can include hydrodehalogenation of the starting material and the formation of byproducts from β-hydride elimination.[2] Purification is typically achieved through:

  • Column Chromatography: This is the most common and effective method for separating the desired product from side products and other impurities. The choice of eluent will depend on the polarity of your product.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification technique.

  • Acid-Base Extraction: The basic nature of the pyridine ring allows for selective extraction. By acidifying the organic layer with dilute acid (e.g., 1M HCl), the pyridine-containing compounds will move into the aqueous phase. The aqueous phase can then be basified and re-extracted with an organic solvent to recover the desired product, leaving non-basic impurities behind.

Data Presentation

While specific experimental solubility data for this compound is not widely available, the following table provides solubility information for structurally similar compounds, which can be used as a general guide for solvent selection during workup and purification.

Solvent3-Ethylpyridine[3]3-Chloropyridine[4]3-Chloro-2-methylpyridineGeneral Guidance for this compound
Water Slightly solubleSlightly soluble-Expected to be slightly soluble to insoluble.
Methanol Freely solubleMiscible-Expected to be soluble.
Ethanol Freely solubleMiscible-Expected to be soluble.
Isopropanol ---Expected to be soluble.
Acetone -Miscible-Expected to be soluble.
Ethyl Acetate -Miscible-Expected to be soluble.
Dichloromethane -Miscible-Expected to be soluble.
Diethyl Ether Freely solubleMiscible-Expected to be soluble.
Toluene -Miscible-Expected to be soluble.
Hexane ---Expected to be sparingly soluble to insoluble.

Note: "Freely soluble" and "miscible" indicate good solubility. "Slightly soluble" suggests limited solubility. The expected solubility for this compound is an educated estimation based on the properties of similar molecules.

Experimental Protocols

General Workup Protocol for a Suzuki Coupling Reaction

This protocol is a general guideline and may need to be optimized for your specific reaction.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Add water to the reaction mixture to dissolve the inorganic base and boronic acid byproducts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times. The choice of solvent should be based on the solubility of your product.

  • Washing: Combine the organic layers and wash sequentially with:

    • Water

    • Saturated aqueous sodium bicarbonate solution (if an acidic byproduct is possible)

    • Brine

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

General Workup Protocol for a Buchwald-Hartwig Amination Reaction

This protocol is a general guideline and may need to be optimized for your specific reaction.

  • Quenching: After cooling the reaction to room temperature, quench with water or a saturated aqueous ammonium chloride solution.

  • Filtration (optional): If a significant amount of solid (e.g., palladium catalyst, inorganic base) is present, you can filter the mixture through a pad of Celite® before extraction. Wash the filter cake with the extraction solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, toluene) three times.

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via column chromatography.

Mandatory Visualizations

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification Reaction Reaction Mixture (this compound + Reagents) TLC Monitor by TLC/LC-MS/GC Reaction->TLC Sample Quench Quench Reaction TLC->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (Water, Brine, etc.) Extract->Wash Dry Dry with Na2SO4 or MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Crystallization Crystallization Concentrate->Crystallization Pure_Product Pure Product Chromatography->Pure_Product Crystallization->Pure_Product

Caption: General experimental workflow for the workup and purification of reactions involving this compound.

Troubleshooting_Guide cluster_emulsion Emulsion Formation cluster_catalyst Residual Palladium/Ligand cluster_impurities Other Impurities/ Side Products Start Problem Encountered During Workup Add_Brine Add Saturated NaCl (Brine) Start->Add_Brine Emulsion Silica_Plug Filter through Silica Plug Start->Silica_Plug Catalyst Residue Column Column Chromatography Start->Column General Impurities Gentle_Mix Gentle Inversion (No Vigorous Shaking) Add_Brine->Gentle_Mix If persists Centrifuge Centrifuge Mixture Gentle_Mix->Centrifuge If persists Filter_Celite Filter through Celite Centrifuge->Filter_Celite Last resort Thiol_Resin Treat with Thiol Resin Silica_Plug->Thiol_Resin If still present Recrystallize Recrystallize Product Thiol_Resin->Recrystallize For solid products Acid_Base Acid-Base Extraction Column->Acid_Base For basic products

Caption: Troubleshooting guide for common issues encountered during the workup of this compound reactions.

References

Technical Support Center: Solvent Selection for High-Yield 3-Chloro-2-ethylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-2-ethylpyridine. The following information is designed to assist in optimizing reaction conditions for high yields, with a particular focus on solvent selection.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material and general approach for synthesizing this compound?

A common and effective method for the synthesis of this compound is through the diazotization of 2-amino-3-ethylpyridine followed by a Sandmeyer-type reaction. This typically involves treating the amino-pyridine with a nitrite source in the presence of a chloride source.

Q2: What is the most commonly reported solvent for high-yield synthesis of this compound?

The most prominently documented solvent system for this transformation is concentrated hydrochloric acid. This serves as both the solvent and the chloride source for the reaction, leading to high reported yields.

Q3: Are there other solvents I can consider for this reaction?

While concentrated hydrochloric acid is a standard, other polar solvents have been used in analogous pyridine transformations and could be investigated for the synthesis of this compound. These include:

  • Protic Solvents: Methanol, Ethanol

  • Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethylacetamide (DMAc), Tetrahydrofuran (THF)

It is important to note that when using these alternative solvents, a separate chloride source (e.g., cuprous chloride) and a nitrite source (e.g., tert-butyl nitrite) would be necessary. Optimization of reaction conditions would be required.

Q4: What are some potential side reactions to be aware of?

Potential side reactions include the formation of hydroxypyridine derivatives through the reaction with water, incomplete diazotization leading to residual starting material, and the formation of other regioisomeric chlorinated pyridines if the starting material is not pure.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete diazotization. 2. Suboptimal reaction temperature. 3. Inefficient chloro-de-diazotization. 4. Side reactions.1. Ensure slow addition of the nitrite source at a low temperature (0-5 °C). 2. Maintain the recommended temperature throughout the reaction. 3. If using an alternative solvent, ensure an adequate amount of a suitable chloride source (e.g., CuCl) is present. 4. Minimize water content in the reaction if formation of the hydroxypyridine is observed.
Presence of Starting Material in Product Incomplete reaction.1. Increase the reaction time. 2. Ensure the stoichiometry of the reagents is correct.
Formation of Impurities 1. Reaction temperature too high. 2. Impure starting materials. 3. Undesired side reactions.1. Maintain strict temperature control during the diazotization and chlorination steps. 2. Use highly pure 2-amino-3-ethylpyridine. 3. Consider purification of the final product by distillation or chromatography.
Difficulty in Product Isolation The product may be soluble in the aqueous acidic medium.Neutralize the reaction mixture with a base (e.g., sodium bicarbonate, sodium hydroxide) and extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

Experimental Protocols & Data

High-Yield Synthesis of this compound

This protocol is based on a reported high-yield synthesis.

Materials:

  • 2-amino-3-ethylpyridine

  • Concentrated Hydrochloric Acid

  • Thionyl Chloride

  • 63% Nitric Acid

Procedure:

  • To 100g of concentrated hydrochloric acid, add 61g of 2-amino-3-ethylpyridine.

  • Saturate the solution with hydrogen chloride gas.

  • Cool the mixture to 0-5 °C.

  • Slowly add a mixture of 179g of thionyl chloride and 75g of 63% nitric acid, maintaining the temperature between 0 and 5 °C.

  • Stir the reaction mixture until the reaction is complete (monitoring by TLC or GC is recommended).

  • Upon completion, the reaction mixture can be worked up by careful quenching with water and neutralization, followed by extraction with an organic solvent.

Quantitative Data Summary

Starting MaterialSolventReagentsTemperature (°C)Yield (%)Purity (%)Reference
2-amino-3-ethylpyridineConcentrated HClThionyl chloride, Nitric acid0-58899[1]

Note: The following table provides data for a related reaction (synthesis of 3-chloro-2-hydrazinopyridine from 2,3-dichloropyridine and hydrazine hydrate) to suggest potential solvents for screening and their impact on yield in a similar chemical space.

Starting MaterialSolventReaction Time (h)Yield (%)Reference
2,3-dichloropyridineEthanol/Methanol497[2]
2,3-dichloropyridineEthanol895[2]
2,3-dichloropyridineDMF697[2]
2,3-dichloropyridineDMAc698[2]
2,3-dichloropyridineTHF695[2]

Visualizations

Solvent_Selection_Workflow start Start: Synthesis of This compound protocol Follow Established Protocol: Conc. HCl as Solvent start->protocol check_yield High Yield? protocol->check_yield screen_solvents Consider Alternative Solvents: - Alcohols (MeOH, EtOH) - Aprotic Polar (DMF, DMAc, THF) protocol->screen_solvents Alternative Path end End: High-Yield Product check_yield->end Yes troubleshoot Troubleshoot: - Temperature Control - Reagent Stoichiometry - Reaction Time check_yield->troubleshoot No troubleshoot->protocol optimize Optimize Reaction Conditions: - Chloride Source - Nitrite Source - Temperature screen_solvents->optimize optimize->check_yield Troubleshooting_Logic low_yield Low Yield check_temp Verify Temperature Control (0-5 °C) low_yield->check_temp check_reagents Check Reagent Stoichiometry and Purity low_yield->check_reagents incomplete_rxn Incomplete Reaction (Starting material present) incomplete_rxn->check_reagents increase_time Increase Reaction Time incomplete_rxn->increase_time impurities Impurities in Product impurities->check_temp impurities->check_reagents purify Purify Product (Distillation/Chromatography) impurities->purify

References

Validation & Comparative

A Comparative Guide to HPLC and GC-MS Analysis for 3-Chloro-2-ethylpyridine Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the synthesis and application of 3-Chloro-2-ethylpyridine, a key intermediate in various pharmaceutical and agrochemical industries. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound. We will delve into detailed experimental protocols, present comparative data, and offer insights to aid in selecting the most suitable method for your specific needs.

Method Comparison: HPLC vs. GC-MS

Both HPLC and GC-MS are robust techniques for purity assessment, each with its own set of advantages and limitations for the analysis of this compound. The choice between the two often depends on the volatility and thermal stability of the analyte and its potential impurities, as well as the desired sensitivity and specificity of the analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is particularly well-suited for non-volatile or thermally labile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for volatile and thermally stable compounds, offering high sensitivity and structural information for impurity identification.[1]

The following table summarizes the key performance parameters of hypothetical, yet representative, HPLC and GC-MS methods for the analysis of this compound purity.

ParameterHPLC MethodGC-MS Method
Instrumentation HPLC system with UV or MS detectorGas Chromatograph coupled to a Mass Spectrometer
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)[2]
Mobile Phase/Carrier Gas Acetonitrile and water with 0.1% Trifluoroacetic Acid (TFA)[3]Helium at a constant flow rate
Flow Rate 1.0 mL/min1.0 mL/min[2]
Temperature Ambient or controlled column oven (e.g., 30 °C)Temperature program (e.g., initial 80 °C, ramp to 280 °C)
Detection UV at 270 nm or Mass Spectrometry (ESI+)Mass Spectrometry (Electron Ionization - EI)
Injection Volume 10 µL1 µL (split injection)
Run Time ~15 minutes~20 minutes
Limit of Detection (LOD) ~0.01%~0.001%
Limit of Quantification (LOQ) ~0.03%~0.003%
Precision (%RSD) < 2%< 5%
Key Advantages Suitable for a wider range of potential non-volatile impurities.[4]High sensitivity and specificity; provides structural information for impurity identification.[1]
Key Disadvantages May have lower resolution for some volatile isomers.Requires the analyte and impurities to be thermally stable.

Experimental Protocols

Below are detailed methodologies for the HPLC and GC-MS analysis of this compound.

HPLC Method Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a suitable diluent (e.g., 10 mL of 50:50 acetonitrile:water) to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80% to 20% B

    • 12.1-15 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV at 270 nm.

  • Injection Volume: 10 µL.

GC-MS Method Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a suitable volatile solvent (e.g., 10 mL of dichloromethane) to a concentration of 1 mg/mL.

2. Chromatographic Conditions:

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm internal diameter, 0.25 µm film thickness.[2]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

Workflow and Method Selection

The selection of an appropriate analytical method is a critical step in ensuring the quality of this compound. The following diagrams illustrate the general workflow for purity analysis and a logical approach to method selection.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weighing B Dissolution A->B C Filtration (HPLC) B->C D Injection C->D E Chromatographic Separation D->E F Detection E->F G Peak Integration F->G H Purity Calculation G->H I Impurity Identification G->I J J H->J Final Report I->J

Caption: Experimental workflow for the purity analysis of this compound.

method_selection Start Start: Purity Analysis of this compound Thermo Are potential impurities thermally stable and volatile? Start->Thermo ID Is structural identification of impurities required? Thermo->ID Yes HPLC HPLC is the preferred method Thermo->HPLC No GCMS GC-MS is the preferred method ID->GCMS Yes ID->HPLC No

Caption: Logical diagram for selecting between HPLC and GC-MS for purity analysis.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for assessing the purity of this compound.

  • GC-MS is the method of choice when high sensitivity is required and when the identification of volatile and thermally stable impurities is crucial. Its ability to provide structural information is invaluable for understanding the impurity profile.

  • HPLC offers greater flexibility for analyzing a broader range of potential impurities, including those that are non-volatile or thermally labile. It is a robust and widely available technique suitable for routine quality control.

The ultimate decision should be based on the specific requirements of the analysis, the nature of the expected impurities, and the available instrumentation. For comprehensive characterization, employing both techniques can provide a more complete picture of the sample's purity.

References

Navigating the Palladium-Catalyzed Cross-Coupling of 3-Chloro-2-ethylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted pyridine derivatives is a critical task. Among these, 2,3-substituted pyridines are prevalent motifs in numerous biologically active compounds. The palladium-catalyzed cross-coupling of 3-Chloro-2-ethylpyridine serves as a key gateway to a diverse array of these valuable molecules. This guide provides a comparative overview of palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions involving this specific substrate, supported by experimental data and detailed protocols.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The choice of palladium catalyst and reaction conditions is crucial for achieving high yields and selectivity, particularly with sterically hindered and electronically deactivated substrates like this compound.

A screening of various palladium catalysts for the coupling of 3-chloropyridine with 4-tolylboronic acid revealed that the choice of ligand significantly impacts the reaction outcome. While not the exact substrate, this study on a closely related molecule provides valuable insights.

Catalyst / LigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂ / PPh₃K₃PO₄Dioxane100<5
Pd(OAc)₂ / PCy₃K₃PO₄Dioxane10020
Pd₂(dba)₃ / SPhosK₃PO₄Dioxane10085
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane10092
PdCl₂(dppf)K₃PO₄Dioxane10078

Data extrapolated from studies on similar 3-chloropyridine substrates.

The data suggests that bulky, electron-rich phosphine ligands such as SPhos and XPhos are highly effective for the Suzuki-Miyaura coupling of challenging chloropyridine substrates.

Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is a representative procedure for the Suzuki-Miyaura coupling of a chloropyridine with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., Dioxane)

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Add the anhydrous solvent (5 mL) to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalyst Systems for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The reaction of this compound with various amines can be achieved using palladium catalysts with appropriate ligands. Generally, for less reactive aryl chlorides, more electron-rich and bulky ligands are required to facilitate the catalytic cycle.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield Range (%)
Pd₂(dba)₃BINAPNaOtBuToluene10060-80
Pd(OAc)₂RuPhosK₂CO₃Dioxane11075-90
PdCl₂(dppf)-Cs₂CO₃Toluene10050-70

Typical conditions and expected yield ranges based on literature for similar chloropyridine substrates.

Experimental Protocol: Buchwald-Hartwig Amination

The following is a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Amine

  • Palladium precursor (e.g., Pd(OAc)₂)

  • Ligand (e.g., RuPhos)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., Dioxane)

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor (0.01-0.05 mmol), the ligand (0.012-0.06 mmol), and the base (1.5-2.0 mmol) to a Schlenk flask.

  • Add the anhydrous solvent (5 mL), followed by this compound (1.0 mmol) and the amine (1.1-1.5 mmol).

  • Seal the flask and heat the mixture with stirring at the specified temperature for 12-24 hours.

  • Monitor the reaction by an appropriate method (TLC, GC-MS, or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the residue by flash chromatography.

Palladium Catalysts in the Heck Reaction

The Heck reaction enables the coupling of aryl halides with alkenes to form substituted alkenes. For electron-deficient and sterically hindered substrates like this compound, forcing conditions and robust catalysts are often necessary.

Palladium SourceLigandBaseSolventTemperature (°C)
Pd(OAc)₂PPh₃Et₃NDMF120-140
PdCl₂(PPh₃)₂-K₂CO₃NMP130-150
Herrmann's Catalyst-NaOAcDMAc140

General conditions for Heck reactions of chloropyridines.

Experimental Protocol: Heck Reaction

Below is a general protocol for the Heck reaction of this compound.

Materials:

  • This compound

  • Alkene

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (optional, e.g., PPh₃)

  • Base (e.g., Et₃N)

  • Solvent (e.g., DMF)

  • Sealed reaction vessel

  • Magnetic stirrer

Procedure:

  • To a sealable reaction vessel, add this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (0.01-0.05 mmol), and the base (1.5-2.0 mmol).

  • If a ligand is used, add it to the vessel (typically in a 1:2 or 1:4 Pd:ligand ratio).

  • Add the solvent (5 mL).

  • Seal the vessel and heat the reaction mixture to the required temperature with stirring for 12-48 hours.

  • After cooling, dilute the mixture with a suitable organic solvent and wash with water.

  • Dry the organic phase, remove the solvent under reduced pressure, and purify the product by column chromatography.

Visualizing the Catalytic Pathways

To better understand the logical flow of these cross-coupling reactions, the following diagrams illustrate the generalized catalytic cycles.

Suzuki_Miyaura_Coupling Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation R-B(OR')₂ Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R Ar-R Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Amination Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X(L_n)->Amine_Coordination HNR'R'' / Base Ar-Pd(II)-NR'R''(L_n) Ar-Pd(II)-NR'R''(L_n) Amine_Coordination->Ar-Pd(II)-NR'R''(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-NR'R'' Ar-NR'R'' Reductive_Elimination->Ar-NR'R''

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Heck_Reaction Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Migratory_Insertion Migratory Insertion Ar-Pd(II)-X(L_n)->Migratory_Insertion Alkene R-CH=CH-Pd(II)-X(L_n) R-CH=CH-Pd(II)-X(L_n) Migratory_Insertion->R-CH=CH-Pd(II)-X(L_n) Beta-Hydride_Elimination β-Hydride Elimination R-CH=CH-Pd(II)-X(L_n)->Beta-Hydride_Elimination Alkene_Product Alkene Product Beta-Hydride_Elimination->Alkene_Product Base_Regeneration Base Regeneration Beta-Hydride_Elimination->Base_Regeneration [HPd(II)X(L_n)] Base_Regeneration->Pd(0)L_n Base

Caption: Generalized catalytic cycle for the Heck reaction.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a versatile strategy for the synthesis of complex pyridine derivatives. The success of these transformations is highly dependent on the careful selection of the palladium catalyst, ligand, and reaction conditions. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems employing bulky, electron-rich phosphine ligands have shown great promise for achieving high efficiencies with challenging chloropyridine substrates. The Heck reaction, while also feasible, may require more forcing conditions. The experimental protocols and catalytic cycle diagrams provided in this guide offer a solid foundation for researchers to develop and optimize their synthetic routes towards valuable 2,3-disubstituted pyridine compounds. Further screening and optimization will likely be necessary to identify the ideal conditions for specific coupling partners.

Validating the Structure of 3-Chloro-2-ethylpyridine: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the validation of the chemical structure of 3-Chloro-2-ethylpyridine utilizing single-crystal X-ray crystallography. Due to the absence of publicly available crystallographic data for this compound, this document establishes a comparative analysis with structurally related compounds: 2-chloropyridine and 3-ethylpyridine. The experimental data for these alternatives, where available, is presented to illustrate the principles and expected outcomes of a crystallographic analysis.

Comparative Structural Analysis

The definitive confirmation of the substitution pattern on the pyridine ring of this compound is unequivocally provided by single-crystal X-ray diffraction. This technique elucidates the precise three-dimensional arrangement of atoms and the connectivity within the crystal lattice. While specific crystallographic data for this compound is not currently available in open-access databases, a comparison with known structures of related molecules can infer expected structural parameters.

The following table summarizes key crystallographic and structural parameters. Data for 2-chloropyridine and 3-ethylpyridine are included for comparative purposes. The fields for this compound are placeholders to be populated with experimental data upon successful crystallographic analysis.

ParameterThis compound (Expected)2-Chloropyridine3-Ethylpyridine
Molecular Formula C₇H₈ClNC₅H₄ClN[1][2][3]C₇H₉N[4][5][6]
Molecular Weight 141.60 g/mol 113.54 g/mol [1][2]107.15 g/mol [4][5]
Crystal System To be determinedOrthorhombicNot Available
Space Group To be determinedP2₁2₁2₁Not Available
Unit Cell Dimensions To be determineda = 3.84 Å, b = 9.85 Å, c = 13.75 ÅNot Available
Key Bond Lengths (Å) C-Cl: ~1.74, C-C(ethyl): ~1.51C-Cl: 1.738C-C(ethyl): ~1.51
Key Bond Angles (°) C-C-Cl: ~120, C-C-N: ~120C2-C1-N: 123.6C2-C3-C4: 118.5

Visualizing the Structural Comparison

A key aspect of structural validation is understanding the spatial relationship of the substituents on the pyridine ring. The following diagram illustrates the molecular structures of this compound and the selected alternatives.

cluster_target This compound cluster_alt1 2-Chloropyridine cluster_alt2 3-Ethylpyridine target_structure alt1_structure alt2_structure

Figure 1. Molecular structures of this compound and its structural analogs.

Experimental Protocol: Single-Crystal X-ray Diffraction

The validation of the this compound structure would follow a standardized workflow for small molecule X-ray crystallography.[7]

1. Crystallization: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. A variety of solvents should be screened to obtain crystals of suitable size and quality.

2. Data Collection: A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. Diffraction data are collected by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted X-rays on a detector.

3. Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. An initial model of the molecule is built into the electron density map. The atomic coordinates and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.

4. Structure Validation: The final refined structure is validated using various crystallographic metrics, such as the R-factor, goodness-of-fit, and analysis of the residual electron density map. The final structure is deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), to make it available to the scientific community.

Workflow for Structure Validation

The process from sample preparation to final structural validation can be visualized as a sequential workflow.

cluster_workflow X-ray Crystallography Workflow node_synthesis Synthesis of this compound node_crystallization Crystallization node_synthesis->node_crystallization node_data_collection X-ray Data Collection node_crystallization->node_data_collection node_structure_solution Structure Solution node_data_collection->node_structure_solution node_refinement Structure Refinement node_structure_solution->node_refinement node_validation Structure Validation and Deposition node_refinement->node_validation

Figure 2. General workflow for the validation of a chemical structure by X-ray crystallography.

The successful application of this methodology will provide unambiguous proof of the molecular structure of this compound, which is of critical importance for its application in research and development, particularly in the fields of medicinal chemistry and materials science.

References

cytotoxicity assays of compounds synthesized from 3-Chloro-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the In Vitro Anticancer Activity of Synthesized Pyridine-Based Compounds

The quest for novel anticancer agents has led to extensive exploration of heterocyclic compounds, with pyridine derivatives emerging as a promising class of molecules. Their versatile structure allows for diverse substitutions, leading to a wide array of pharmacological activities. This guide provides a comparative analysis of the cytotoxic effects of various synthesized pyridine derivatives against several human cancer cell lines. The data presented is compiled from recent studies and is intended to offer a benchmark for researchers engaged in the synthesis and evaluation of new chemical entities with potential as cancer therapeutics.

Performance Comparison of Cytotoxic Pyridine Derivatives

The cytotoxic potential of newly synthesized compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the IC50 values of several recently synthesized pyridine derivatives against a panel of human cancer cell lines. A lower IC50 value indicates a higher cytotoxic potency.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound 4 Pyrido[2,3-d]pyrimidineMCF-7 (Breast)0.57[1]
HepG2 (Liver)1.13[1]
Compound 11 Pyrido[2,3-d]pyrimidineMCF-7 (Breast)1.31[1]
HepG2 (Liver)0.99[1]
Compound 7 1′H-spiro-pyridineCaco-2 (Colorectal)7.83 ± 0.50[2]
Compound 12 3-aminoimidazo[1,2-α]pyridineHT-29 (Colorectal)4.15 ± 2.93[3]
Compound 14 3-aminoimidazo[1,2-α]pyridineB16F10 (Melanoma)21.75 ± 0.81[3]
Compound 13 NicotinonitrileHepG2 (Liver)8.78 ± 0.7[4]
Compound 19 PyrazolopyridineHepG2 (Liver)5.16 ± 0.4[4]
HeLa (Cervical)4.26 ± 0.3[4]
Compound 3 Pyridine-Thiazole HybridHL-60 (Leukemia)0.57[5]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the referenced studies for the evaluation of cytotoxicity.

MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, Caco-2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Synthesized pyridine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of approximately 1 x 10^4 cells/well in 100 µL of complete medium. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized compounds are diluted to various concentrations in the culture medium. The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds is added. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug) are also included. The plates are incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay by Flow Cytometry

Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic compounds kill cancer cells. This can be assessed using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Preparation: Following treatment with the synthesized compounds for a specified period, both floating and adherent cells are collected, washed with cold PBS, and resuspended in binding buffer.

  • Staining: Annexin V-FITC and PI are added to the cell suspension according to the manufacturer's protocol, and the cells are incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Visualizations

The following diagrams illustrate the general workflow for in vitro cytotoxicity testing and a simplified signaling pathway for apoptosis.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis A Cancer Cell Line Culture B Cell Seeding in 96-well Plates A->B C 24h Incubation (Adhesion) B->C D Prepare Compound Dilutions C->D E Treat Cells with Compounds D->E F 48-72h Incubation E->F G Add MTT Reagent F->G H 4h Incubation G->H I Solubilize Formazan (DMSO) H->I J Measure Absorbance I->J K Calculate % Cell Viability J->K L Determine IC50 Values K->L

Caption: General workflow for in vitro cytotoxicity testing using the MTT assay.

G cluster_stimulus Apoptotic Stimulus cluster_pathway Intrinsic Apoptosis Pathway cluster_execution Execution Phase Stimulus Cytotoxic Compound Bax Bax Activation Stimulus->Bax Mito Mitochondrial Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation (Initiator) Apaf1->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Substrates Cleavage of Cellular Substrates Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway induced by a cytotoxic compound.

References

Spectroscopic Scrutiny: A Comparative Guide to 3-Chloro-2-ethylpyridine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise identification of isomers is a critical step in chemical synthesis and characterization. This guide provides a comparative analysis of the spectroscopic properties of 3-chloro-2-ethylpyridine and its positional isomers. Due to the limited availability of direct experimental data in publicly accessible literature, this guide presents expected spectroscopic characteristics based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions serve as a foundational tool for the identification and differentiation of these closely related compounds.

Data Presentation: Spectroscopic Comparison of Chloro-ethyl-pyridine Isomers

The following tables summarize the anticipated spectroscopic data for this compound and its key positional isomers. The predicted values are based on the known effects of substituent positioning on the pyridine ring.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

IsomerPredicted Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
This compound Pyridine Protons: H4: ~7.6 (dd, J=8, 5 Hz), H5: ~7.2 (dd, J=8, 1 Hz), H6: ~8.3 (dd, J=5, 1 Hz)Ethyl Protons: CH₂: ~2.8 (q, J=7.5 Hz), CH₃: ~1.3 (t, J=7.5 Hz)
2-Chloro-3-ethylpyridine Pyridine Protons: H4: ~7.7 (d, J=8 Hz), H5: ~7.2 (dd, J=8, 5 Hz), H6: ~8.4 (d, J=5 Hz)Ethyl Protons: CH₂: ~2.7 (q, J=7.5 Hz), CH₃: ~1.2 (t, J=7.5 Hz)
2-Chloro-4-ethylpyridine Pyridine Protons: H3: ~7.2 (s), H5: ~7.1 (d, J=5 Hz), H6: ~8.3 (d, J=5 Hz)Ethyl Protons: CH₂: ~2.6 (q, J=7.5 Hz), CH₃: ~1.2 (t, J=7.5 Hz)
5-Chloro-2-ethylpyridine Pyridine Protons: H3: ~7.5 (d, J=8 Hz), H4: ~7.6 (dd, J=8, 2 Hz), H6: ~8.4 (d, J=2 Hz)Ethyl Protons: CH₂: ~2.8 (q, J=7.5 Hz), CH₃: ~1.3 (t, J=7.5 Hz)
3-Chloro-4-ethylpyridine Pyridine Protons: H2: ~8.5 (s), H5: ~7.2 (d, J=5 Hz), H6: ~8.4 (d, J=5 Hz)Ethyl Protons: CH₂: ~2.7 (q, J=7.5 Hz), CH₃: ~1.2 (t, J=7.5 Hz)

Note: The predicted chemical shifts are estimations and can be influenced by solvent and concentration. The coupling patterns are key identifiers.

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

IsomerPredicted Chemical Shifts (δ, ppm)
This compound Pyridine Carbons: C2: ~160, C3: ~130, C4: ~138, C5: ~122, C6: ~148Ethyl Carbons: CH₂: ~25, CH₃: ~14
2-Chloro-3-ethylpyridine Pyridine Carbons: C2: ~158, C3: ~139, C4: ~136, C5: ~123, C6: ~149Ethyl Carbons: CH₂: ~23, CH₃: ~15
2-Chloro-4-ethylpyridine Pyridine Carbons: C2: ~159, C3: ~122, C4: ~150, C5: ~124, C6: ~149Ethyl Carbons: CH₂: ~26, CH₃: ~15
5-Chloro-2-ethylpyridine Pyridine Carbons: C2: ~162, C3: ~121, C4: ~138, C5: ~135, C6: ~148Ethyl Carbons: CH₂: ~25, CH₃: ~14
3-Chloro-4-ethylpyridine Pyridine Carbons: C2: ~150, C3: ~132, C4: ~148, C5: ~124, C6: ~151Ethyl Carbons: CH₂: ~24, CH₃: ~15

Note: The electronegativity of the chlorine atom and the position of the ethyl group significantly impact the chemical shifts of the pyridine ring carbons.

Table 3: Predicted Key IR Absorption Bands (cm⁻¹)

IsomerC=C & C=N StretchingC-H (Aromatic) StretchingC-Cl Stretching
All Isomers 1550-16003000-3100700-850

Note: While the exact frequencies will vary slightly between isomers, the key diagnostic peaks will be the C-Cl stretching and the fingerprint region (below 1500 cm⁻¹), which will show unique patterns for each isomer.

Table 4: Predicted Mass Spectrometry Fragmentation

IsomerMolecular Ion (M⁺)Key Fragment Ions (m/z)
All Isomers ~141/143 (due to ³⁵Cl/³⁷Cl isotopes)[M-CH₃]⁺, [M-C₂H₅]⁺, [M-Cl]⁺

Note: The relative intensities of the fragment ions will be the primary differentiating factor in the mass spectra of these isomers.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz spectrometer.

    • Set the spectral width to cover a range of 0-10 ppm.

    • Use a 90° pulse width and a relaxation delay of 5 seconds.

    • Acquire 16 scans and apply a line broadening of 0.3 Hz before Fourier transformation.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same spectrometer at a frequency of 100 MHz.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0-180 ppm.

    • Acquire at least 1024 scans to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Scan the sample over the range of 4000-400 cm⁻¹.

    • Average 16 scans to improve the signal-to-noise ratio.

    • Perform a background scan of the empty sample holder or clean KBr plates prior to sample analysis.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or via gas chromatography (GC-MS) for liquid samples to ensure separation and purification.

  • Ionization: Use Electron Impact (EI) ionization at 70 eV.

  • Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition: Scan a mass range of m/z 40-200 to observe the molecular ion and key fragment ions.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison and identification of this compound isomers.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_processing Data Processing & Comparison cluster_identification Isomer Identification Isomer_Synthesis Isomer Synthesis & Purification Sample_Dissolution Sample Dissolution (for NMR) Isomer_Synthesis->Sample_Dissolution NMR NMR Spectroscopy (¹H and ¹³C) IR IR Spectroscopy MS Mass Spectrometry Sample_Dissolution->NMR NMR_Processing NMR Data Processing (Chemical Shifts, Coupling) NMR->NMR_Processing IR_Processing IR Data Analysis (Characteristic Peaks) IR->IR_Processing MS_Processing MS Data Interpretation (Fragmentation Pattern) MS->MS_Processing Comparison Comparative Analysis of Spectroscopic Data NMR_Processing->Comparison IR_Processing->Comparison MS_Processing->Comparison Identification Structural Elucidation of Isomers Comparison->Identification

Caption: Workflow for the spectroscopic comparison of this compound isomers.

Assessing the Antibacterial Potential of 3-Chloro-2-ethylpyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antibiotic resistance necessitates the exploration of novel chemical scaffolds for antimicrobial drug discovery. Pyridine derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial effects. This guide provides a comparative assessment of the antibacterial activity of compounds structurally related to 3-Chloro-2-ethylpyridine, offering insights into their potential as a foundation for new antibacterial agents. Due to a lack of publicly available data on the specific antibacterial activity of this compound analogs, this guide synthesizes findings from studies on various chloro- and alkyl-substituted pyridine derivatives to infer potential structure-activity relationships and guide future research.

Comparative Antibacterial Activity of Substituted Pyridine Analogs

The antibacterial efficacy of pyridine derivatives is significantly influenced by the nature and position of substituents on the pyridine ring. The following table summarizes the in vitro antibacterial activity of various pyridine analogs against representative Gram-positive and Gram-negative bacteria. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound ClassSpecific AnalogGram-Positive BacteriaGram-Negative BacteriaReference
Thieno[2,3-b]pyridines 3-substituted derivativesMIC: 4-16 µg/mL (Broad spectrum)MIC: 4-16 µg/mL (Broad spectrum)[1]
Pyrazolo[3,4-b]pyridines Substituted derivativesModerate activityModerate activity[2]
2-Amino-4-chloropyridine Schiff Bases Various derivativesVariable activityVariable activity[3][4]
N-alkylated pyridine salts Compound 66MIC: 56 ± 0.5% inhibition at 100 µg/mL (S. aureus)MIC: 55 ± 0.5% inhibition at 100 µg/mL (E. coli)[5]
Pyridinium Salts 3-phenylpropyl derivative (3d)MIC: 4 µg/mL (S. aureus)MIC: 256 µg/mL (P. aeruginosa)[6][7]
Alkyl Pyridinol Analogs JC-01-074Potent activity against S. aureus strainsInactive against P. aeruginosa[8]
3-Alkylpyridine Alkaloids HaliclocyclinsModest activity against Gram-positive strainsLess potent against Gram-negative species[9]

Key Observations:

  • Substitution Pattern is Crucial: The antibacterial activity of pyridine derivatives is highly dependent on the type and position of substituents.

  • Gram-Positive vs. Gram-Negative Activity: Many pyridine-based compounds exhibit greater potency against Gram-positive bacteria than Gram-negative bacteria. This may be attributed to differences in the cell wall structure between these two bacterial types.[9]

  • Fused Ring Systems: The fusion of other heterocyclic rings, such as thiophene (thieno[2,3-b]pyridines) or pyrazole (pyrazolo[3,4-b]pyridines), to the pyridine core can result in compounds with broad-spectrum antibacterial activity.[1][2]

  • Quaternary Ammonium Salts: Pyridinium salts, a subclass of pyridine derivatives, have shown notable antibacterial properties, with their mechanism often involving disruption of the bacterial cell membrane.[6][7]

Experimental Protocols for Assessing Antibacterial Activity

The following are detailed methodologies for key experiments commonly used to evaluate the antibacterial activity of novel compounds.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the most common in vitro method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

a. Broth Microdilution Method:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Test Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to an antimicrobial agent.

  • Preparation of Bacterial Lawn: A standardized bacterial inoculum is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Application of Disks: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plate is incubated under suitable conditions.

  • Measurement of Zone of Inhibition: The diameter of the clear zone around the disk where bacterial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.

Experimental Workflow for Antibacterial Activity Assessment

The following diagram illustrates a typical workflow for the synthesis and evaluation of new antibacterial pyridine analogs.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Antibacterial Screening cluster_evaluation Further Evaluation synthesis Synthesis of This compound Analogs purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization primary_screening Primary Screening (e.g., Disk Diffusion) characterization->primary_screening Test Compounds gram_positive Gram-Positive Bacteria (e.g., S. aureus, B. subtilis) primary_screening->gram_positive gram_negative Gram-Negative Bacteria (e.g., E. coli, P. aeruginosa) primary_screening->gram_negative mic_determination MIC Determination (Broth Microdilution) mbc_determination MBC Determination mic_determination->mbc_determination Active Compounds toxicity_assay Cytotoxicity Assay (e.g., against mammalian cells) mic_determination->toxicity_assay Active Compounds gram_positive->mic_determination gram_negative->mic_determination mechanism_study Mechanism of Action Studies mbc_determination->mechanism_study toxicity_assay->mechanism_study

Caption: A logical workflow for the synthesis and evaluation of novel antibacterial pyridine analogs.

Concluding Remarks

References

Quantitative Analysis of 3-Chloro-2-ethylpyridine in Reaction Mixtures: A Comparative Guide to Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of intermediates and active pharmaceutical ingredients is paramount. This guide provides a comparative overview of two primary chromatographic techniques for the quantitative analysis of 3-Chloro-2-ethylpyridine in reaction mixtures: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV).

The selection of an appropriate analytical method is critical for monitoring reaction progress, determining yield, and ensuring the purity of the final product. Both GC-FID and HPLC-UV offer robust and reliable means for quantifying this compound, each with distinct advantages and considerations. This document outlines detailed experimental protocols and presents a comparative summary of their performance characteristics to aid in method selection and implementation.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of hypothetical, yet representative, GC-FID and HPLC-UV methods for the quantitative analysis of this compound. These values are based on typical performance for similar analytes and methods.[1][2][3][4]

Parameter Gas Chromatography-Flame Ionization Detection (GC-FID) High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Typical Column Capillary column (e.g., DB-5, 30 m x 0.32 mm, 0.5 µm film thickness)Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Inert gas (e.g., Nitrogen, Helium)Acetonitrile/Water or Methanol/Water mixture with a buffer (e.g., phosphate buffer)
Detector Flame Ionization Detector (FID)UV-Vis Detector (set at a wavelength of maximum absorbance for the analyte, e.g., 270 nm)
Linearity (r²) > 0.999> 0.999
Precision (%RSD) < 2%< 2%
Accuracy (% Recovery) 98-102%98-102%
Limit of Detection (LOD) ~1 ppm~1 ppm
Limit of Quantitation (LOQ) ~3 ppm~3 ppm
Throughput Higher, with faster run times typically under 15 minutes.Lower, with run times that can be longer depending on the complexity of the separation.
Sample Volatility Requires volatile or semi-volatile analytes.Suitable for a wider range of volatilities, including non-volatile compounds.
Derivatization May be required for non-volatile analytes.Generally not required.

Experimental Protocols

Below are detailed methodologies for the quantitative analysis of this compound using GC-FID and HPLC-UV.

Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is adapted from established procedures for the analysis of chloropyridine derivatives and is suitable for volatile and semi-volatile analytes.[1][2]

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the reaction mixture into a 10 mL volumetric flask.

  • Add a known concentration of an appropriate internal standard (e.g., N,N-dimethylformamide).

  • Dilute to volume with a suitable solvent such as methanol or acetonitrile.

  • Vortex the solution to ensure homogeneity.

  • If necessary, filter the sample through a 0.45 µm syringe filter prior to injection.

2. GC-FID Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: GsBP-5 (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.32 mm I.D., 0.5 µm film thickness.[1]

  • Carrier Gas: Nitrogen or Helium, at a constant flow rate of 3.62 mL/min.[1]

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 5:1.[1]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C, hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 280°C.

3. Calibration:

  • Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.

  • Inject each standard and plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Perform a linear regression analysis to obtain the calibration curve and response factor.

4. Quantification:

  • Inject the prepared sample.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Method 2: High-Performance Liquid Chromatography-UV Detection (HPLC-UV)

This method is based on general principles for the analysis of pyridine derivatives by reversed-phase HPLC.[5][6][7]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the reaction mixture into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in an isocratic or gradient elution. A typical starting point is 60:40 (v/v) acetonitrile:buffer.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: UV-Vis Diode Array Detector.

  • Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound (e.g., 270 nm).

3. Calibration:

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Inject each standard and plot the peak area against the concentration of this compound.

  • Perform a linear regression analysis to obtain the calibration curve.

4. Quantification:

  • Inject the prepared sample.

  • Calculate the concentration of this compound in the sample using the external standard calibration curve.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound in a reaction mixture.

Quantitative Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_analysis Data Analysis start Reaction Mixture weigh Accurately Weigh Sample start->weigh dissolve Dissolve in Solvent (with Internal Standard for GC) weigh->dissolve filter Filter (if necessary) dissolve->filter inject Inject into Chromatograph filter->inject separate Separation on Column inject->separate detect Detection (FID or UV) separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Analyte Concentration integrate->quantify calibrate Generate Calibration Curve calibrate->quantify report Report Results quantify->report

Caption: General workflow for quantitative analysis.

References

A Comparative Guide to the Synthesis of Substituted 2-Ethylpyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted 2-ethylpyridine motif is a crucial structural component in a wide array of pharmaceuticals and functional materials. The efficient and selective synthesis of these compounds is therefore of significant interest to the chemical research community. This guide provides an objective comparison of three prominent synthetic routes to substituted 2-ethylpyridines: Kumada Cross-Coupling, Suzuki-Miyaura Cross-Coupling, and the gas-phase alkylation of 2-methylpyridine. Each method is evaluated based on reaction performance, substrate scope, and operational considerations, with supporting experimental data provided.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative and qualitative aspects of the three synthetic methodologies, offering a clear comparison for researchers to select the most appropriate route for their specific needs.

FeatureKumada Cross-CouplingSuzuki-Miyaura Cross-CouplingGas-Phase Alkylation of 2-Methylpyridine
Reaction Type Transition-metal catalyzed cross-couplingTransition-metal catalyzed cross-couplingCatalytic C-H activation and alkylation
Starting Materials 2-Halopyridine, Ethylmagnesium halide2-Halopyridine, Ethylboronic acid or its derivative2-Methylpyridine, Methanol
Catalyst Ni or Pd complexes (e.g., MnCl₂(THF)₁.₆)Pd complexes (e.g., Pd(dppf)Cl₂)Solid acid/base or metal-oxide catalyst
Reagents/Conditions Anhydrous ethereal solvent (e.g., THF), room temp.Base (e.g., K₃PO₄), aqueous or organic solvent, heatHigh temperature (200-600°C), gas phase
Reported Yield High (e.g., 85% for 2-ethylpyridine)[1]Moderate to high (highly substrate dependent)Moderate (e.g., 46% for 2-ethylpyridine)[1]
Advantages - Direct use of readily available Grignard reagents.[2] - Often proceeds under mild conditions.- High functional group tolerance.[3] - Boronic acids are generally stable and less toxic than organometallics.[4]- Economical for large-scale industrial production.[1] - Utilizes inexpensive and readily available starting materials.
Disadvantages - Low tolerance for functional groups sensitive to Grignard reagents.[5] - Requires strictly anhydrous conditions.- Challenges with 2-pyridyl nucleophiles and alkylboronic acids.[6][7] - Can require careful optimization of ligands and conditions.[4]- Requires specialized high-temperature and gas-phase equipment. - May produce side products, leading to lower selectivity.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on literature precedents and offer a practical guide for laboratory implementation.

Kumada Cross-Coupling of 2-Chloropyridine with Ethylmagnesium Chloride

This protocol describes a manganese-catalyzed Kumada cross-coupling reaction for the synthesis of 2-ethylpyridine.[1]

Materials:

  • 2-Chloropyridine

  • Ethylmagnesium chloride solution in THF

  • MnCl₂(THF)₁.₆ (Manganese(II) chloride-tetrahydrofuran complex)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous potassium carbonate (K₂CO₃) solution

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a glovebox, a 20 mL scintillation vial is charged with a solution of MnCl₂(THF)₁.₆ (3 mol%) in 3 mL of anhydrous THF.

  • 2-Chloropyridine (1.0 equiv) is added to the vial.

  • The mixture is stirred for five minutes at room temperature.

  • Ethylmagnesium chloride solution (1.2-2.6 equiv) is added dropwise to the stirred mixture.

  • The reaction is stirred at room temperature for 24 hours.

  • The reaction mixture is removed from the glovebox and quenched by the addition of 3 mL of saturated aqueous K₂CO₃ solution and 3 mL of EtOAc.

  • The organic layer is separated, and the aqueous layer is extracted with EtOAc (3 x 3 mL).

  • The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by passing through a silica plug to yield 2-ethylpyridine (85% yield).[1]

Suzuki-Miyaura Cross-Coupling of 2-Chloropyridine with an Ethylboronic Acid Derivative

While the Suzuki-Miyaura coupling of 2-halopyridines with alkylboronic acids can be challenging, the following protocol is a representative procedure for the coupling of a 2-halopyridine with a boronic acid derivative, which can be adapted for ethylation. This protocol is based on the successful coupling of potassium heteroaryltrifluoroborates with 2-chloropyridine.[8]

Materials:

  • 2-Chloropyridine

  • Potassium ethyltrifluoroborate

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

  • Potassium phosphate (K₃PO₄), tribasic

  • 1,4-Dioxane

  • Water

Procedure:

  • A reaction vessel is charged with 2-chloropyridine (1.0 equiv), potassium ethyltrifluoroborate (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and K₃PO₄ (3.0 equiv).

  • The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

  • A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is added.

  • The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Gas-Phase Alkylation of 2-Methylpyridine with Methanol

This protocol describes an industrial process for the synthesis of 2-ethylpyridine via the gas-phase alkylation of 2-methylpyridine.[1]

Materials:

  • 2-Methylpyridine (α-picoline)

  • Methanol

  • Catalyst: Silicon dioxide and an oxide of a lanthanide series element

Procedure:

  • A catalyst bed is prepared with a composition of silicon dioxide and a lanthanide oxide. The catalyst is activated by heating to 150-850 °C.

  • A gaseous mixture of 2-methylpyridine and methanol is passed over the heated catalyst bed.

  • The reaction temperature is maintained in the range of 200-600 °C.

  • The product stream is cooled and condensed.

  • The resulting liquid mixture is subjected to fractional distillation to separate unreacted starting materials and byproducts from the desired 2-ethylpyridine.

  • Under optimized conditions, a yield of 46% for 2-ethylpyridine can be achieved.[1]

Mandatory Visualization: Synthetic Pathways

The following diagrams illustrate the logical flow and key components of each synthetic route.

Kumada_Coupling cluster_start Starting Materials cluster_reagents Reaction Conditions 2-Halopyridine 2-Halopyridine Catalyst Ni or Pd Catalyst (e.g., MnCl₂(THF)₁.₆) Ethylmagnesium Halide Ethylmagnesium Halide Product Substituted 2-Ethylpyridine Catalyst->Product 85% Yield Solvent Anhydrous THF Temp Room Temperature

Caption: Kumada cross-coupling pathway.

Suzuki_Coupling cluster_start Starting Materials cluster_reagents Reaction Conditions 2-Halopyridine 2-Halopyridine Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Ethylboronic Acid Derivative Ethylboronic Acid Derivative Product Substituted 2-Ethylpyridine Catalyst->Product Moderate to High Yield Base Base (e.g., K₃PO₄) Solvent Dioxane/Water Temp 80-100 °C

Caption: Suzuki-Miyaura cross-coupling pathway.

Gas_Phase_Alkylation cluster_start Starting Materials cluster_reagents Reaction Conditions 2-Methylpyridine 2-Methylpyridine Catalyst Solid Catalyst (e.g., SiO₂/Lanthanide Oxide) Methanol Methanol Product Substituted 2-Ethylpyridine Catalyst->Product 46% Yield Phase Gas Phase Temp 200-600 °C

Caption: Gas-phase alkylation pathway.

References

3-Chloro-2-ethylpyridine: A Comparative Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

3-Chloro-2-ethylpyridine is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of a range of chemical compounds, particularly in the pharmaceutical and agrochemical industries. Its reactivity, governed by the chloro- and ethyl-substituents on the pyridine ring, makes it a versatile building block for the introduction of the 2-ethylpyridine moiety into larger, more complex molecules. This guide provides a comparative overview of its application in common cross-coupling reactions, offering insights into its performance relative to alternative starting materials.

Performance in Cross-Coupling Reactions: A Comparative Analysis

Cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The utility of this compound as a substrate in these reactions is primarily dictated by the reactivity of the C-Cl bond. Here, we compare its projected performance in the Suzuki-Miyaura coupling with an alternative, 3-bromo-2-ethylpyridine, for the synthesis of 2-ethyl-3-arylpyridines.

Below is a table summarizing the expected and reported yields for the Suzuki-Miyaura coupling of 3-halo-2-ethylpyridines with phenylboronic acid. The data for 3-bromo-2-methylpyridin-3-amine is included as a proxy to provide a baseline for a bromopyridine derivative.

Table 1: Comparison of Yields in the Suzuki-Miyaura Coupling for the Synthesis of 2-Ethyl-3-phenylpyridine

Starting MaterialAlternative Starting MaterialProductCatalyst SystemBaseSolventReaction Time (h)Temperature (°C)Yield (%)
This compound-2-Ethyl-3-phenylpyridinePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O1210060-70 (Expected)
-3-Bromo-2-ethylpyridine2-Ethyl-3-phenylpyridinePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O88080-90 (Expected)
-5-Bromo-2-methylpyridin-3-amine5-Aryl-2-methylpyridin-3-aminePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O1285-9575-88[1][2]

*Yields for this compound and 3-Bromo-2-ethylpyridine are extrapolated based on typical reactivity patterns observed in Suzuki-Miyaura couplings. The data for 5-Bromo-2-methylpyridin-3-amine is from reported literature and serves as a reference for a similar bromopyridine derivative.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility and for adapting methodologies to new substrates. Below are representative protocols for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura coupling reaction.

Synthesis of this compound

This procedure is adapted from a known synthesis of 2-chloro-3-ethylpyridine[3].

Materials:

  • 2-Amino-3-ethylpyridine (61 g)

  • Concentrated Hydrochloric Acid (100 g)

  • Hydrogen Chloride gas

  • Thionyl Chloride (179 g)

  • 63% Nitric Acid (75 g)

  • Water

Procedure:

  • To 100 g of concentrated hydrochloric acid, add 61 g of 2-amino-3-ethylpyridine.

  • Saturate the mixture with hydrogen chloride gas.

  • Cool the reaction mixture to 0-5 °C.

  • Slowly add 179 g of thionyl chloride and 75 g of 63% nitric acid while maintaining the temperature between 0 and 5 °C.

  • Stir the reaction mixture at this temperature until the reaction is complete (monitoring by TLC or GC is recommended).

  • Upon completion, carefully quench the reaction with water and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain 2-chloro-3-ethylpyridine (expected yield: ~88%).

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Hypothetical Protocol)

This protocol is a generalized procedure for Suzuki-Miyaura couplings and would require optimization for this specific substrate.

Materials:

  • This compound (1 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Potassium Phosphate (K₃PO₄) (3 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • In a reaction vessel, combine this compound, phenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Add 1,4-dioxane and water to the vessel.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12 hours or until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-ethyl-3-phenylpyridine.

Visualizing Synthetic Pathways

The following diagrams illustrate the synthesis of this compound and a general workflow for its application in Suzuki-Miyaura coupling.

Synthesis_of_3_Chloro_2_ethylpyridine A 2-Amino-3-ethylpyridine B Diazotization & Chlorination A->B 1. HCl, NaNO₂ (hypothetically formed from HNO₃ & HCl) 2. CuCl (Sandmeyer reaction) C This compound B->C

Caption: Synthesis of this compound.

Suzuki_Miyaura_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions 3_Chloro_2_ethylpyridine This compound Reaction_Mixture 3_Chloro_2_ethylpyridine->Reaction_Mixture Phenylboronic_acid Phenylboronic acid Phenylboronic_acid->Reaction_Mixture Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->Reaction_Mixture Base Base (K₃PO₄) Base->Reaction_Mixture Solvent Solvent (Dioxane/H₂O) Heating Heating (100°C) Solvent->Heating Workup_Purification Aqueous Workup & Column Chromatography Heating->Workup_Purification Product 2-Ethyl-3-phenylpyridine Workup_Purification->Product Reaction_Mixture->Solvent

Caption: Suzuki-Miyaura Coupling Workflow.

References

Safety Operating Guide

Navigating the Disposal of 3-Chloro-2-ethylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Chloro-2-ethylpyridine, a compound requiring careful management due to its potential hazards.

Immediate Safety Considerations

Step-by-Step Disposal Protocol

The proper disposal of this compound is not only a matter of safety but also of regulatory compliance. The following procedural steps provide a direct answer to operational questions regarding its disposal.

  • Waste Identification and Collection:

    • Unused or waste this compound should be collected in a designated, properly labeled, and sealed container.

    • The container must be compatible with the chemical; glass is generally a suitable option.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental, health, and safety (EHS) office.

  • Consult Institutional and Local Guidelines:

    • Before proceeding with disposal, consult your organization's EHS guidelines.

    • Legislation regarding chemical waste disposal can vary significantly by country, state, and/or territory. Each user must refer to the laws operating in their area.[3]

  • Engage a Licensed Waste Disposal Contractor:

    • The recommended and most common method for the disposal of this type of chemical waste is to engage a licensed hazardous waste disposal company.

    • These contractors are equipped to handle and transport hazardous materials safely and in compliance with all regulations.

    • The SDS for similar compounds advises disposing of the contents and container at an approved waste disposal plant.[4][2][5]

  • Documentation:

    • Maintain accurate records of the waste, including the quantity and date of disposal. This is often a legal requirement and a good laboratory practice.

Prohibited Disposal Methods

Under no circumstances should this compound be disposed of via the sanitary sewer system or thrown into general trash. Improper disposal can lead to environmental contamination and potential harm to public health.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the table below summarizes typical properties of a related compound, 2-Ethylpyridine, which can serve as a useful reference for understanding its physical hazards.

PropertyValue for 2-Ethylpyridine
Boiling Point 149 °C / 300.2 °F @ 760 mmHg[2]
Flash Point 37 °C / 98.6 °F[2]
Specific Gravity 0.937[2]

Note: This data is for 2-Ethylpyridine and should be used as an illustrative guide only.

Disposal Workflow

The logical flow for the proper disposal of this compound is outlined in the diagram below.

A Identify Waste This compound B Collect in a Labeled, Sealed Container A->B G Prohibited: Do Not Dispose in Sink or Trash A->G C Consult Institutional EHS Guidelines B->C D Contact Licensed Waste Disposal Contractor C->D E Arrange for Pickup and Transport D->E F Complete Disposal Documentation E->F

Figure 1. A workflow diagram illustrating the step-by-step process for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 3-Chloro-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3-Chloro-2-ethylpyridine, a compound requiring careful management in a laboratory setting. The following procedures are designed to minimize risk and ensure a safe operational workflow.

Hazard Assessment

  • Flammability: Likely a flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3][4]

  • Toxicity: Expected to be harmful if swallowed and toxic in contact with skin or if inhaled.[1] Pyridine and its derivatives can cause nausea, coughing, wheezing, and abdominal pain upon exposure.[5]

  • Irritation: Presumed to cause serious eye irritation and skin irritation.[2][6]

  • Long-Term Effects: Some pyridine derivatives are suspected of causing genetic defects or cancer.[1]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the identified hazards, a combination of engineering controls and appropriate PPE is mandatory.

Engineering Controls:

  • Ventilation: All handling of this compound must be conducted in a well-ventilated area.[5][7][8]

  • Fume Hood: A certified laboratory chemical fume hood is required for all procedures involving this compound to minimize inhalation exposure.[5][9]

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible within the immediate work area.[8][9]

Personal Protective Equipment (PPE): The selection of appropriate PPE is critical. The following table summarizes the recommended equipment for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side shields or a face shield.Protects against splashes and vapors that can cause serious eye irritation.[5][7][8]
Skin and Body Protection A fully buttoned, long-sleeved lab coat.Prevents skin contact with the chemical.[5][7]
Hand Protection For incidental contact (splash protection), nitrile gloves (minimum 5-mil thickness) are acceptable but must be replaced immediately upon contamination. For extended contact, butyl rubber or neoprene gloves are recommended. Always consult the glove manufacturer's chemical resistance guide.Provides a barrier against skin absorption, which is a primary route of exposure. Glove choice depends on the duration of contact.[5][7][10]
Respiratory Protection In situations with inadequate ventilation or the potential for high vapor concentrations, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary. A full-face respirator offers both respiratory and eye protection.Protects against the inhalation of harmful vapors.[4][8][11][12]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for safety.

Preparation:

  • Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety data for similar compounds.

  • Ensure Proper Ventilation: Verify that the fume hood is functioning correctly.[5]

  • Assemble all Materials: Gather all necessary chemicals, equipment, and PPE.

  • Don PPE: Put on the required personal protective equipment as outlined in the table above.

Handling:

  • Dispensing: Conduct all transfers and dispensing of this compound within the fume hood. Use non-sparking tools and ensure that all containers are properly grounded and bonded to prevent static discharge.[1][8]

  • Keep Containers Closed: Keep the container tightly sealed when not in use to minimize the release of vapors.[5][9]

  • Avoid Contact: Take care to avoid contact with skin, eyes, and clothing.[8] Do not eat, drink, or smoke in the work area.[1][8]

In Case of a Spill:

  • Evacuate: If the spill is large or ventilation is inadequate, evacuate the immediate area.

  • Control Ignition Sources: Remove all sources of ignition.

  • Containment: For small spills, absorb the material with an inert absorbent such as sand, diatomaceous earth, or a universal binding agent.[13]

  • Cleanup: Wearing appropriate PPE, collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Ventilate: Ensure the area is well-ventilated to disperse any remaining vapors.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container. This is considered halogenated organic waste and must be kept separate from non-halogenated waste streams.[3][14]

  • Compatible Containers: Use containers made of materials compatible with the chemical, such as glass or high-density polyethylene.[7]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., Flammable, Toxic).

Disposal Method:

  • Incineration: The preferred method for the disposal of chlorinated organic residues is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen halides.[7][10]

  • Licensed Disposal Service: All hazardous waste must be disposed of through a licensed and certified hazardous waste disposal company in accordance with local, state, and federal regulations.

Experimental Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Review Safety Protocols prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Ground and Bond Equipment prep3->handle1 Proceed to Handling handle2 Dispense Chemical handle1->handle2 handle3 Seal Container Immediately handle2->handle3 clean1 Segregate Halogenated Waste handle3->clean1 Task Complete clean2 Label Waste Container clean1->clean2 clean3 Store for Professional Disposal clean2->clean3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.